molecular formula C21H15NO3 B1664779 Solvent violet 13 CAS No. 81-48-1

Solvent violet 13

Cat. No.: B1664779
CAS No.: 81-48-1
M. Wt: 329.3 g/mol
InChI Key: LJFWQNJLLOFIJK-UHFFFAOYSA-N
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Description

Solvent Violet 13 (CAS 81-48-1) is a synthetic anthraquinone dye with the chemical nomenclature 1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione . This compound is a dark violet to reddish-blue powder that is insoluble in water but exhibits good solubility in a range of organic solvents including acetone, toluene, benzene, and xylene . It is valued for its bright bluish-violet hue and notable thermal stability, with a heat resistance up to 280°C, making it an excellent colorant for high-temperature processing . This dye serves as a critical tool in materials science research, particularly for the coloring of various thermoplastics and synthetic resins. Its primary applications include studying the dispersion and stability of colorants in polystyrene (PS), high-impact polystyrene (HIPS), ABS resin, polycarbonate (PC), rigid PVC (RPVC), PMMA, and PET . It is also utilized in hydrocarbon-based products and in specialized research areas such as pyrotechnic smoke compositions . The mechanism of coloration for this compound is based on its anthraquinone molecular structure, which provides high stability and fastness properties . Researchers employ this compound to investigate polymer flow, material compatibility, and the effects of processing conditions on final product properties. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione
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InChI

InChI=1S/C21H15NO3/c1-12-6-8-13(9-7-12)22-16-10-11-17(23)19-18(16)20(24)14-4-2-3-5-15(14)21(19)25/h2-11,22-23H,1H3
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InChI Key

LJFWQNJLLOFIJK-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O
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Molecular Formula

C21H15NO3
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DSSTOX Substance ID

DTXSID1026293
Record name D&C Violet 2
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Molecular Weight

329.3 g/mol
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Physical Description

Dry Powder, Violet odorless powder; [MSDSonline]
Record name 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylphenyl)amino]-
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CAS No.

81-48-1, 12217-81-1
Record name Solvent Violet 13
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Solvent Violet 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Solvent Violet 13 (C.I. 60725), an anthraquinone-based dye. The information is presented to support research, development, and quality control activities involving this compound.

Chemical Identity and Structure

This compound, also known by numerous synonyms including D&C Violet No. 2 and Oil Violet, is a synthetic dye with a distinct bright bluish-violet hue.[1] Its chemical structure is 1-hydroxy-4-(p-tolylamino)anthraquinone.[1]

Table 1: General Chemical Properties of this compound

PropertyValueReference
IUPAC Name 1-Hydroxy-4-(4-methylanilino)anthracene-9,10-dione[1]
Synonyms D&C Violet No. 2, Oil Violet, Solvent Blue 90, Alizarine Violet 3B, Alizurol Purple, Duranol Brilliant Violet TG, Ahcoquinone Blue IR base, Quinizarin Blue, Disperse Blue 72, C.I. 60725[1][2]
CAS Number 81-48-1[1][3]
EINECS Number 201-353-5[3]
Molecular Formula C₂₁H₁₅NO₃[1][3]
Molecular Weight 329.35 g/mol [2][3][4]
Appearance Purple powder[3]
Chemical Category Anthraquinone dye[3]

Physical and Chemical Properties

The physical and chemical properties of this compound are critical for its application in various matrices. These properties are summarized in the tables below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point 142-143 °C[1], 171 °C, approx. 187-189 °C[5], 186 °C
Heat Resistance 280-300 °C[3]
Density Approximately 0.48 g/cm³[3]
pH Value 7.0[3]
Moisture Content ≤1.0%[3]

Table 3: Solubility Profile of this compound

SolventSolubility
Water Insoluble[1][3][5][6]
Acetone Soluble[1]
Toluene Soluble[1]
Benzene Soluble[1][3][5]
Chlorobenzene Soluble[3][5]
Xylene Soluble[3][5]
Dimethylformamide (DMF) Soluble[3][5]

Table 4: Fastness and Resistance Properties of this compound

PropertyRating
Light Fastness 6-7 (on a scale of 1-8)[3][5]
Migration Resistance Poor[3], 5 (on a scale of 1-5)[5]
Resistance to Acid (5% HCl) Unchanged[6][7]
Resistance to Alkali (5% Na₂CO₃) Unchanged[6][7]

Synthesis Pathway

This compound is synthesized through the reaction of 1,4-dihydroxyanthracene-9,10-dione (Quinizarin) or related compounds with p-toluidine.[7][8] The general reaction is depicted below.

Synthesis_of_Solvent_Violet_13 Quinizarin 1,4-Dihydroxyanthraquinone (Quinizarin) reaction_node + Quinizarin->reaction_node pToluidine p-Toluidine pToluidine->reaction_node SolventViolet13 This compound (1-Hydroxy-4-(p-tolylamino)anthraquinone) reaction_node->SolventViolet13 Condensation Reaction

Synthesis of this compound.

Experimental Protocols

The following are detailed methodologies for determining key chemical properties of this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of dry this compound powder is finely ground using a mortar and pestle.

  • Capillary Tube Filling: The open end of a capillary tube is tapped into the ground sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. This is repeated until a sample column of 2-3 mm is achieved.

  • Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

  • Heating and Observation: The apparatus is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. The melting point is reported as this range.

Determination of Solubility in Organic Solvents (Flask Method)

Objective: To determine the solubility of this compound in various organic solvents. This protocol is based on the principles outlined in OECD Guideline 105 for water solubility but adapted for organic solvents.

Apparatus:

  • Analytical balance

  • Volumetric flasks with stoppers

  • Mechanical shaker or magnetic stirrer

  • Constant temperature bath

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a volumetric flask.

  • Equilibration: The flask is sealed and placed in a constant temperature bath (e.g., 25 °C). The mixture is agitated using a mechanical shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The solution is allowed to stand at the constant temperature to allow undissolved solid to settle. The mixture is then centrifuged or filtered to separate the saturated solution from the excess solid.

  • Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry. This involves creating a calibration curve with solutions of known concentrations.

  • Calculation: The solubility is expressed as grams of solute per 100 mL or 1 L of solvent.

Solubility_Determination_Workflow start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate analyze Analyze concentration of the saturated solution (UV-Vis) separate->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Workflow for Solubility Determination.
Determination of Light Fastness (ISO 105-B02)

Objective: To assess the resistance of this compound to fading upon exposure to an artificial light source representative of natural daylight.

Apparatus:

  • Xenon arc fading lamp apparatus

  • Blue wool standards (ISO 105-B08)

  • Grey scale for assessing color change (ISO 105-A02)

  • Specimen holder

Procedure:

  • Sample Preparation: A sample of the material colored with this compound is prepared according to the relevant product specifications.

  • Mounting: The test specimen and a set of blue wool standards are mounted in the specimen holder. A portion of each is covered to serve as an unexposed reference.

  • Exposure: The mounted specimens are placed in the xenon arc fading lamp apparatus. The exposure conditions (e.g., irradiance, temperature, humidity) are set according to the standard (ISO 105-B02).

  • Evaluation: The specimens are periodically inspected, and the fading of the test specimen is compared to the fading of the blue wool standards.

  • Rating: The light fastness rating is the number of the blue wool standard that shows a similar amount of fading (color change) as the test specimen. The color change is assessed using the grey scale. A rating of 1 indicates very poor light fastness, while a rating of 8 indicates excellent light fastness.

Spectral Properties

The color of this compound is due to its absorption of light in the visible region of the electromagnetic spectrum. A typical experimental protocol for obtaining its UV-Visible absorption spectrum is provided below.

UV-Visible Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) and the absorption spectrum of this compound in a specific solvent.

Apparatus:

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Appropriate solvent (e.g., acetone, toluene)

Procedure:

  • Solution Preparation: A dilute solution of this compound of a known concentration is prepared in the chosen solvent.

  • Blank Measurement: A cuvette is filled with the pure solvent, and a baseline spectrum is recorded. This is used to zero the instrument.

  • Sample Measurement: The cuvette is rinsed and filled with the this compound solution. The absorption spectrum is recorded over a specific wavelength range (e.g., 400-700 nm).

  • Data Analysis: The wavelength at which the maximum absorbance occurs (λmax) is identified from the spectrum. The absorbance value at this wavelength can be used for quantitative analysis in conjunction with the Beer-Lambert Law.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound should be handled with care. It may cause eye irritation, and prolonged skin contact may cause irritation in sensitive individuals.[9] Inhalation of dust should be avoided.[9] Standard personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical.[10]

This guide provides a foundational understanding of the chemical properties of this compound for scientific and research applications. For specific applications, it is recommended to consult the relevant safety data sheets and perform application-specific testing.

References

Solvent Violet 13 molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solvent Violet 13, also identified by the Colour Index number 60725, is a synthetic anthraquinone dye known for its vibrant bluish-violet hue.[1] It is a solid substance that is insoluble in water but finds solubility in various organic solvents such as acetone, toluene, and benzene.[1] This property makes it a versatile colorant in numerous industrial applications, including the dyeing of hydrocarbon products, thermoplastics, synthetic resins like polystyrenes, and synthetic fibers.[1] Furthermore, it is utilized in the cosmetics industry for hair and skin care products and even in pyrotechnics for creating violet-colored smoke.[1]

Molecular Structure and Chemical Formula

The chemical identity of this compound is well-defined by its molecular structure and formula.

Chemical Formula: C₂₁H₁₅NO₃[2]

IUPAC Name: 1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione[2][3]

The core of this compound is an anthraquinone scaffold. This consists of three fused benzene rings with two ketone groups on the central ring. The characteristic violet color arises from the specific substituents attached to this core: a hydroxyl (-OH) group at the 1-position and a p-tolylamino (-NH-C₆H₄-CH₃) group at the 4-position.

Below is a diagram illustrating the logical relationship of the constituent parts of the this compound molecule.

G cluster_main This compound cluster_components Molecular Components SV13 1-hydroxy-4-(4-methylanilino) anthracene-9,10-dione Core Anthraquinone Core SV13->Core is built upon Sub1 1-Hydroxy Group SV13->Sub1 is substituted with a Sub2 4-(p-Tolylamino) Group SV13->Sub2 is substituted with a

Caption: Logical relationship of the molecular components of this compound.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for ease of reference and comparison.

PropertyValueReference(s)
Molecular Weight 329.35 g/mol [2][4]
CAS Registry Number 81-48-1[2][4]
Appearance Violet powder[5]
Melting Point 142-143 °C[2]
Boiling Point 520.7 °C at 760 mmHg[2]
Density 1.35 g/cm³[6]
Heat Resistance 260 °C[6]
Light Fastness 6-7[6]
Solubility Insoluble in water; Soluble in benzene, xylene, and N,N-Dimethylformamide.[4][7]

Experimental Protocols: Synthesis

The manufacturing of this compound typically involves the reaction of a substituted anthraquinone with p-toluidine (p-methylaniline).[4][8] Several synthesis routes have been described, with the common principle being the condensation of these two key reactants.

General Manufacturing Method:

A common method involves the reaction of 1,4-dihydroxyanthracene-9,10-dione (also known as quinizarin) with p-methylaniline.[4] Variations of this method may use related starting materials such as 1-bromo-4-hydroxyanthraquinone or 1-chloro-4-hydroxyanthracene-9,10-dione, which react with p-methylaniline to yield the final product.[4][8]

One-Pot Synthesis Process:

A more recent, environmentally friendlier "one-pot" synthesis method has been developed.[9][10] This process avoids the direct use of the highly toxic p-toluidine by starting with 4-nitrotoluene. A detailed workflow for such a process is outlined below.

G start Start: Charge Reactants reactants Methanol 1,4-dihydroxyanthraquinone 4-nitrotoluene Iron Powder Boric Acid start->reactants hydrogenation Heat and Stir Introduce Hydrogen for Reduction reactants->hydrogenation condensation Heat Further for Condensation Reaction hydrogenation->condensation oxidation Cool, Release Pressure Introduce Air for Oxidation condensation->oxidation purification Add HCl Filter, Wash, and Dry oxidation->purification end End Product: This compound purification->end

Caption: Workflow for a one-pot synthesis of this compound.

This one-pot method involves the following key steps:

  • Charging the Reactor: Methanol, 1,4-dihydroxyanthraquinone, 4-nitrotoluene, iron powder, and boric acid are added to a pressure vessel.[9]

  • Hydrogenation: The mixture is heated while stirring, and hydrogen gas is introduced to reduce the 4-nitrotoluene to p-toluidine in situ.[9]

  • Condensation: After the reduction is complete, the temperature is increased to facilitate the condensation reaction between the in situ generated p-toluidine and the 1,4-dihydroxyanthraquinone.[9]

  • Oxidation and Purification: The reaction mixture is then cooled, and air is introduced for oxidation. Finally, hydrochloric acid is added, and the product is isolated through filtration, washing, and drying to yield this compound.[9]

This approach is considered more environmentally friendly as it avoids handling large quantities of p-toluidine and streamlines the production process by reducing intermediate steps.[10]

References

Synthesis and manufacturing process of Solvent Violet 13

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Manufacturing of Solvent Violet 13

Introduction

This compound, also identified by the Colour Index name C.I. 60725, is a synthetic anthraquinone dye known for its brilliant bluish-violet hue.[1] Its chemical name is 1-hydroxy-4-(p-tolylamino)anthraquinone.[1][2] With the molecular formula C₂₁H₁₅NO₃ and a molecular weight of 329.35, this dye is insoluble in water but soluble in various organic solvents such as benzene, xylene, and N,N-Dimethylformamide.[3][4][5]

This technical guide provides a comprehensive overview of the synthesis pathways, manufacturing processes, and experimental protocols for this compound. It is intended for researchers, scientists, and professionals involved in chemical synthesis and drug development. The dye is primarily used for coloring polystyrene, ABS resins, polyvinyl chloride, and for the protoplasmic coloring of polyester.[3][5] It also finds applications in cosmetics and pyrotechnic smoke compositions.[1]

Synthesis Pathways

The production of this compound is centered around the condensation of an anthraquinone derivative with p-toluidine or a precursor. Several methods have been developed, ranging from traditional approaches to more modern, environmentally conscious processes.

Conventional Synthesis from Quinizarin and p-Toluidine

The most established method involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin), often in the presence of its reduced leuco form, with p-toluidine.[2][6] The leuco compound is a key intermediate in this process.[7] Boric acid is frequently used as a catalyst in this condensation reaction.[8] The reaction can be carried out in a solvent such as ethanol.[8]

Synthesis from Halogenated Anthraquinones

An alternative route involves the reaction of a 4-halo-1-hydroxyanthraquinone, such as 1-bromo-4-hydroxyanthraquinone or 1-chloro-4-hydroxyanthraquinone, with p-toluidine.[2][3][5][9] This method also yields the desired this compound product.

Environmentally Friendly "One-Pot" Synthesis

To mitigate the risks associated with the high toxicity of p-toluidine, an innovative "one-pot" process has been developed.[10][11] This method uses the less toxic 4-nitrotoluene as a starting material, which is reduced to p-toluidine in situ.[6][10][11] The process involves charging a pressure vessel with methanol, 1,4-dihydroxyanthraquinone, 4-nitrotoluene, iron powder (as a reducing agent), and boric acid.[10][11][12] The reduction of 4-nitrotoluene and the subsequent condensation occur in the same reactor, saving significant manpower and material resources by eliminating the post-processing of intermediate steps.[6][10][11]

Synthesis in Ionic Liquids

A more recent, environmentally friendly approach utilizes an ionic liquid as the reaction solvent.[12][13] In this method, 1,4-dihydroxyanthraquinone, its leuco body, and p-methylaniline undergo a condensation reaction in a pre-synthesized ionic liquid.[13] This technique is reported to improve product quality to over 95% purity and achieve yields of 90% or higher, thereby reducing production costs and pollution.[12][13]

Data Presentation

Quantitative data from various synthesis methods are summarized below for comparison.

Table 1: Raw Materials for this compound Synthesis

Role Chemical Name Molecular Formula
Anthraquinone Source1,4-Dihydroxyanthraquinone (Quinizarin)C₁₄H₈O₄
Leuco Body2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedioneC₁₄H₁₀O₄
Amine Source (Conventional)p-Toluidine (p-Methylaniline)C₇H₉N
Amine Precursor (One-Pot)4-NitrotolueneC₇H₇NO₂
Reducing Agent (One-Pot)Iron PowderFe
Catalyst/AdditiveBoric AcidH₃BO₃
Solvent (Conventional)Methanol, EthanolCH₃OH, C₂H₅OH
Solvent (Advanced)N-butylimidazole based Ionic Liquid-
Purification AgentHydrochloric AcidHCl

Table 2: Comparison of Synthesis Protocols and Results

Method Key Reactants & Conditions Yield Purity (HPLC) Reference
Ionic Liquid Method 820 kg 1,4-dihydroxyanthraquinone, 430 kg p-methylaniline, Ionic Liquid Solvent, 100°C90.2%95.63%[9]
Ionic Liquid (Variation) Same as above, with 534 kg ethyl chloride added91.2%95.47%[9]
One-Pot Method (Example 1) 40g 1,4-dihydroxyanthraquinone, 24.5g p-nitrotoluene, Methanol, H₂, 100°C Condensation88.3%96%[6][10]
One-Pot Method (Example 2) 40g 1,4-dihydroxyanthraquinone, 28g p-nitrotoluene, Methanol, H₂, 95°C Condensation88.7%95.5%[6]
Conventional Lab Scale 30g 1,4-dihydroxyanthraquinone, 25g p-toluidine, DMF, 100°C for 8h84.8%95%[6]

Experimental Protocols

Protocol 1: One-Pot Synthesis from 4-Nitrotoluene

This protocol is based on the environmentally friendly one-pot process.[6][10]

  • Reactor Charging : In a 500mL pressure vessel equipped with mechanical stirring and a thermometer, sequentially add 60g of methanol, 40g of 1,4-dihydroxyanthraquinone, 24.5g of p-nitrotoluene, 2g of iron powder, and 4g of boric acid.

  • Inerting : Seal the vessel and perform nitrogen displacement to create an inert atmosphere.

  • Hydrogenation : Begin stirring and heat the mixture to 60°C. Introduce hydrogen gas to initiate the hydrogenation reduction of 4-nitrotoluene. Maintain the temperature at 60°C.

  • Insulation Reaction : Once the reaction system stops absorbing hydrogen, maintain the temperature at 65°C for a 3-hour insulation period to ensure complete reduction.

  • Condensation : After the insulation period, increase the temperature to 100°C and hold for 5 hours to carry out the condensation reaction.

  • Oxidation & Isolation : Cool the reaction mixture to 60°C, release the pressure, and introduce air to oxidize the intermediate product.

  • Purification : Add 16g of hydrochloric acid for beating at 65°C. Filter the resulting slurry.

  • Finishing : Wash the filter cake with water until neutral and then dry to obtain the final product, this compound.[10]

Protocol 2: Synthesis using an Ionic Liquid

This protocol describes a method using an ionic liquid as the solvent.[9][13]

  • Ionic Liquid Preparation : In a high-pressure reaction vessel, add 890 kg of N-butylimidazole and 44.5 kg of zinc chloride. Slowly introduce 485 kg of ethyl chloride gas until the pressure stabilizes. Continue stirring for 2 hours, then remove excess ethyl chloride under reduced pressure to obtain the ionic liquid.

  • Reactor Charging : Heat the ionic liquid to 80°C. Add 820 kg of 1,4-dihydroxyanthraquinone, 142 kg of its leuco form, and 430 kg of p-methylaniline to the vessel.

  • Condensation : Increase the temperature to 100°C to perform the condensation reaction, resulting in a first mixed solution.

  • Isolation : Cool the solution to 45°C. Discharge the material into a filter tank and perform suction filtration to separate the filter cake from the filtrate.

  • Purification : Wash the filter cake with hot water (95°C). The cake is then washed again with hot water at 90°C until neutral.

  • Finishing : Dry and crush the purified cake to obtain the final this compound product.

Visualizations

Chemical Synthesis Pathways

G Synthesis Pathway of this compound cluster_0 Conventional Method 1_4_dihydroxy 1,4-Dihydroxyanthraquinone (Quinizarin) solvent_violet_13 This compound 1_4_dihydroxy->solvent_violet_13 + p-Toluidine (Boric Acid, Heat) leuco Leuco-Quinizarin leuco->solvent_violet_13 + p-Toluidine (Boric Acid, Heat) p_toluidine p-Toluidine p_toluidine->solvent_violet_13

Caption: Conventional synthesis of this compound.

G One-Pot Synthesis Pathway 4_nitrotoluene 4-Nitrotoluene p_toluidine_insitu p-Toluidine (in situ) 4_nitrotoluene->p_toluidine_insitu Reduction (Fe, H2) solvent_violet_13_onepot This compound p_toluidine_insitu->solvent_violet_13_onepot Condensation (Boric Acid, Heat) 1_4_dihydroxy_onepot 1,4-Dihydroxyanthraquinone 1_4_dihydroxy_onepot->solvent_violet_13_onepot

Caption: Environmentally friendly "one-pot" synthesis pathway.

Manufacturing Workflow

G General Manufacturing Workflow for this compound start Start reactor_charging Reactor Charging (Anthraquinone derivative, Amine source, Solvent, Catalyst) start->reactor_charging reaction Reaction (Heating under pressure) reactor_charging->reaction cooling Cooling & Pressure Release reaction->cooling filtration Filtration cooling->filtration washing Washing (Hot Water / Solvents) filtration->washing drying Drying washing->drying finishing Crushing / Milling drying->finishing packaging Packaging finishing->packaging end End packaging->end

References

An In-depth Technical Guide to the Solubility of Solvent Violet 13 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Solvent Violet 13 (C.I. 60725), a synthetic anthraquinone dye. Understanding the solubility of this compound in various organic solvents is critical for its application in diverse fields, including the formulation of inks, plastics, and other materials. This document presents quantitative solubility data, a detailed experimental protocol for solubility determination, and a workflow visualization to aid researchers in their laboratory practices.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The data presented below has been compiled from various technical sources. All solubility values are reported at 20°C.

Organic SolventChemical FormulaSolubility (g/L) at 20°C
DichloromethaneCH₂Cl₂35.0[1][2][3]
Methylbenzene (Toluene)C₇H₈7.0[1][2][3]
Butyl AcetateC₆H₁₂O₂3.0[1][2][3]
AcetoneC₃H₆O1.3[1][2][3]
Ethyl AlcoholC₂H₅OH0.2[1][2][3]

In addition to the quantitative data, this compound is qualitatively described as being soluble in benzene, chlorobenzene, xylene, and dimethylformamide[4][5]. It is noted to be insoluble in water[4][5][6].

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent at a specified temperature. This protocol is based on the isothermal equilibrium method.

1. Materials and Equipment:

  • Solute: High-purity this compound powder.

  • Solvent: Analytical grade organic solvent of interest.

  • Apparatus:

    • Analytical balance (accurate to ±0.0001 g).

    • Temperature-controlled shaker or water bath.

    • Calibrated thermometer or thermocouple.

    • Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners).

    • Volumetric flasks and pipettes.

    • Syringe filters (e.g., 0.45 µm PTFE membrane) to remove undissolved particles.

    • UV-Vis spectrophotometer.

    • Magnetic stirrer and stir bars.

    • Ultrasonic bath (optional).

2. Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound and transfer it to a glass vial or flask. The excess is to ensure that a saturated solution is achieved.

    • Add a known volume of the organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 20°C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks to confirm that the concentration of the dissolved solute is no longer increasing. For poorly soluble compounds, 48 to 72 hours may be necessary.

  • Sample Withdrawal and Preparation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to draw the liquid from the upper portion of the solution.

    • Immediately filter the withdrawn sample using a syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high solubility measurements.

    • Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. A series of dilutions may be necessary to determine the appropriate concentration.

  • Concentration Determination using UV-Vis Spectrophotometry:

    • Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent.

    • Plot a calibration curve of absorbance versus concentration for the standard solutions.

    • Measure the absorbance of the diluted, saturated sample at the same λmax.

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

3. Data Analysis and Reporting:

  • The solubility is expressed as the concentration of the saturated solution, typically in grams per liter (g/L) or moles per liter (mol/L).

  • The experiment should be repeated at least three times to ensure the reproducibility of the results, and the average solubility with the standard deviation should be reported.

  • The temperature at which the solubility was determined must be clearly stated.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

experimental_workflow prep Preparation of Saturated Solution equilibration Equilibration (24-72h at constant T) prep->equilibration Agitation sampling Sample Withdrawal & Filtration equilibration->sampling Settling dilution Serial Dilution sampling->dilution analysis UV-Vis Spectrophotometry dilution->analysis calculation Solubility Calculation analysis->calculation Concentration Determination calibration Calibration Curve Preparation calibration->analysis reporting Data Reporting calculation->reporting

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic Properties of Solvent Violet 13: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Violet 13, also known by its Colour Index name C.I. 60725 and CAS number 81-48-1, is a synthetic anthraquinone dye.[1][2][3] Its chemical structure is 1-hydroxy-4-(p-tolylamino)anthraquinone.[1] This dye is notable for its vibrant bluish-violet hue and is soluble in various organic solvents, including acetone, toluene, and benzene, while being insoluble in water.[1][3][4] Due to its coloring properties and stability, this compound finds applications in the dyeing of hydrocarbon products, plastics, resins, and in cosmetics.[1][4] This technical guide provides an in-depth overview of the spectroscopic properties of this compound, including available data, detailed experimental protocols for its characterization, and visual representations of key concepts and workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₂₁H₁₅NO₃[1][5]
Molecular Weight 329.35 g/mol [3][5]
IUPAC Name 1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione[5]
CAS Number 81-48-1[1][2][3]
Appearance Purple to black powder[6]

Spectroscopic Data

Absorption Properties

The maximum absorption wavelength (λmax) of this compound has been reported in toluene.

Solventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Toluene581.0 - 585.0Data not available

It is important to note that the molar absorptivity (extinction coefficient) is a crucial parameter for quantitative analysis, and its determination in various solvents is highly recommended for any application requiring precise concentration measurements.

Solubility

The solubility of this compound in several organic solvents has been documented, which is a critical consideration for preparing solutions for spectroscopic analysis.

SolventSolubility (g/L at 20°C)
Acetone1.3
Butyl Acetate3
Methylbenzene (Toluene)7
Dichloromethane35
Ethyl Alcohol0.2

This data indicates that dichloromethane is an excellent solvent for this compound, while its solubility in ethanol is quite low.

Emission Properties

Detailed data on the fluorescence emission maxima (λem) and fluorescence quantum yields (ΦF) of this compound in various solvents are not currently available in the reviewed literature. The determination of these parameters is essential for applications leveraging the fluorescence properties of the dye, such as in bio-imaging or as a fluorescent probe.

Experimental Protocols

For researchers wishing to perform a comprehensive spectroscopic characterization of this compound, the following established experimental protocols are recommended.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) can be determined by UV-Visible spectrophotometry using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Methodology:

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of the desired solvent (e.g., toluene, dichloromethane) to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.

  • Spectrophotometric Measurement: For each dilution, measure the absorbance at the λmax using a UV-Vis spectrophotometer. A cuvette with a standard path length of 1 cm is typically used.

  • Beer-Lambert Plot: Plot the measured absorbance values against the corresponding concentrations.

  • Calculation of Molar Absorptivity: The slope of the resulting linear plot will be equal to the molar extinction coefficient (ε).

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) can be determined using the comparative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Methodology:

  • Selection of a Standard: Choose a fluorescence standard that absorbs and emits in a similar spectral region as this compound.

  • Preparation of Solutions: Prepare dilute solutions of both the standard and this compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

  • Measurement of Absorption and Emission Spectra:

    • Measure the UV-Vis absorption spectra of both the standard and the sample.

    • Measure the fluorescence emission spectra of both the standard and the sample using the same excitation wavelength and instrument settings.

  • Data Analysis: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a dye such as this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Emission Spectroscopy cluster_data Data Analysis & Reporting Prep Prepare Stock Solution (Known Concentration) Dilute Perform Serial Dilutions Prep->Dilute UVVis Measure Absorbance Spectra (UV-Vis Spectrophotometer) Dilute->UVVis Fluorescence Measure Fluorescence Spectra (Fluorometer) Dilute->Fluorescence BeerPlot Create Beer-Lambert Plot (Absorbance vs. Concentration) UVVis->BeerPlot CalcEpsilon Calculate Molar Absorptivity (ε) BeerPlot->CalcEpsilon DataSummary Summarize Spectroscopic Data (λmax, ε, λem, ΦF) CalcEpsilon->DataSummary IntegIntensity Integrate Fluorescence Intensity Fluorescence->IntegIntensity CalcQY Calculate Quantum Yield (ΦF) (Comparative Method) IntegIntensity->CalcQY CalcQY->DataSummary Report Generate Technical Report DataSummary->Report

Caption: Workflow for Spectroscopic Characterization of Dyes.

Beer-Lambert Law Relationship

The relationship between absorbance, concentration, and molar absorptivity is fundamental to quantitative absorption spectroscopy and is described by the Beer-Lambert Law.

Beer_Lambert_Law Abs Absorbance (A) Epsilon Molar Absorptivity (ε) Law Beer-Lambert Law A = εcl Epsilon->Law Conc Concentration (c) Conc->Law Path Path Length (l) Path->Law Law->Abs

Caption: The Beer-Lambert Law Relationship.

Conclusion

This compound is a commercially important dye with distinct physical and chemical properties. However, a comprehensive public dataset of its spectroscopic properties, particularly its molar absorptivity and fluorescence characteristics in a variety of solvents, is lacking. This guide provides the currently available data and outlines standard experimental procedures that can be employed to conduct a thorough spectroscopic characterization. The presented workflows and conceptual diagrams serve as a resource for researchers and professionals in designing experiments and interpreting results related to this compound and other similar dyes. Further research to populate the spectroscopic data for this compound would be of significant value to the scientific community, especially for its application in quantitative and fluorescence-based studies.

References

An In-depth Technical Guide to CAS 81-48-1 (Solvent Violet 13)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and analytical methods for the compound with CAS number 81-48-1, commonly known as Solvent Violet 13. It is intended for researchers, scientists, and drug development professionals who may be interested in this molecule for its chemical properties or as a member of the anthraquinone class of compounds.

Chemical Identity and Properties

This compound is a synthetic anthraquinone dye. Its chemical identity and key physical and chemical properties are summarized below.

PropertyValueReference(s)
CAS Number 81-48-1[1]
Common Names This compound, Quinizarin Blue, D&C Violet No. 2, Alizurol Purple[2][3]
IUPAC Name 1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione[4]
Molecular Formula C₂₁H₁₅NO₃[4]
Molecular Weight 329.35 g/mol [4]
Appearance Bluish violet oil solvent dye, purple to black powder[5][6]
Melting Point 142-143 °C[2]
Boiling Point 520.7 °C at 760 mmHg (estimated)[7]
Solubility Insoluble in water; soluble in acetone, toluene, and benzene.[2]
Molar Mass 329.355 g·mol⁻¹[2]

Synthesis of this compound

The synthesis of this compound typically involves the condensation of a 1,4-dihydroxyanthraquinone (quinizarin) derivative with p-toluidine.[8] A common and efficient approach is a "one-pot" synthesis.

Experimental Protocol: One-Pot Synthesis

This protocol is a generalized procedure based on methodologies described in patent literature.[9]

Reagents:

  • 1,4-dihydroxyanthraquinone (Quinizarin)

  • p-Toluidine (or 4-nitrotoluene as a precursor)

  • Boric acid (catalyst)

  • Iron powder (if using 4-nitrotoluene)

  • Methanol (solvent)

  • Hydrogen gas (if using 4-nitrotoluene)

  • Hydrochloric acid

Procedure:

  • Charge a pressure vessel with methanol, 1,4-dihydroxyanthraquinone, 4-nitrotoluene, iron powder, and boric acid.

  • Seal the vessel and purge with nitrogen to create an inert atmosphere.

  • Heat the mixture with stirring and introduce hydrogen gas to facilitate the in-situ reduction of 4-nitrotoluene to p-toluidine.

  • After the hydrogenation is complete (indicated by the cessation of hydrogen uptake), increase the temperature to initiate the condensation reaction between the in-situ generated p-toluidine and 1,4-dihydroxyanthraquinone.

  • Upon completion of the condensation, cool the reaction mixture, release the pressure, and introduce air to oxidize the intermediate to the final product, this compound.

  • Add hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with water and methanol, and dry.

SynthesisWorkflow cluster_reagents Reagents cluster_reaction Reaction Steps cluster_workup Work-up Quinizarin 1,4-Dihydroxyanthraquinone Condensation Condensation Quinizarin->Condensation pToluidine p-Toluidine (or 4-Nitrotoluene + Fe/H2) Reduction In-situ Reduction (if using 4-Nitrotoluene) pToluidine->Reduction BoricAcid Boric Acid BoricAcid->Condensation Methanol Methanol Methanol->Condensation Reduction->Condensation Oxidation Oxidation Condensation->Oxidation Precipitation Precipitation (with HCl) Oxidation->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Product This compound Drying->Product

Synthesis Workflow for this compound

Purification

Crude this compound can be purified using standard laboratory techniques such as solvent extraction or column chromatography.

Experimental Protocol: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • A suitable solvent system (e.g., a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or dichloromethane). The exact ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the desired compound.

Procedure:

  • Prepare a slurry of silica gel in the chosen non-polar solvent and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of the eluting solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, may be necessary for optimal separation.

  • Collect fractions and monitor the separation by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in minimal solvent Crude->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Purified this compound Evaporate->Pure

Purification Workflow for this compound

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

TechniqueExpected Observations
High-Performance Liquid Chromatography (HPLC) A single major peak corresponding to the product. The retention time will depend on the specific column and mobile phase used. Purity can be assessed by the peak area percentage.
Thin-Layer Chromatography (TLC) A single spot with a characteristic Rf value for a given solvent system. This is a quick method for monitoring reaction progress and purity.
UV-Visible Spectroscopy An absorption maximum (λmax) in the visible region, characteristic of its violet color. In toluene, the λmax is reported to be in the range of 581.0-585.0 nm.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra will show characteristic peaks corresponding to the protons and carbons in the 1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione structure. Specific chemical shift data would need to be acquired experimentally.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (approximately 329.35 m/z).

Biological Activity and Toxicological Information

The primary application of this compound is as a colorant.[2] Its biological activity from a pharmacological perspective is not well-documented. However, as an anthraquinone derivative, it belongs to a class of compounds known to exhibit a range of biological effects.

Toxicology:

  • Skin Sensitization: this compound has been identified as a potential skin sensitizer.[10]

  • Genotoxicity: In vitro genetic toxicity studies have shown mixed results, with some assays being negative and a micronucleus test showing a positive result.[11]

  • Carcinogenicity: A screening assessment by Health Canada, using a read-across approach with the analogue anthraquinone, identified carcinogenicity as a critical health effect.[12]

Potential for Signaling Pathway Modulation (Based on the Anthraquinone Class):

While no specific studies have directly implicated CAS 81-48-1 in the modulation of particular signaling pathways, the broader class of anthraquinones has been shown to interact with various cellular targets and pathways. This information may provide a starting point for investigating the potential bioactivity of this compound.

  • NF-κB Pathway: Some anthraquinones have demonstrated anti-inflammatory effects by regulating the NF-κB signaling pathway.[13]

  • MAPK and PI3K/Akt Pathways: Anthocyanins, which share some structural similarities with anthraquinones, have been shown to regulate mitogen-activated protein kinases (MAPKs) and the PI3K/Akt pathway.[14]

  • Enzyme Inhibition: Anthraquinone derivatives have been investigated as inhibitors of various enzymes, including matrix metalloproteinases (MMPs) such as MMP-13.[15]

It is crucial to note that these are general activities of the anthraquinone class, and specific experimental validation for CAS 81-48-1 is required to confirm any such effects.

Conceptual Diagram of Potential NF-κB Pathway Modulation by Anthraquinones

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a laboratory setting.

  • Hazard Statements: May cause an allergic skin reaction. May cause long lasting harmful effects to aquatic life.[16]

  • Precautionary Statements: Avoid breathing dust. Wear protective gloves, protective clothing, and eye protection. Avoid release to the environment.[16]

  • First Aid: In case of skin contact, wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention. In case of eye contact, rinse cautiously with water for several minutes.[13]

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) before handling this compound.

Conclusion

CAS 81-48-1, or this compound, is a well-characterized anthraquinone dye with established synthetic and analytical procedures. While its primary application has been in the colorant industry, its chemical structure places it within a class of compounds known for diverse biological activities. The toxicological profile of this compound indicates a potential for skin sensitization and other health effects, warranting careful handling. For drug development professionals, while there is no direct evidence of therapeutic activity for this specific compound, the known modulation of key signaling pathways by other anthraquinones suggests that this compound could be a subject of interest for screening and further investigation into its potential pharmacological effects.

References

Anthraquinone Dyes in Polymer Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of anthraquinone dyes within polymer science. Anthraquinone-based compounds, known for their vibrant colors and exceptional stability, are integral to the development of advanced functional polymers, finding use in applications ranging from high-performance textiles to smart materials and biomedical devices.

Core Principles of Anthraquinone Dyes

Anthraquinone dyes are a class of organic colorants based on the 9,10-anthraquinone core, a tricyclic aromatic ketone. This fundamental structure imparts significant thermal and chemical stability.[1][2] The color and properties of the dye are tuned by introducing various substituents (auxochromes) at different positions on the anthraquinone scaffold, such as amino (–NH2), hydroxyl (–OH), alkylamino, or arylamino groups.[3][4] These modifications alter the electron density of the conjugated π-system, thereby influencing the wavelength of light absorbed and, consequently, the color.[5]

Key characteristics that make anthraquinone dyes valuable in polymer science include:

  • Brilliant Colors and Broad Spectrum : They can produce a wide range of vibrant colors, especially bright blues, reds, and greens, which are often difficult to achieve with other dye classes.[2][6]

  • High Stability : The fused aromatic ring system provides excellent resistance to light, heat, and chemical degradation, making them suitable for durable and high-performance materials.[2][7][8]

  • Versatility : The anthraquinone core can be functionalized to create dyes suitable for various polymer types and applications, including disperse dyes for hydrophobic fibers, acid dyes for polyamides, and polymerizable monomers for covalent integration.[2][9]

Synthesis of Anthraquinone-Based Polymer Materials

The integration of anthraquinone dyes into polymers can be achieved by physical mixing or, more robustly, by covalent bonding. The latter involves the synthesis of polymerizable anthraquinone monomers that can be incorporated into polymer chains during polymerization.

Synthesis of Polymerizable Anthraquinone Monomers

A common strategy is to introduce a polymerizable group, such as a methacrylate, onto the anthraquinone core. This allows the dye to act as a comonomer in polymerization reactions.

Below is a logical workflow for the synthesis of a methacrylated anthraquinone dye.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Methacrylation A Starting Material (e.g., 1-chloroanthraquinone) C Reaction (Nucleophilic Aromatic Substitution) A->C B Reactant (e.g., Amino Alcohol) B->C D Intermediate Product (Hydroxy-functionalized AQ Dye) C->D F Esterification Reaction D->F E Methacrylating Agent (e.g., Methacryloyl Chloride) E->F G Final Product (Polymerizable AQ Monomer) F->G

Caption: Synthesis workflow for a polymerizable anthraquinone monomer.

Grafting Anthraquinone Dyes onto Polymers

Anthraquinone dyes can also be chemically grafted onto existing polymer backbones. For instance, brominated anthraquinone derivatives can be attached to polymers like O-carboxymethyl chitosan via reactions such as the Ullmann condensation.[10]

Properties of Anthraquinone Dyes in Polymers

The performance of anthraquinone-containing polymers is dictated by their photophysical, thermal, and chemical properties.

Photophysical Properties

The absorption and emission characteristics of anthraquinone dyes determine their color and fluorescence. These properties are highly dependent on the dye's molecular structure and the polymer matrix it resides in. Electron-donating groups generally cause a bathochromic (red) shift in the absorption wavelength.[5] While many anthraquinone dyes are valued for their color, some exhibit useful fluorescence, although their quantum yields can be low compared to other fluorophores.[4][11]

Dye Structure / NameMatrix / Solventλmax (abs) (nm)λmax (em) (nm)Stokes Shift (nm)Quantum Yield (Φ)Reference(s)
1-((1-hydroxy-2-methylpropan-2-yl)amino)anthraquinone-506---[1]
1,4-bis(4-((2-methacryloxyethyl)oxy)phenylamino)anthraquinone-408, 600, 644---[1][6]
C.I. Solvent Yellow 163-445---[5]
C.I. Solvent Red 207-487---[5]
RBS3 (AQ Derivative)Deionized Water420556136Low (preliminary)[4]
CE8 (AQ Derivative)Deionized Water276406130Low (preliminary)[4]
NGA5 (AQ Derivative)Deionized Water298480182Low (preliminary)[4]

Table 1: Summary of photophysical data for selected anthraquinone dyes.

Thermal Stability

The inherent stability of the anthraquinone structure translates to high thermal resistance in the polymers they are incorporated into. Thermogravimetric analysis (TGA) is commonly used to assess this property, measuring the temperature at which the material begins to degrade.[12][13] Anthraquinone-containing polymers often exhibit decomposition temperatures well above 300°C, making them suitable for high-temperature applications.[5][14]

Polymer / CompoundOnset of Decomposition (Td, °C)Analysis ConditionReference(s)
9,10-Anthraquinone (sublimation)~160 °COpen cell[15]
Chrysophanol~284 °C-[16]
Ethylene-propylene matrix with AQ dyesHigher than pure EPM-[5]
TPE-A-CMP (Anthraquinone-enriched microporous polymer)539 °C-[14]
4NADA-based Polyimide>500 °CN2[17]

Table 2: Thermal stability data for selected anthraquinone-based materials.

Applications in Polymer Science

The unique properties of anthraquinone dyes enable their use in a variety of advanced polymer applications.

Caption: Key application areas of anthraquinone dyes in polymer science.

Dyeing of Synthetic Fibers

Anthraquinone-based disperse dyes are widely used for coloring hydrophobic fibers like polyester due to their insolubility in water and affinity for the polymer.[18] The dyeing process typically involves high temperatures (thermofixation) or the use of a carrier to swell the fiber and allow dye penetration.[19][20] Covalently bonding polymerizable dyes into the polymer matrix results in superior wash and light fastness compared to simply dispersing the dye.[21]

Smart Polymers and Sensors

The chromophoric nature of anthraquinone dyes makes them suitable for use as indicators in smart materials. For example, composites containing these dyes can change color in response to environmental stimuli like pH changes or degradation, serving as visual sensors in intelligent packaging to inform consumers about food quality.[22] Thin films of 2-aminoanthraquinone have been fabricated into sensors that show changes in resistance and capacitance in response to humidity and temperature.[22]

Photo-Responsive Polymers

Photo-responsive polymers undergo changes in their properties upon exposure to light.[23][24] Anthraquinone derivatives can be incorporated into polymer chains to create materials that respond to specific wavelengths of light. This can be used for applications like controlled drug delivery, where light triggers the release of a therapeutic agent, or the development of photodegradable materials.[8][10] For example, an anthraquinone-based block copolymer has been shown to release nitric oxide and generate reactive oxygen species under photoirradiation for potential use in cancer therapy.

Experimental Protocols

Protocol 1: Synthesis of a Polymerizable Methacrylated Anthraquinone Dye

This protocol is a generalized procedure based on the nucleophilic aromatic substitution and subsequent methacrylation of an anthraquinone derivative, as described in the literature.[1][6]

Step 1: Synthesis of Hydroxy-Functionalized Intermediate

  • Reactants : Combine 1,4-dichloroanthraquinone (1.0 eq), an amino alcohol such as 2-(4-aminophenyl)ethanol (2.2 eq), and a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF).

  • Reaction : Heat the mixture under an inert atmosphere (e.g., Nitrogen) at 120-140°C for 8-12 hours. The reaction can be accelerated using microwave irradiation.[1][6]

  • Work-up : After cooling, pour the reaction mixture into cold water to precipitate the product.

  • Purification : Filter the crude product, wash thoroughly with water and a non-polar solvent like hexane, and dry under vacuum. The intermediate can be further purified by column chromatography if necessary.

Step 2: Methacrylation of the Intermediate

  • Reactants : Dissolve the dried hydroxy-functionalized anthraquinone intermediate (1.0 eq) in a dry solvent (e.g., THF or Dichloromethane) with a non-nucleophilic base like triethylamine (1.5 eq per hydroxyl group).

  • Reaction : Cool the solution in an ice bath (0°C). Add methacryloyl chloride (1.2 eq per hydroxyl group) dropwise while stirring. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring : Track the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the final polymerizable dye product by column chromatography on silica gel.

Protocol 2: Emulsion Copolymerization with an Anthraquinone Monomer

This protocol outlines a semi-continuous emulsion polymerization to incorporate a synthesized polymerizable anthraquinone dye into a polymer latex, based on established methods.[21][25][26]

G A 1. Reactor Setup - 4-neck flask with stirrer, condenser, N2 inlet, feeding funnels - Charge with deionized water & surfactant B 2. Initial Charge (Seed) - Heat reactor to 80°C under N2 - Add ~5% of monomer pre-emulsion - Add initial portion of initiator (e.g., AIBA) A->B Heat & Initiate C 3. Monomer Feed - Prepare pre-emulsion:  - Deionized water  - Surfactant  - Base monomers (Styrene, Butyl Acrylate)  - AQ Monomer - Feed pre-emulsion and remaining initiator solution over 3-4 hours B->C Start continuous feed D 4. Reaction Hold - Maintain at 80°C for 1-2 hours after feeding is complete to ensure high monomer conversion C->D Allow polymerization to complete E 5. Cooling & Filtration - Cool the reactor to room temperature - Filter the latex through a mesh to remove any coagulum D->E Finalize product

Caption: Workflow for semi-continuous emulsion polymerization.

Materials & Reagents:

  • Monomers : Styrene, Butyl Acrylate, Methacrylic Acid.

  • Polymerizable Dye : Synthesized Anthraquinone (AQ) monomer.

  • Surfactant : Sodium dodecyl sulfate (SDS) or similar.

  • Initiator : 2,2′-azobis(2-methylpropionamide) dihydrochloride (AIBA) or Ammonium Persulfate (APS).

  • Solvent : Deionized water.

  • Atmosphere : High-purity Nitrogen.

Procedure:

  • Preparation : Prepare a monomer pre-emulsion by sonicating the base monomers, the AQ monomer, surfactant, and a portion of the deionized water. Prepare a separate aqueous solution of the initiator.

  • Reactor Charge : Charge a four-neck flask (equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet) with deionized water and surfactant. Heat to the reaction temperature (typically 75-85°C) under a nitrogen purge.

  • Initiation : Introduce a small portion (~5-10%) of the monomer pre-emulsion and the initiator solution to the reactor to form seed particles.

  • Feeding : Once the seed stage is complete (indicated by a change in appearance), begin the continuous, dropwise addition of the remaining monomer pre-emulsion and the initiator solution over 3-4 hours.

  • Completion : After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure full conversion of the monomers.

  • Finishing : Cool the reactor to room temperature. Adjust pH if necessary and filter the resulting colored latex to remove any coagulum.

Protocol 3: Disperse Dyeing of Polyester Fabric

This protocol describes a high-temperature (thermosol) dyeing method for polyester fabric using a disperse anthraquinone dye.[9][19][20]

Materials & Reagents:

  • Fabric : Scoured Polyester fabric.

  • Dye : Disperse anthraquinone dye.

  • Dispersing agent : Lignosulfonate-based or similar.

  • pH control : Acetic acid.

  • Equipment : Padding mangle, drying oven, thermofixation (curing) oven.

Procedure:

  • Dye Bath Preparation : Prepare a paste of the disperse dye powder with a dispersing agent and a small amount of warm water. Dilute this paste with more water to create the final dye dispersion. Adjust the pH to 4.5-5.5 using acetic acid.

  • Padding : Immerse the polyester fabric in the dye dispersion and pass it through a padding mangle to ensure even application and remove excess liquid.

  • Drying : Dry the padded fabric in a hot air oven or using infrared heaters. It is crucial to dry the fabric completely before the fixation step.

  • Thermofixation : Pass the dried fabric through a thermofixation oven at a high temperature (typically 190-210°C) for 60-90 seconds. At this temperature, the polyester fibers swell, allowing the sublimated dye molecules to penetrate and get trapped within the polymer structure.

  • After-treatment (Reduction Clearing) : To remove any unfixed surface dye and ensure good wash fastness, wash the dyed fabric in a bath containing sodium hydrosulfite and sodium hydroxide at 60-70°C.

  • Final Rinse : Rinse the fabric thoroughly with hot and then cold water, and finally dry.

References

A Technical Guide to Solvent Violet 13: Properties, Suppliers, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Solvent Violet 13 (C.I. 60725), a synthetic anthraquinone dye known for its vibrant bluish-violet color. Primarily used as a colorant in plastics, resins, and hydrocarbon-based products, its properties as a fat-soluble dye (lysochrome) also lend it to potential applications in a research context. This document outlines its chemical and physical properties, lists prominent commercial and research-grade suppliers, and provides a detailed experimental protocol for its application in lipid staining.

Core Properties and Specifications

This compound is an oil-soluble dye recognized by its CAS number 81-48-1.[1][2][3][4][5] It is characterized by excellent heat resistance and lightfastness, making it suitable for high-temperature processes such as coloring engineering plastics.[2][3][6] Chemically, it is identified as 1-hydroxy-4-(p-tolylamino)anthraquinone.[1][5] While insoluble in water, it is soluble in various organic solvents, including acetone, benzene, toluene, and xylene.[3][5][7][8]

The following table summarizes the key technical specifications for this compound, compiled from various supplier data sheets.

PropertyValueReferences
Identifier
CAS Number81-48-1[1][2][3][4][5]
C.I. Number60725 (this compound)[2][5]
EC Number201-353-5[3][9]
Chemical
Molecular FormulaC₂₁H₁₅NO₃[1][4][5]
Molecular Weight~329.35 g/mol [4][5][10][11]
Purity≥90% to ≥99% (Varies by grade)[1][12][13]
Physical
AppearanceViolet / Bluish-black powder[9][14][15][16]
Melting Point187-189 °C[2][3]
Heat Resistance260-300 °C (in Polystyrene)[2][3][14][15]
Light Fastness6-8 (Scale of 1-8)[2][3][14][15]
Density~1.35 g/cm³[2][14]
Solubility (at 20°C)
WaterInsoluble[3][5][6]
Acetone1.3 g/L[2]
Dichloromethane35 g/L[2]
Toluene (Methylbenzene)7 g/L[2]

Commercial and Research-Grade Suppliers

This compound is available from a range of global suppliers that cater to both industrial and research needs. Purity and formulation can vary, so direct consultation with the supplier for certificates of analysis is recommended.

Key Suppliers Include:

  • Alfa Chemistry: Offers this compound for research and experimental use.[4]

  • CymitQuimica: Provides various grades, including purities greater than 90% and 97%.[1]

  • Fineland Chem: Supplies CorSol® 3013, a premium grade for engineering plastics.[3]

  • Xcolor Pigment: A manufacturer providing the dye for plastics like polystyrene and ABS.[2]

  • Hangzhou Epsilon Chemical Co., Ltd.: Offers the dye under the name Transparent Violet B for various resins and fibers.[14][17]

  • LEAPChem: A supplier of fine chemicals for research and development.[13]

  • Pylam Dyes: Provides the dye for coloring oils, waxes, petroleum products, and plastics.[18]

  • Online Marketplaces: Platforms like Echemi, Made-in-China.com, and ChemicalBook list numerous certified manufacturers and distributors, often providing various grades and quantities.[12][19][20]

Experimental Protocol: Neutral Lipid Staining in Cells

The fat-soluble nature of this compound makes it a candidate for lysochrome staining of intracellular lipids, similar to more common dyes like Oil Red O and Sudan Black B.[][22] This technique relies on the dye's higher solubility in neutral lipids (e.g., triglycerides) than in its solvent base, causing it to partition into and color lipid droplets.[22] The following is a detailed methodology for staining neutral lipids in cultured cells, adapted from standard protocols for lysochrome dyes.[22][23]

Materials:

  • This compound powder

  • 99-100% Isopropanol

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin or 4% Paraformaldehyde (Fixative)

  • Distilled Water (dH₂O)

  • Hematoxylin solution (for counterstaining, optional)

  • Aqueous mounting medium

Procedure:

  • Preparation of Staining Solution:

    • Stock Solution: Prepare a 0.3% (w/v) stock solution by dissolving 0.3 g of this compound in 100 mL of 99% isopropanol. Stir overnight at room temperature to ensure complete dissolution.

    • Working Solution: To prepare the working solution, mix 6 parts of the this compound stock solution with 4 parts of distilled water. Let this solution stand for 15-20 minutes and then filter it through a 0.2 µm syringe filter to remove any precipitate. The working solution should be prepared fresh for each experiment.

  • Cell Preparation and Fixation:

    • Culture cells on glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

    • Remove the culture medium and gently wash the cells twice with PBS.

    • Fix the cells by adding a 10% formalin solution and incubating for 30-60 minutes at room temperature.

    • Discard the fixative and wash the cells twice with distilled water.

  • Staining:

    • Remove the water and add 60% isopropanol to the cells for 5 minutes. This step helps to differentiate the staining.

    • Remove the isopropanol and add the filtered this compound working solution to completely cover the cells.

    • Incubate for 15-20 minutes at room temperature.

  • Washing and Counterstaining:

    • Remove the staining solution and wash the cells 2-4 times with distilled water until excess stain is no longer visible.

    • (Optional) For nuclear visualization, apply Hematoxylin solution for 1 minute, then rinse thoroughly with tap water for 3-5 minutes.

  • Visualization:

    • Mount the coverslip onto a microscope slide using an aqueous mounting medium.

    • Visualize under a bright-field microscope. Neutral lipid droplets will appear as distinct violet-blue structures within the cytoplasm. If counterstained, the nuclei will appear blue/purple.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the lipid staining protocol.

G Workflow for Neutral Lipid Staining with this compound cluster_prep Solution Preparation cluster_cell Cell Processing cluster_stain Staining Procedure cluster_final Final Steps stock_sol Prepare 0.3% Stock (Dye in Isopropanol) work_sol Prepare Working Solution (6:4 Stock:dH₂O) stock_sol->work_sol filter_sol Filter Working Solution (0.2 µm Filter) work_sol->filter_sol isoprop Incubate with 60% Isopropanol filter_sol->isoprop culture Culture Cells on Coverslips wash1 Wash with PBS culture->wash1 fix Fix with 10% Formalin wash1->fix wash2 Wash with dH₂O fix->wash2 wash2->isoprop stain Stain with Working Solution (15-20 min) isoprop->stain wash3 Wash with dH₂O stain->wash3 counterstain Counterstain (Optional) with Hematoxylin wash3->counterstain mount Mount Coverslip counterstain->mount visualize Visualize under Microscope mount->visualize

Workflow for Neutral Lipid Staining with this compound

References

Methodological & Application

Application Notes and Protocols: Solvent Violet 13 as a Dye for Polystyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Solvent Violet 13 as a coloring agent for polystyrene. The information is intended to assist in laboratory-scale preparation and analysis of colored polystyrene materials for various research and development applications.

Introduction

This compound is a synthetic anthraquinone dye known for its vibrant blue-violet hue and excellent thermal stability, making it a suitable colorant for a variety of polymers, including polystyrene.[1][2][3][4][5] Its high heat resistance ensures color integrity during high-temperature processing methods such as melt extrusion.[2][4][5] Furthermore, its good lightfastness makes it appropriate for applications where the colored polymer may be exposed to light.[1][5] This document outlines the key properties of this compound and provides detailed protocols for its incorporation into polystyrene via melt extrusion and solvent casting, along with methods for evaluating the resulting colored polymer.

Properties of this compound

A summary of the essential physical and chemical properties of this compound is presented in Table 1. This data is crucial for determining appropriate processing parameters and predicting the performance of the dyed polystyrene.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
C.I. NameThis compound[6]
CAS Number81-48-1[6]
Molecular FormulaC₂₁H₁₅NO₃
AppearanceBluish violet powder[6]
Melting Point~189 °C[4][6]
Heat Resistance in PSUp to 300 °C[4][7]
Light Fastness in PS (Blue Wool Scale, 1-8)7-8[4][6]
SolubilityInsoluble in water; Soluble in organic solvents such as acetone, butyl acetate, methylbenzene, and dichloromethane.[4]

Recommended Dosages in Polystyrene

The concentration of this compound can be adjusted to achieve the desired color intensity and transparency in polystyrene. Table 2 provides recommended starting dosages for both transparent and opaque applications. Researchers should optimize these concentrations based on their specific experimental requirements.

Table 2: Recommended Dosage of this compound in Polystyrene

ApplicationRecommended Dosage (%)References
Transparent0.02[4][5]
Opaque (with 0.1% Titanium Dioxide)0.05[4]

Experimental Protocols

Two primary methods for incorporating this compound into polystyrene at a laboratory scale are detailed below: melt extrusion and solvent casting.

Melt Extrusion

Melt extrusion is a common industrial technique that can be scaled down for laboratory preparations. It involves mixing the polymer and dye in a molten state to achieve a homogeneous color dispersion.

Materials and Equipment:

  • Polystyrene (PS) pellets (ensure they are pre-dried to remove moisture)

  • This compound powder

  • Twin-screw extruder with a temperature-controlled barrel and die

  • Pelletizer or film/fiber extrusion die

  • Fume hood

Protocol:

  • Premixing: In a sealed container, thoroughly mix the polystyrene pellets with the desired concentration of this compound powder. This can be done by tumble mixing for at least 15 minutes to ensure a uniform coating of the dye on the pellets.

  • Extruder Setup: Set the temperature profile of the extruder zones. A typical profile for polystyrene is:

    • Feed zone: 180-200°C

    • Compression zone: 200-220°C

    • Metering zone: 220-240°C

    • Die: 230-250°C

  • Extrusion: Feed the premixed material into the extruder hopper. Set the screw speed to a moderate level (e.g., 50-100 rpm) to ensure adequate mixing without excessive shear, which could degrade the polymer.

  • Collection: Collect the extruded molten polymer strand as it exits the die. For pellet production, cool the strand in a water bath and feed it into a pelletizer. For film or fiber production, use the appropriate die and collection system.

  • Cleaning: After extrusion, purge the extruder with uncolored polystyrene to remove any residual dye.

Melt_Extrusion_Workflow cluster_preparation Preparation cluster_processing Processing cluster_collection Collection & Post-Processing Premix 1. Premix Polystyrene Pellets + This compound Extruder 2. Melt Extrusion (Controlled Temperature & Screw Speed) Premix->Extruder Feed into Hopper Collection 3. Collection (Pellets, Film, or Fiber) Extruder->Collection Extrude Cleaning 4. Purge Extruder

Solvent Casting

Solvent casting is a versatile laboratory technique for preparing thin films of colored polystyrene. This method is particularly useful for small-scale experiments and for applications where a high degree of film uniformity is required.

Materials and Equipment:

  • Polystyrene (PS) pellets or powder

  • This compound powder

  • A suitable solvent (e.g., toluene, dichloromethane, or a mixture thereof)

  • Glass petri dish or a flat glass substrate

  • Magnetic stirrer and stir bar

  • Fume hood

  • Leveling table

  • Drying oven (optional)

Protocol:

  • Dissolution of Polystyrene: In a glass beaker, dissolve a known weight of polystyrene in a suitable solvent to achieve a desired concentration (e.g., 10-20% w/v). Stir the mixture using a magnetic stirrer until the polystyrene is completely dissolved. This may take several hours.

  • Addition of Dye: Add the desired amount of this compound to the polystyrene solution. Continue stirring until the dye is fully dissolved and the solution is homogeneous.

  • Casting: Place the glass petri dish or substrate on a leveling table inside a fume hood. Carefully pour the colored polystyrene solution onto the substrate, ensuring it spreads evenly.

  • Solvent Evaporation: Cover the cast film loosely to allow for slow and controlled evaporation of the solvent. This will help to prevent the formation of bubbles and ensure a uniform film. Allow the solvent to evaporate completely. This may take 24-48 hours at room temperature. For faster drying, a drying oven at a temperature below the boiling point of the solvent can be used after the initial evaporation phase.

  • Film Removal: Once the film is completely dry, it can be carefully peeled from the glass substrate.

Solvent_Casting_Workflow cluster_solution_prep Solution Preparation cluster_casting_drying Casting & Drying cluster_final_product Final Product Dissolve_PS 1. Dissolve Polystyrene in Solvent Add_Dye 2. Add & Dissolve This compound Dissolve_PS->Add_Dye Homogenize Cast_Solution 3. Cast Solution onto Substrate Add_Dye->Cast_Solution Pour Evaporate_Solvent 4. Controlled Solvent Evaporation Cast_Solution->Evaporate_Solvent Dry Peel_Film 5. Peel Dried Film Evaporate_Solvent->Peel_Film Finalize

Characterization and Quality Control

After preparing the colored polystyrene, it is essential to characterize its properties to ensure it meets the desired specifications.

Color Measurement

The color of the dyed polystyrene can be quantified using a spectrophotometer or colorimeter according to ASTM D2244.[1][8][9][10][11] The CIELAB color space is commonly used to define color coordinates.[12][13][14][15][16]

  • L* : Lightness (0 = black, 100 = white)

  • a : Red/green coordinate (+a is red, -a* is green)

  • b : Yellow/blue coordinate (+b is yellow, -b* is blue)

The color difference (ΔE*) between a sample and a standard can be calculated to quantify color changes after exposure to various conditions.

Light Fastness

The resistance of the colored polystyrene to fading upon exposure to light can be evaluated using a xenon arc lamp apparatus according to ISO 105-B02.[2][3][17][18][19] The change in color is assessed by comparing the exposed sample to an unexposed control and to a set of blue wool standards. The light fastness is rated on a scale of 1 to 8, with 8 being the highest fastness.[4]

Thermal Stability

The thermal stability of the dyed polystyrene can be assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[20][21][22][23]

  • TGA: Measures the weight loss of the material as a function of temperature, indicating the onset of thermal degradation.

  • DSC: Measures the heat flow to or from a sample as it is heated or cooled, which can be used to determine the glass transition temperature (Tg) and melting point (Tm) of the polymer, and to observe any changes in these properties due to the addition of the dye.

Characterization_Workflow cluster_sample Sample cluster_analysis Analysis cluster_results Results Colored_PS Colored Polystyrene (from Extrusion or Casting) Color_Measurement Color Measurement (ASTM D2244, CIELAB) Colored_PS->Color_Measurement Light_Fastness Light Fastness (ISO 105-B02) Colored_PS->Light_Fastness Thermal_Stability Thermal Stability (TGA/DSC) Colored_PS->Thermal_Stability Color_Coordinates Lab* Values, ΔE* Color_Measurement->Color_Coordinates Fastness_Rating Blue Wool Scale Rating Light_Fastness->Fastness_Rating Thermal_Properties Degradation Temperature, Glass Transition (Tg) Thermal_Stability->Thermal_Properties

Safety Precautions

  • Always work in a well-ventilated area, preferably within a fume hood, when handling organic solvents and polymer melts.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for both this compound and polystyrene before use.

By following these protocols and considering the provided data, researchers can effectively utilize this compound to produce consistently colored polystyrene for a wide range of scientific and developmental applications.

References

Application Notes: Coloring of Acrylonitrile Butadiene Styrene (ABS) Resin with Solvent Violet 13

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acrylonitrile Butadiene Styrene (ABS) is an engineering thermoplastic widely utilized for its impact resistance, toughness, and rigidity. The coloration of ABS is critical for many aesthetic and functional applications. Solvent Violet 13 (C.I. 60725) is an anthraquinone-based solvent dye that provides a brilliant bluish-violet shade.[1][2] Its high thermal stability, excellent lightfastness, and good migration resistance make it an ideal colorant for high-temperature processing of plastics like ABS.[1][3][4] This document provides a detailed protocol for the incorporation of this compound into ABS resin via melt compounding, the standard industrial method for achieving uniform, integral coloration.

This compound is an oil-soluble dye, insoluble in water but soluble in various organic solvents such as benzene, xylene, and dimethylformamide.[2][3] It is recommended for coloring a wide variety of plastics, including polystyrene (PS), polycarbonate (PC), PMMA, and PET, in addition to ABS.[5][6][7]

Quantitative Data Summary

The properties of this compound and its performance in plastics are summarized below. This data is compiled from various technical data sheets and application notes.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
C.I. Name This compound[8]
C.I. Number 60725[8]
CAS Number 81-48-1[1][8]
Chemical Family Anthraquinone[6][9]
Molecular Formula C₂₁H₁₅NO₃[8]
Appearance Violet Powder[10]
Melting Point (°C) approx. 189[1][8]
Density (g/cm³) 1.35[1][10]

Table 2: Performance Characteristics in Resins

PropertyRating/ValueResinReference
Heat Resistance (°C) 290ABS[8]
300PS[1][3]
310PC[8]
Lightfastness (1-8 Scale) 7-8 (Full Shade)PS[1][3][6]
6 (Reduced Tint)PS[3]
Migration Resistance (1-5 Scale) 5PS[3]
Acid Resistance (1-5 Scale) 5N/A[10]
Alkali Resistance (1-5 Scale) 5N/A[10]
Note: Lightfastness scale is 1 to 8, where 8 is superior.[1][6] Resistance scales are 1 to 5, where 5 is excellent.[3][10]

Table 3: Recommended Dosage and Solubility

ParameterValueReference
Recommended Dosage (Transparent) 0.02%[1][5][6]
Recommended Dosage (Opaque) 0.05% (with 0.1% TiO₂)[1][5][6]
Solubility in Dichloromethane (g/L at 20°C) 35.0[1][7]
Solubility in Methylbenzene (g/L at 20°C) 7.0[1][7]
Solubility in Acetone (g/L at 20°C) 1.3[1][7]
Solubility in Ethyl Alcohol (g/L at 20°C) 0.2[1][7]

Experimental Protocol: Melt Compounding of ABS with this compound

This protocol details the standard industrial method for coloring ABS resin. It involves the high-temperature mixing of the polymer and dye in a molten state to ensure homogeneous dispersion.

3.1. Materials and Equipment

  • Materials:

    • Natural (uncolored) ABS resin pellets

    • This compound powder (C.I. 60725)

    • (Optional) Titanium dioxide (TiO₂) for opaque formulations

  • Equipment:

    • Drying oven or dehumidifying dryer

    • Weighing balance (accurate to 0.01 g)

    • Tumble blender or high-speed mixer

    • Twin-screw extruder with a suitable temperature profile for ABS

    • Water bath for strand cooling

    • Pelletizer

    • (Optional) Injection molding machine for producing test specimens

3.2. Methodology

  • Pre-Drying of ABS Resin:

    • ABS is hygroscopic and must be dried before processing to prevent surface defects and degradation of mechanical properties.

    • Place the ABS pellets in a drying oven.

    • Dry the resin at 80-90°C for 2-4 hours. The final moisture content should be below 0.2%.

  • Pre-blending:

    • Accurately weigh the dried ABS pellets and this compound powder according to the desired concentration (e.g., 0.02% for transparent or 0.05% for opaque applications).[1][6]

    • For opaque shades, add the required amount of TiO₂.

    • Transfer the components to a tumble blender or a high-speed mixer.

    • Mix thoroughly for 10-15 minutes to create a homogeneous "salt-and-pepper" blend. This step ensures the dye is evenly distributed on the surface of the pellets before extrusion.

  • Melt Compounding (Extrusion):

    • Set the temperature profile of the twin-screw extruder suitable for ABS. A typical profile might range from 200°C in the feed zone to 240°C at the die.

    • Feed the pre-blended mixture into the extruder hopper.

    • The rotating screws will convey, melt, and mix the ABS resin and the dye, ensuring a uniform molecular dispersion of this compound within the polymer matrix.

    • Extrude the molten, colored polymer through a strand die.

  • Cooling and Pelletizing:

    • Pass the extruded strands through a water bath to cool and solidify them.

    • Feed the cooled strands into a pelletizer, which will cut them into uniform pellets.

  • Post-Processing (Specimen Molding):

    • The resulting colored ABS pellets are now ready for use in subsequent manufacturing processes.

    • For quality control and color verification, the pellets can be used in an injection molding machine to produce standard test plaques or parts.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the melt compounding protocol for coloring ABS resin.

experimental_workflow cluster_prep 1. Material Preparation cluster_process 2. Melt Compounding cluster_output 3. Final Product ABS Natural ABS Pellets Dryer Drying Oven (80-90°C, 2-4h) ABS->Dryer 1a. Dry Resin SV13 This compound Powder Blender Tumble Blender SV13->Blender 1c. Weigh Dryer->Blender 1b. Weigh Extruder Twin-Screw Extruder (200-240°C) Blender->Extruder 2a. Feed Pre-blend Cooling Water Bath Cooling Extruder->Cooling 2b. Extrude Strands Pelletizer Pelletizer Cooling->Pelletizer 2c. Cool Strands FinalPellets Colored ABS Pellets Pelletizer->FinalPellets 2d. Cut Pellets Molding Injection Molding (Optional) FinalPellets->Molding 3a. Use Pellets FinalPart Final Colored Part / Test Plaque Molding->FinalPart 3b. Mold Part

Caption: Workflow for coloring ABS resin with this compound via melt compounding.

References

Application Notes and Protocols for Solvent Violet 13 in Rigid PVC Coloration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Solvent Violet 13 for the coloration of rigid polyvinyl chloride (PVC). This document includes key performance data, experimental protocols for incorporation and evaluation, and visual representations of workflows and property relationships to guide researchers and professionals in the effective application of this dye.

Introduction to this compound

This compound, with the chemical name 1-hydroxy-4-(p-toluidino)anthraquinone and CAS number 81-48-1, is an anthraquinone-based solvent dye.[1][2][3][4] It is characterized by its bright, bluish-violet shade and is widely used for coloring various plastics, including rigid PVC (RPVC).[1][4][5][6][7][8] Its solubility in organic solvents and insolubility in water make it suitable for incorporation into polymer matrices.[1][6][8][9][10] Key advantages of this compound include its high heat stability, excellent lightfastness, and strong coloring power.[1][6][7]

Key Performance Data

The performance of this compound in plastic resins is crucial for its application. The following tables summarize the quantitative data available for its key properties. It is important to note that some data is specified for polystyrene (PS), which is often used as a reference polymer for testing heat stability and lightfastness of solvent dyes. These values provide a strong indication of its performance in rigid PVC under similar processing conditions.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
C.I. Name This compound[1][2][3][4][6][11]
CAS Number 81-48-1[1][2][3][4][5][11]
Molecular Formula C21H15NO3[1][3][11]
Molecular Weight 329.35 g/mol [1][3]
Appearance Violet powder[1][2][4][6][12]
Melting Point 189°C[4][7][11][13]
Density ~1.35 g/cm³[4][7][12]

Table 2: Performance Characteristics in Polymer Systems

Performance MetricValuePolymer SystemSource(s)
Heat Resistance 280-300°CGeneral[1][3][10]
260°CPS[4][6][12]
300°CPS[7][11]
Lightfastness (Blue Wool Scale) 6-7General[1][3][12]
7-8PS[4][7]
6-8Transparent Resins[2]
Migration Resistance (1-5 scale, 5=excellent) 5PS[10]
GoodGeneral[5][7]
PoorGeneral[1]
Recommended Dosage (Transparent) 0.02%General[4][5][7]
Recommended Dosage (Opaque with TiO2) 0.05%General[4][5][7]

*Note on Migration Resistance: There is conflicting data on migration resistance, with some sources citing it as "good" or excellent (a rating of 5)[5][7][10] and another as "poor"[1]. This property can be highly dependent on the specific PVC formulation, including the type and amount of plasticizers and other additives. Therefore, it is crucial to test for migration in the final application.

Experimental Protocols

The following protocols provide a general framework for the incorporation and evaluation of this compound in rigid PVC.

Protocol for Incorporation of this compound into Rigid PVC via Compounding

This protocol describes a standard method for creating a colored rigid PVC compound using a two-roll mill, which can then be used for processes like extrusion or injection molding.

Materials and Equipment:

  • Rigid PVC resin

  • This compound powder

  • Heat stabilizer system for PVC

  • Processing aids and lubricants as required for the specific PVC formulation

  • Two-roll mill with heating capabilities

  • Weighing balance

  • Spatula

Procedure:

  • Pre-mixing:

    • Accurately weigh the rigid PVC resin and all other additives (stabilizers, lubricants, etc.) according to the desired formulation.

    • In a separate container, accurately weigh the required amount of this compound. For initial testing, a concentration of 0.02% to 0.05% by weight of the total compound is recommended.[4][5][7]

    • Combine the PVC resin, additives, and this compound in a high-speed mixer or a suitable container and blend until a homogenous powder mixture is obtained.

  • Milling:

    • Preheat the two-roll mill to a temperature suitable for rigid PVC compounding, typically in the range of 160-180°C. The exact temperature will depend on the specific PVC formulation.

    • Carefully add the pre-mixed powder blend to the nip of the rotating rolls.

    • The PVC will begin to flux and form a continuous sheet on one of the rolls.

    • Continuously cut and fold the sheet on the mill to ensure uniform distribution of the this compound and other additives.

    • Continue this process for a predetermined time (e.g., 5-10 minutes) until a uniform and consistent violet color is achieved.

  • Sheet Formation and Sample Preparation:

    • Once homogenization is complete, carefully remove the colored PVC sheet from the mill.

    • The sheet can be pressed into plaques of a desired thickness using a hydraulic press for color and property evaluation. Alternatively, the sheet can be cut into smaller pieces or granulated for subsequent processing like extrusion or injection molding.

Protocol for Evaluation of Color and Performance Properties

1. Color Evaluation:

  • Visually assess the color of the prepared PVC plaques under standardized lighting conditions (e.g., D65 illuminant).

  • For quantitative analysis, use a spectrophotometer or colorimeter to measure the CIELAB color coordinates (L, a, b*). This allows for precise color matching and quality control.

2. Heat Stability Test:

  • Place a sample of the colored PVC compound in an oven at a series of increasing temperatures (e.g., 180°C, 190°C, 200°C) for a fixed duration (e.g., 15, 30, 45, 60 minutes).

  • Alternatively, process the colored compound through an injection molding machine at different temperatures.

  • Compare the color of the heat-exposed samples to an unexposed control sample. A significant change in color (ΔE*) indicates the upper limit of heat stability.

3. Lightfastness Test:

  • Expose the colored PVC plaques to a controlled source of artificial light that simulates natural sunlight using a Xenon arc weather-ometer, in accordance with standards such as ASTM G154 or ISO 4892-2.

  • Partially mask the samples to provide an unexposed area for comparison.

  • Periodically evaluate the color change of the exposed area against the unexposed area using the Blue Wool Scale (ISO 105-B02) or by measuring the color difference (ΔE*). A lightfastness rating of 7-8 is considered excellent.[4][7]

4. Migration Resistance Test:

  • Place a sample of the colored rigid PVC in direct contact with an uncolored, plasticized PVC sheet.

  • Apply pressure to the assembly and place it in an oven at an elevated temperature (e.g., 70°C) for a specified time (e.g., 24 hours).[14]

  • After the test period, separate the two sheets and visually inspect the uncolored PVC for any staining. The degree of staining can be rated on a grayscale from 1 (severe migration) to 5 (no migration).[14]

Diagrams

The following diagrams illustrate the experimental workflow and the logical relationships of the properties of this compound.

experimental_workflow cluster_prep Preparation cluster_processing Processing cluster_evaluation Evaluation weighing Weighing (PVC, this compound, Additives) premixing Pre-mixing weighing->premixing milling Two-Roll Milling (160-180°C) premixing->milling molding Compression Molding / Granulation milling->molding color_eval Color Evaluation molding->color_eval heat_eval Heat Stability molding->heat_eval light_eval Lightfastness molding->light_eval migration_eval Migration Resistance molding->migration_eval

Caption: Workflow for Incorporating and Evaluating this compound in Rigid PVC.

property_relationships cluster_properties Key Properties of this compound cluster_application Application Suitability in Rigid PVC cluster_outcome Desired Outcome heat_stability High Heat Stability (up to 300°C) processing Suitable for High-Temp Processing heat_stability->processing lightfastness Excellent Lightfastness (6-8 on Blue Wool Scale) outdoor_use Viable for Outdoor Applications lightfastness->outdoor_use color_strength High Color Strength cost_effective Low Dosage Required color_strength->cost_effective solubility Good Solubility in Organics dispersion Homogeneous Coloration solubility->dispersion final_product Durable & Aesthetically Pleasing Colored PVC Product processing->final_product outdoor_use->final_product cost_effective->final_product dispersion->final_product

Caption: Relationship between this compound Properties and PVC Application Suitability.

References

Staining PET fibers with Solvent Violet 13

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the application and protocols for staining Polyethylene Terephthalate (PET) fibers with Solvent Violet 13, tailored for researchers, scientists, and drug development professionals. This document provides comprehensive application notes, detailed experimental procedures, and quantitative data presented for clarity and comparability.

Application Notes

This compound, also known by various names including Disperse Blue 72 and C.I. 60725, is a synthetic anthraquinone dye characterized by its bright, bluish-violet hue.[1] It is extensively utilized in the coloration of various polymers, including polyesters, due to its notable properties such as good fastness, and high resistance to heat and migration.[2][3] Its application in the context of PET fibers is primarily for dope dyeing or protoplasmic coloring, where the dye is integrated into the polymer melt before fiber extrusion.[4][5][6] However, it can also be applied to PET fabrics through high-temperature dyeing methods.

The dye is practically insoluble in water but exhibits solubility in organic solvents like benzene, xylene, and dimethylformamide.[4][5][7] This characteristic necessitates specific dyeing methodologies, such as disperse dyeing, for application onto PET fibers. The high heat stability of this compound makes it particularly suitable for the high-temperature conditions required for dyeing polyester.[7][8]

Key Properties of this compound:

  • Appearance: Purple-black powder[2]

  • Color: Bright bluish-violet[4][7]

  • Solubility: Insoluble in water; soluble in organic solvents.[1][4]

  • Heat Resistance: Stable at high temperatures, with resistance in PET reaching up to 290-300°C.[3]

Quantitative Data

The following tables summarize the key quantitative properties of this compound relevant to the staining of PET fibers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number81-48-1[1][2][4][7]
Molecular FormulaC₂₁H₁₅NO₃[1][4][7]
Molecular Weight329.35 g/mol [4][7]
Melting Point171-190°C[7][9]
Boiling Point>300°C[9]
Water Solubility0.0093 mg/L[9]
Log P (octanol/water)4.26[9]

Table 2: Performance Characteristics in Polyester (PET)

PropertyRating/ValueReference
Heat Resistance (Transparent, 0.05% dye)290°C[3]
Heat Resistance (Opaque, 0.05% dye + 1% TiO₂)270°C[3]
Light Fastness (0.05% dye, transparent)8 (on a scale of 1-8)[3]
Migration Resistance5 (on a scale of 1-5)[3]
Acid Resistance (5% HCl)5 (on a scale of 1-5)[3]
Alkali Resistance (5% NaOH)5 (on a scale of 1-5)[3]

Experimental Protocols

The following protocols outline the methodologies for staining PET fibers with this compound. Two primary methods are described: High-Temperature Disperse Dyeing and Dope Dyeing.

Protocol 1: High-Temperature Disperse Dyeing of PET Fabric

This method is suitable for dyeing woven or knitted PET fabrics.

Materials:

  • PET fabric

  • This compound (disperse dye formulation)

  • Dispersing agent

  • pH buffer (e.g., acetic acid/sodium acetate)

  • Deionized water

  • High-temperature, high-pressure dyeing apparatus (e.g., autoclave or laboratory dyeing machine)

  • Beakers, graduated cylinders, and magnetic stirrer

  • Spectrophotometer for color measurement (optional)

Procedure:

  • Preparation of the Dyebath:

    • Accurately weigh the desired amount of this compound. The concentration typically ranges from 0.5% to 2.0% on the weight of the fiber (owf).

    • Prepare a dispersion of the dye in a small amount of water containing a dispersing agent. Stir continuously to form a stable, fine dispersion.

    • Fill the dyeing apparatus with the required volume of deionized water.

    • Add the dye dispersion to the dyebath.

    • Adjust the pH of the dyebath to 4.5-5.5 using an appropriate buffer system.

  • Dyeing Process:

    • Introduce the PET fabric into the dyebath.

    • Seal the dyeing apparatus and begin to raise the temperature at a rate of 1-2°C per minute.

    • Once the temperature reaches 130-135°C, maintain this temperature for 30-60 minutes. The optimal time will depend on the desired shade depth.

    • After the dyeing period, cool the apparatus down to 70-80°C at a rate of 2-3°C per minute.

  • Post-Dyeing Treatment (Reduction Clearing):

    • Drain the dyebath.

    • Prepare a clearing solution containing sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L) in water.

    • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

    • Rinse the fabric thoroughly with hot water, followed by cold water, until the rinse water is clear.

  • Drying:

    • Dry the stained PET fabric in an oven or air dryer at a suitable temperature.

Protocol 2: Dope Dyeing of PET Fibers

This method involves incorporating the dye into the PET polymer before fiber extrusion.

Materials:

  • PET polymer chips

  • This compound (pure pigment form)

  • Masterbatch production equipment (e.g., twin-screw extruder)

  • Fiber spinning line

Procedure:

  • Masterbatch Preparation:

    • Prepare a concentrated masterbatch by compounding this compound with PET polymer chips. The dye concentration in the masterbatch can range from 10% to 40%.

    • Thoroughly dry both the PET chips and the this compound powder to prevent hydrolytic degradation during extrusion.

    • Melt-extrude the mixture using a twin-screw extruder to ensure uniform dispersion of the dye within the polymer matrix.

    • Pelletize the extruded strands to form the masterbatch.

  • Dope Dyeing and Spinning:

    • Dry the PET polymer chips and the prepared masterbatch pellets.

    • Blend the masterbatch pellets with virgin PET chips at a calculated ratio to achieve the desired final color concentration in the fiber (typically 0.02% for transparent shades and 0.05% for opaque shades).[2]

    • Feed the blend into the extruder of the fiber spinning line.

    • Melt and homogenize the polymer blend.

    • Extrude the molten, colored polymer through a spinneret to form continuous filaments.

    • Quench, draw, and wind the resulting PET fibers.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

G High-Temperature Disperse Dyeing Workflow cluster_prep Dyebath Preparation cluster_dyeing Dyeing Process cluster_post Post-Dyeing Treatment cluster_final Final Step p1 Weigh this compound p2 Prepare Dye Dispersion p1->p2 p4 Add Dye Dispersion to Bath p2->p4 p3 Fill Dyeing Apparatus p3->p4 p5 Adjust pH to 4.5-5.5 p4->p5 d1 Introduce PET Fabric p5->d1 d2 Heat to 130-135°C d1->d2 d3 Hold for 30-60 min d2->d3 d4 Cool Down to 70-80°C d3->d4 po1 Drain Dyebath d4->po1 po2 Reduction Clearing po1->po2 po3 Rinse Thoroughly po2->po3 f1 Dry the Stained Fabric po3->f1

Caption: Workflow for High-Temperature Disperse Dyeing of PET Fabric.

G Dope Dyeing Workflow cluster_masterbatch Masterbatch Preparation cluster_spinning Dope Dyeing & Spinning m1 Dry PET Chips & this compound m2 Melt Extrude Mixture m1->m2 m3 Pelletize to Form Masterbatch m2->m3 s1 Blend Masterbatch with Virgin PET m3->s1 s2 Feed into Spinning Line Extruder s1->s2 s3 Melt and Homogenize s2->s3 s4 Extrude Through Spinneret s3->s4 s5 Quench, Draw, and Wind Fibers s4->s5

Caption: Workflow for Dope Dyeing of PET Fibers.

References

Visualizing Polymer Morphology with Solvent Violet 13: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Solvent Violet 13 as a fluorescent dye for the visualization and analysis of polymer morphology. This document outlines the dye's relevant properties, detailed experimental protocols for sample preparation and staining, and parameters for fluorescence microscopy.

Introduction to this compound

This compound, also known as C.I. 60725 and Disperse Blue 72, is a synthetic anthraquinone dye.[1][2] Its chemical structure confers a bright bluish-violet hue and, importantly for morphological studies, fluorescent properties. It exhibits good solubility in a range of organic solvents such as acetone, toluene, and benzene, but is insoluble in water.[3] This solubility profile makes it highly suitable for incorporation into various thermoplastic polymers.[4] Its primary industrial applications include the coloring of plastics, resins, and synthetic fibers, including polystyrene (PS), polyethylene terephthalate (PET), and acrylonitrile butadiene styrene (ABS).[5][6]

The affinity of this compound for these materials allows it to be used as a tracer to visualize polymer morphology, study the movement of polymers within mixtures, and analyze their interactions with other substances.[3]

Key Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its application in polymer morphology studies, particularly its high thermal stability, which allows it to be incorporated into polymer melts without significant degradation.

PropertyValueReferences
Chemical Name 1-hydroxy-4-(p-tolylamino)anthraquinone[3]
CAS Number 81-48-1[1]
Molecular Formula C₂₁H₁₅NO₃[1]
Molecular Weight 329.35 g/mol [1]
Appearance Violet powder[7]
Melting Point ~189 °C[8]
Solubility Soluble in acetone, toluene, benzene, xylene, DMF[3][4]
Insolubility Insoluble in water[3]
Heat Resistance (in PS) Up to 300 °C[8]
Light Fastness (in PS) 7-8 (on a scale of 1-8)[8]

Note: Photophysical properties such as specific excitation and emission maxima, quantum yield, and fluorescence lifetime are highly dependent on the local environment, including the polymer matrix. It is therefore highly recommended to experimentally determine these parameters for the specific polymer system under investigation.

Experimental Protocols

The following protocols provide a general framework for using this compound to stain polymers for morphology visualization. Optimization of dye concentration, solvent choice, and incubation times may be necessary for specific polymer systems.

Protocol 1: Solution-Based Staining of Polymer Films

This method is suitable for staining thin polymer films or coatings.

Materials:

  • This compound

  • A suitable organic solvent (e.g., toluene, chloroform, dichloromethane)

  • Polymer film or coated substrate

  • Staining dish

  • Forceps

  • Deionized water and ethanol for rinsing

  • Fluorescence microscope

Procedure:

  • Prepare a Staining Solution: Dissolve this compound in a suitable organic solvent to create a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a dilute staining solution (e.g., 0.01 - 0.1% w/v). The optimal concentration should be determined empirically to achieve sufficient signal without causing dye aggregation.

  • Sample Immersion: Place the polymer film in the staining dish and add enough staining solution to completely submerge the sample.

  • Incubation: Cover the staining dish and allow the sample to incubate at room temperature. Incubation time can range from 15 to 60 minutes, depending on the polymer's porosity and solvent absorption characteristics.

  • Rinsing: Carefully remove the sample from the staining solution using forceps. Rinse the sample sequentially with the pure solvent used for the staining solution, followed by ethanol, and finally deionized water to remove excess dye from the surface.

  • Drying: Allow the stained polymer film to air dry completely in a dark, dust-free environment before microscopy.

  • Imaging: Mount the stained polymer film on a microscope slide and observe using a fluorescence microscope with appropriate filter sets.

Protocol 2: Melt-Mixing for Bulk Polymer Staining

This method is suitable for visualizing the morphology of bulk polymers.

Materials:

  • Polymer resin (e.g., pellets or powder)

  • This compound powder

  • Melt-blending equipment (e.g., twin-screw extruder, internal mixer)

  • Hot press or other molding equipment

  • Microtome for sample sectioning

  • Fluorescence microscope

Procedure:

  • Dry Blending: In a container, thoroughly mix the polymer resin with this compound powder. The recommended starting concentration for the dye is typically low, in the range of 0.02% to 0.05% by weight.[8]

  • Melt-Mixing: Process the dry blend using a melt-blender at a temperature above the polymer's melting or glass transition temperature. Ensure sufficient mixing time to achieve a homogeneous distribution of the dye within the polymer matrix. The high thermal stability of this compound makes it suitable for this process.[4]

  • Sample Fabrication: Mold the stained polymer melt into the desired shape (e.g., a thick film or block) using a hot press or other appropriate equipment.

  • Sample Sectioning: For microscopy, obtain thin sections (typically 5-20 µm) of the bulk-stained polymer using a microtome.

  • Imaging: Mount the thin section on a microscope slide and observe using a fluorescence microscope.

Visualization and Data Interpretation

Fluorescence microscopy can be used to visualize various morphological features within the stained polymer, including:

  • Crystalline and Amorphous Regions: The dye may preferentially accumulate in either the crystalline or amorphous phases, providing contrast to distinguish these regions.[9]

  • Phase Separation in Polymer Blends: In immiscible polymer blends, this compound may exhibit preferential solubility in one of the phases, allowing for the visualization of the phase-separated morphology.[10][11]

  • Spherulitic Structures: The growth and structure of spherulites in semi-crystalline polymers can be observed.[9]

Diagrams

Logical Workflow for Polymer Morphology Visualization

G Workflow for Polymer Morphology Visualization cluster_0 Staining Method A Sample Preparation B Staining with This compound A->B C Fluorescence Microscopy B->C B1 Solution Staining B2 Melt Mixing D Image Analysis C->D E Morphological Characterization D->E

Caption: General workflow for polymer morphology analysis.

Conceptual Diagram of Dye Interaction with Polymer Phases

G Dye Partitioning in a Phase-Separated Polymer Blend PolymerBlend Immiscible Polymer Blend PhaseA Polymer Phase A PolymerBlend->PhaseA Phase Separation PhaseB Polymer Phase B PolymerBlend->PhaseB Phase Separation SV13 This compound SV13->PhaseA Preferential Solubility SV13->PhaseB Lower Solubility

Caption: Dye partitioning in a polymer blend.

References

Application Notes: Biomolecule Labeling with Solvent Violet 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Violet 13, also known as C.I. 60725 and D&C Violet No. 2, is a synthetic anthraquinone dye characterized by its bright, bluish-violet hue.[1] It is a hydrophobic compound, readily soluble in non-polar organic solvents such as acetone, toluene, and benzene, but insoluble in water.[1][2] This inherent hydrophobicity dictates its primary industrial applications, which include the coloring of plastics, synthetic resins, oils, fats, and waxes.[3][4]

These application notes provide a comprehensive overview of the physicochemical properties of this compound and explore its potential, though not established, use in biomolecule labeling. Due to its insolubility in aqueous solutions, its application in biological systems is limited. Standard protocols for labeling specific biomolecules like proteins or nucleic acids with this compound for research purposes such as fluorescence microscopy are not established. However, based on its lipophilic nature, a theoretical application for staining intracellular lipid droplets is proposed and detailed below. This document is intended to guide researchers on the challenges and theoretical considerations for using this dye in a biological context.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in the table below. Understanding these characteristics is crucial for assessing its suitability for any application.

PropertyValueReference
Chemical Formula C₂₁H₁₅NO₃[1]
Molar Mass 329.35 g/mol [1]
Appearance Violet powder[3]
Solubility Insoluble in water; Soluble in xylene, acetone, benzene, toluene, and other non-polar solvents.[1][2][3]
Primary Applications Coloring plastics (polystyrene, PVC, etc.), synthetic resins, oils, fats, waxes, and cosmetics.[1][2][3][5]

Challenges in Aqueous Biomolecule Labeling

The primary obstacle for using this compound as a routine biomolecule label in cell biology is its hydrophobicity. Biological processes occur in an aqueous environment, and molecules targeted for labeling, such as proteins and nucleic acids, are typically hydrophilic or have surfaces exposed to water. A water-insoluble dye like this compound will not readily interact with these molecules in their native state and is prone to precipitation in aqueous buffers, leading to non-specific aggregation and high background signal.

Challenges_of_Hydrophobic_Dye_in_Biology cluster_problem The Challenge cluster_consequences Consequences cluster_solution Potential Application Solvent_Violet_13 This compound (Hydrophobic) Precipitation Dye Precipitation and Aggregation Solvent_Violet_13->Precipitation Introduction into Lipid_Droplets Targeting Lipophilic Structures (e.g., Lipid Droplets) Solvent_Violet_13->Lipid_Droplets Suitable for Aqueous_Environment Aqueous Biological Environment (e.g., Cytosol) Aqueous_Environment->Precipitation Non_Specific_Binding Non-Specific Staining (e.g., to membranes) Precipitation->Non_Specific_Binding Leads to Low_Target_Labeling Inefficient Labeling of Hydrophilic Biomolecules Precipitation->Low_Target_Labeling Results in Staining_Workflow Start Start: Cells Cultured on Coverslip Wash_1 Wash with PBS Start->Wash_1 Fixation Fix with 4% PFA (15-20 min) Wash_1->Fixation Wash_2 Wash with PBS (3x) Fixation->Wash_2 Staining Stain with this compound Working Solution (20-30 min) Wash_2->Staining Wash_3 Wash with PBS (3x) Staining->Wash_3 Mounting Mount Coverslip on Slide Wash_3->Mounting Imaging Fluorescence Microscopy Mounting->Imaging End End: Image Analysis Imaging->End

References

Application Notes and Protocols: Exploring the Potential of Solvent Violet 13 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Violet 13, also known as C.I. 60725 and Disperse Blue 72, is a synthetic anthraquinone dye characterized by its vibrant bluish-violet hue.[1] Traditionally, its applications have been largely industrial, serving as a colorant for plastics, synthetic resins, and hydrocarbon-based products due to its excellent thermal stability and solubility in organic solvents.[2][3][4][5] While not a conventional fluorescent probe, its chemical structure, belonging to the anthraquinone family, suggests potential fluorescent properties that could be harnessed for biological imaging.[6] Some literature notes that certain anthraquinone dyes exhibit fluorescence.[6]

This document outlines the potential, albeit hypothetical, application of this compound as a fluorescent stain in microscopy, particularly for imaging lipid-rich structures within cells. Its lipophilic nature, evidenced by its solubility in non-polar solvents like benzene and toluene, suggests it may preferentially accumulate in cellular compartments such as lipid droplets or membranes.[1][2] These application notes provide a starting point for researchers interested in exploring novel, cost-effective staining solutions and expanding the toolkit for fluorescence microscopy. All protocols and data should be considered as a baseline for further optimization.

Physicochemical and Photophysical Properties

A summary of the known properties of this compound is presented below. It is critical to note the absence of comprehensive, publicly available data regarding its specific fluorescence characteristics in biological systems. Researchers should perform their own spectral characterization to determine the optimal filter sets and laser lines for microscopy.

Table 1: Properties of this compound

PropertyValueReferences
Chemical Name 1-hydroxy-4-(p-tolylamino)anthraquinone[1]
Molecular Formula C₂₁H₁₅NO₃[1]
Molecular Weight 329.35 g/mol [7]
Appearance Bluish-violet powder[3][5]
Solubility Insoluble in water; Soluble in acetone, toluene, benzene, xylene, and other organic solvents.[1][2]
Melting Point 142-143 °C[8]
Excitation Max (λex) Data not available; likely in the green-yellow range (estimated 540-580 nm)
Emission Max (λem) Data not available; likely in the red to far-red range (estimated 600-650 nm)
Quantum Yield Data not available
Photostability Data not available, but generally high for anthraquinone dyes.[3]
Cytotoxicity Data not available for cell culture applications; classified as a skin sensitizer.[9]

Hypothetical Application: Staining of Intracellular Lipid Droplets

Given its high lipophilicity, this compound is hypothesized to be a suitable candidate for staining neutral lipid-containing structures such as lipid droplets. These organelles are crucial in cellular metabolism and are implicated in various disease states, including metabolic disorders and cancer, making their visualization a key area of research.

Proposed Signaling Pathway and Cellular Uptake

The mechanism of uptake for this compound into cells is presumed to be passive diffusion across the plasma membrane, driven by its hydrophobic nature. Once inside the cell, it is expected to partition into the hydrophobic environment of lipid droplets.

G Hypothetical Cellular Uptake of this compound cluster_extracellular Extracellular Space cluster_cell Cell SV13_ext This compound (in media) Membrane Plasma Membrane SV13_ext->Membrane Passive Diffusion SV13_cyto This compound Membrane->SV13_cyto Cytoplasm Cytoplasm Lipid_Droplet Lipid Droplet SV13_lipid Accumulated This compound Lipid_Droplet->SV13_lipid SV13_cyto->Lipid_Droplet Partitioning

Caption: Hypothetical uptake and accumulation of this compound in a cell.

Experimental Protocols

The following are starting-point protocols for using this compound as a fluorescent stain. Significant optimization will be required.

Preparation of Staining Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), spectroscopy or cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

  • Prepare a 1 mM stock solution of this compound in DMSO. Due to potential solubility issues, vortexing and gentle warming (37°C) may be necessary.

  • Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undissolved crystals.

  • Carefully transfer the supernatant to a new, light-protected tube. Store at -20°C.

  • For staining, dilute the stock solution in pre-warmed cell culture medium or PBS to a final working concentration. A starting range of 0.1 to 5 µM is recommended for initial optimization.

Staining Protocol for Adherent Cells

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • This compound working solution

  • Paraformaldehyde (PFA) 4% in PBS (for fixed-cell imaging)

  • Mounting medium

Procedure:

  • Culture cells to the desired confluency (typically 60-80%).

  • Remove the culture medium and wash the cells once with pre-warmed PBS.

  • For Live-Cell Imaging: a. Add the pre-warmed this compound working solution to the cells. b. Incubate for 15-30 minutes at 37°C in a CO₂ incubator. c. Gently wash the cells twice with pre-warmed culture medium or a suitable live-cell imaging solution.[10] d. Add fresh, pre-warmed medium and proceed immediately to imaging.

  • For Fixed-Cell Imaging: a. After staining (step 3b), wash the cells once with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Mount the coverslips onto microscope slides using an appropriate mounting medium.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound at various concentrations to ensure that observed cellular changes are not artifacts of toxicity.

Materials:

  • Cells seeded in a 96-well plate

  • This compound at various concentrations

  • A commercial cytotoxicity assay kit (e.g., MTT, PrestoBlue, or a live/dead assay)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 25 µM) for a duration relevant to the imaging experiment (e.g., 1-24 hours). Include an untreated control and a positive control for cytotoxicity (e.g., a known cytotoxic drug).

  • After the treatment period, perform the cytotoxicity assay according to the manufacturer's protocol.

  • Measure the output (e.g., absorbance or fluorescence) using a plate reader.

  • Calculate the percentage of viable cells for each concentration relative to the untreated control.

Workflow Diagrams

Live-Cell Staining and Imaging Workflow

G Live-Cell Imaging Workflow Start Culture Adherent Cells Prepare Prepare Staining Solution (0.1 - 5 µM) Start->Prepare Incubate Incubate with Stain (15-30 min, 37°C) Prepare->Incubate Wash Wash with Warm Medium Incubate->Wash Image Proceed to Fluorescence Microscopy Wash->Image

Caption: Workflow for staining live cells with this compound.

Cytotoxicity Assessment Workflow

G Cytotoxicity Assessment Workflow Seed Seed Cells in 96-well Plate Treat Treat with this compound (Concentration Gradient) Seed->Treat Incubate Incubate for Relevant Duration (e.g., 1-24 hours) Treat->Incubate Assay Perform Cytotoxicity Assay (e.g., MTT) Incubate->Assay Analyze Read Plate and Analyze Data Assay->Analyze

Caption: Workflow for determining the cytotoxicity of this compound.

Conclusion and Future Directions

This compound presents an intriguing, yet unverified, candidate for use in fluorescence microscopy, particularly for lipid droplet staining. Its potential advantages include low cost and high thermal stability. However, the lack of fundamental photophysical data and cytotoxicity information in a biological context necessitates a thorough and systematic evaluation by any researcher considering its use. Future work should focus on characterizing its excitation and emission spectra in various solvents and cellular environments, determining its quantum yield and photostability under typical microscopy conditions, and establishing a clear toxicity profile in various cell lines. Should these investigations prove fruitful, this compound could become a valuable addition to the palette of fluorescent probes available to the scientific community.

References

Solvent Violet 13: Application Notes and Protocols for Material Science Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Violet 13, also known by its Colour Index name C.I. 60725, is a synthetic anthraquinone dye characterized by its vibrant bluish-violet hue.[1] While extensively utilized for coloring plastics, synthetic fibers, and hydrocarbon-based products, its robust chemical and physical properties make it an excellent candidate for use as a tracer dye in various material science applications.[2][3] Its solubility in organic solvents, high thermal stability, and good lightfastness allow for its integration into diverse material systems for the qualitative and quantitative tracking of dynamic processes.[4][5]

These application notes provide detailed protocols for the use of this compound as a tracer dye in polymer science, fluid flow visualization, and leak detection.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the properties of this compound is crucial for its effective application as a tracer dye. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number81-48-1[1]
Molecular FormulaC₂₁H₁₅NO₃[2]
Molecular Weight329.35 g/mol [2]
Melting Point142-143 °C[1]
Heat ResistanceUp to 300 °C in Polystyrene (PS)[6]
Lightfastness (in PS)7-8 (on a scale of 1-8, where 8 is excellent)[6]
SolubilityInsoluble in water; Soluble in benzene, xylene, acetone, and other organic solvents.[2][7]

Table 2: Solubility of this compound in Organic Solvents at 20°C

SolventSolubility (g/L)Reference
Acetone1.3[6]
Butyl Acetate3.0[6]
Methylbenzene7.0[6]
Dichloromethane35.0[6]
Ethylalcohol0.2[6]

Application 1: Tracer for Polymer Dynamics and Morphology

The high affinity of this compound for various polymers makes it an effective tracer for studying polymer diffusion, mixing, and morphology.[2][8] Its thermal stability allows it to be incorporated into polymer melts during processing without significant degradation.

Experimental Protocol: Incorporation of this compound into a Polymer Matrix

This protocol describes a general method for incorporating this compound into a thermoplastic polymer for subsequent analysis.

Materials:

  • This compound powder

  • Thermoplastic polymer pellets (e.g., Polystyrene, Polycarbonate)

  • Suitable organic solvent (e.g., Dichloromethane, Toluene)

  • Glass beakers

  • Magnetic stirrer and stir bar

  • Fume hood

  • Vacuum oven

Procedure:

  • Dissolution of this compound: In a fume hood, dissolve a pre-weighed amount of this compound in a minimal amount of a suitable organic solvent. The concentration will depend on the desired final concentration in the polymer.

  • Polymer Swelling: Add the polymer pellets to the dye solution. Allow the pellets to swell and absorb the dye solution. Gentle stirring may be required.

  • Solvent Evaporation: Once the dye is absorbed, evaporate the solvent in the fume hood. This can be done at ambient temperature or with gentle heating.

  • Drying: Place the dyed polymer pellets in a vacuum oven to remove any residual solvent. The temperature and duration will depend on the polymer and solvent used.

  • Melt Processing: The resulting dyed polymer pellets can then be used in standard melt processing techniques such as extrusion or injection molding to create samples for analysis.

G cluster_prep Solution Preparation cluster_incorp Incorporation cluster_proc Processing A Weigh this compound B Dissolve in Organic Solvent A->B C Add Polymer Pellets B->C D Allow Swelling and Absorption C->D E Evaporate Solvent D->E F Dry in Vacuum Oven E->F G Melt Processing (Extrusion/Molding) F->G H H G->H Dyed Polymer Sample for Analysis

Workflow for incorporating this compound into a polymer matrix.

Analysis Techniques
  • Fluorescence Microscopy: The distribution of this compound within the polymer matrix can be visualized using fluorescence microscopy. This can reveal information about the mixing of different polymer phases or the diffusion of the dye over time.

  • Spectrophotometry: The concentration of the dye in different regions of a polymer sample can be quantified by dissolving the polymer and measuring the absorbance of the solution using a UV-Vis spectrophotometer.

Application 2: Tracer for Fluid Flow Visualization

Due to its solubility in many organic solvents and oils, this compound can be used as a tracer for visualizing flow patterns in non-aqueous systems. Its distinct color provides excellent contrast for photographic and video analysis.

Experimental Protocol: Flow Visualization in a Non-Aqueous System

This protocol outlines a general procedure for using this compound to visualize fluid flow.

Materials:

  • This compound

  • Base fluid (e.g., mineral oil, silicone oil)

  • Flow channel or vessel

  • Injection system (e.g., syringe pump, pressure-driven injector)

  • High-speed camera or digital camera with video capabilities

  • Appropriate lighting (e.g., white light source)

Procedure:

  • Prepare Tracer Solution: Dissolve a small amount of this compound in the base fluid to create a concentrated tracer solution. The concentration should be high enough to be easily visible but not so high as to significantly alter the fluid properties.

  • Fill the System: Fill the flow channel or vessel with the clear base fluid.

  • Inject the Tracer: Use the injection system to introduce a small, controlled amount of the tracer solution into the flow at the desired location.

  • Record the Flow: Use the camera to record the movement of the tracer dye as it is carried by the fluid flow.

  • Analyze the Visualization: The recorded images or video can be analyzed to understand flow patterns, identify regions of mixing or stagnation, and measure flow velocities.

G cluster_setup System Setup cluster_exp Experiment cluster_analysis Analysis A Prepare Tracer Solution (this compound in Base Fluid) B Fill Flow Channel with Base Fluid A->B C Inject Tracer into Flow B->C D Record Flow with Camera C->D E Analyze Images/Video D->E F Determine Flow Patterns E->F

Workflow for fluid flow visualization using this compound.

Application 3: Leak Detection in Industrial Systems

The vibrant color and solubility in hydrocarbons make this compound a suitable tracer for leak detection in systems containing oils, fuels, and other organic fluids.

Experimental Protocol: Leak Detection using this compound

This protocol provides a general method for using this compound to identify leaks in a closed-loop fluid system.

Materials:

  • This compound

  • The fluid used in the system to be tested

  • UV light source (optional, for enhanced visibility of some fluorescent dyes, though this compound is primarily a colorimetric tracer)

Procedure:

  • Introduce the Dye: Add a small, predetermined amount of this compound to the fluid reservoir of the system. The concentration should be sufficient to be easily visible at potential leak sites.

  • Circulate the Fluid: Operate the system to circulate the dyed fluid throughout all components.

  • Inspect for Leaks: Carefully inspect all joints, seals, and connections for any signs of the violet dye. A white cloth can be used to wipe suspect areas to confirm the presence of a leak.

  • Enhance with UV Light (if applicable): While this compound is not primarily a fluorescent dye, some visibility enhancement under UV light may be possible depending on the solvent. This should be tested beforehand.

  • Quantify Leak Rate (Optional): If a leak is detected, the amount of fluid lost over a specific period can be quantified by measuring the decrease in the concentration of this compound in the reservoir using spectrophotometry.

G A Add this compound to System Fluid B Circulate Dyed Fluid A->B C Inspect System for Leaks B->C D Leak Detected? C->D E No Leak Found D->E No F Identify and Repair Leak D->F Yes G Quantify Leak Rate (Optional) F->G

Logical workflow for leak detection using this compound.

Safety Precautions

This compound is a chemical dye and should be handled with appropriate safety precautions.[9] Always work in a well-ventilated area, preferably a fume hood, when handling the powder or solutions.[9] Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a versatile dye with properties that extend its utility beyond simple coloration into the realm of material science tracers. Its high thermal stability, good lightfastness, and solubility in organic media make it a valuable tool for researchers and scientists studying polymer dynamics, fluid flow, and system integrity. The protocols outlined in these application notes provide a foundation for the use of this compound as a tracer dye, and can be adapted to specific experimental needs.

References

Application Note: Analytical Methods for the Detection of Solvent Violet 13

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solvent Violet 13, also known as D&C Violet No. 2 and C.I. 60725, is a synthetic anthraquinone dye characterized by its bright, bluish-violet color.[1][2] Its chemical name is 1-hydroxy-4-(p-tolylamino)anthraquinone.[1] Due to its stability, heat resistance, and light fastness, it is widely used in various industries.[3] Common applications include the dyeing of hydrocarbon products like solvents and gasoline, thermoplastics, synthetic resins, and fibers.[1][2] It is also utilized in cosmetics, particularly in hair and skin care products, and in pyrotechnics for creating violet smoke compositions.[1][2] Given its widespread use and presence in consumer products, accurate and sensitive analytical methods are crucial for quality control, safety assessment, and regulatory compliance.

This document provides detailed protocols for the detection and quantification of this compound using modern analytical techniques, primarily focusing on liquid chromatography-based methods.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is a highly sensitive and specific method for the quantification of dyes like this compound, even in complex matrices such as textiles.[4] The method combines the separation power of HPLC with the precise mass detection of a triple quadrupole mass spectrometer, allowing for reliable identification and measurement at trace levels.

Quantitative Data Summary

The following table summarizes the performance characteristics of an LC-MS/MS method developed for the screening and quantification of 47 synthetic dyes, including this compound (also known as Disperse Blue 72).[4]

ParameterReported ValueSource
Linearity (r²)>0.993[4]
Limit of Detection (LOD)0.02 – 1.35 ng/mL[4]
Limit of Quantification (LOQ)0.06 – 4.09 ng/mL[4]
Repeatability (%RSD, n=6) at 10 ng/mL1.2 % – 16.3 %[4]
Repeatability (%RSD, n=6) at 50 ng/mL1.1 % – 12.9 %[4]
Recovery81.8 % – 114.1 %[4]

Note: The data represents the range for all 47 dyes analyzed in the study.

Experimental Protocol: LC-MS/MS Analysis of this compound in Textiles

This protocol is adapted from a validated method for analyzing synthetic dyes in clothing samples.[4]

1. Materials and Reagents

  • This compound analytical standard (Sigma-Aldrich, Dr. Ehrenstorfer, etc.)[4]

  • Methanol (MeOH), HPLC or MS grade[4]

  • Water, deionized or ultrapure

  • Ammonium acetate

  • Formic acid

  • Acetonitrile (ACN), HPLC or MS grade

  • Standard stock solution: 100 µg/mL of this compound in MeOH.[4] From this, prepare a mixed series of calibration standards.[4]

2. Sample Preparation (Extraction)

  • Weigh 1 gram of the textile sample and place it into a suitable container.[4]

  • Add 20 mL of methanol (MeOH) to the sample.[4]

  • Sonicate the sample at 50°C for 30 minutes to extract the dye.[4]

  • Centrifuge the mixture at 10,000 rpm for 10 minutes.[4]

  • Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter.[4]

  • Evaporate the filtered supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of 95:5 water/methanol diluent before analysis.[4]

3. Instrumentation

  • An LC-MS/MS system such as a Shimadzu LCMS-8040 triple quadrupole UFMS coupled with a Nexera UHPLC, or equivalent.[4]

4. Chromatographic Conditions

  • Column: Phenomenex Kinetex UHPLC column (100 x 2.1 mm, 1.7 µm) or equivalent.[4]

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v).[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Injection Volume: 1-10 µL.[5]

  • Gradient Elution Program:

    • 0–4 min: 5–40% B

    • 4–6 min: 40–70% B

    • 6–8 min: 70–95% B

    • 8–10 min: Hold at 95% B

    • 10–12 min: 95–5% B (Return to initial)

    • 12–15 min: Hold at 5% B (Equilibration) (Note: This gradient is a representative program for dye analysis and should be optimized for specific instrumentation and target analyte.)[5]

5. Mass Spectrometry Conditions

  • Ion Source: Electrospray Ionization (ESI), positive mode.[6]

  • Ion Spray Voltage: 1500 - 3500 V.[5][6]

  • Temperature: 300 - 600 °C.[5][6]

  • Nebulizer Gas (GS1): 40 psi.[6]

  • Heater Gas (GS2): 80 psi.[6]

  • Curtain Gas (CUR): 20 psi.[6]

  • Collision Gas (CAD): Medium.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[7] Precursor and product ions for this compound must be determined by direct infusion of a standard solution.

Workflow Diagram: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Textile Sample (1g) Extraction 2. Add 20mL MeOH, Sonicate (50°C, 30 min) Sample->Extraction Centrifuge 3. Centrifuge (10,000 rpm, 10 min) Extraction->Centrifuge Filter 4. Filter Supernatant (0.22 µm PTFE) Centrifuge->Filter Evap 5. Evaporate & Reconstitute Filter->Evap Inject 6. Inject into UHPLC Evap->Inject Separate 7. Chromatographic Separation (C18 Column) Inject->Separate Ionize 8. ESI Source (Positive Mode) Separate->Ionize Detect 9. Triple Quadrupole MS/MS (MRM Mode) Ionize->Detect Quantify 10. Quantification (Calibration Curve) Detect->Quantify Report 11. Report Results Quantify->Report

Caption: Workflow for the analysis of this compound in textiles by LC-MS/MS.

High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD)

For routine quality control where high sensitivity is not the primary requirement, HPLC with a Diode Array Detector (HPLC-DAD) offers a robust and reliable alternative. This method identifies and quantifies this compound by its retention time and its characteristic UV-Vis spectrum.

Experimental Protocol: HPLC-DAD Analysis of this compound in Cosmetics

This protocol is based on a method developed for the analysis of prohibited colorants in cosmetic products.[5]

1. Materials and Reagents

  • This compound analytical standard

  • Methanol (MeOH), HPLC grade[5]

  • Water, deionized or ultrapure

  • Ammonium acetate

  • Formic acid

  • Acetonitrile (ACN), HPLC grade

  • Acetonitrile/Methanol (80:20, v/v) mixture

2. Sample Preparation (Extraction)

  • Weigh 100 mg of the cosmetic sample (e.g., lipstick, hair tint) into a 50 mL conical tube.[5]

  • Add methanol to a final volume of 50 mL.[5]

  • Perform ultrasonication-assisted extraction at room temperature for 30 minutes.[5]

  • Centrifuge the mixture at 3,100 x g for 5 minutes.[5]

  • Filter the supernatant through a 0.2 µm PTFE syringe filter into an HPLC vial for analysis.[5]

3. Instrumentation

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

4. Chromatographic Conditions

  • Column: A suitable C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water containing 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 10 µL.[5]

  • Column Temperature: 40 °C.

  • Detection: DAD, monitoring at the maximum absorption wavelength (λmax) of this compound. A general scan from 200-700 nm is recommended, with specific extraction at key wavelengths (e.g., 254 nm, 590 nm).[5]

  • Gradient Elution Program:

    • 0–15 min: 5–50% B

    • 15–19 min: 50–60% B

    • 19–29 min: 60–90% B

    • 29–34 min: 90–100% B

    • 34–39 min: Hold at 100% B

    • 39–40 min: 100–5% B (Return to initial)

    • 40–45 min: Hold at 5% B (Equilibration)[5]

Logical Diagram: Analytical Method Validation Steps

Validation_Steps Title Analytical Method Validation Specificity Specificity/ Selectivity Title->Specificity Linearity Linearity & Range Title->Linearity Accuracy Accuracy (Recovery) Title->Accuracy Precision Precision (Repeatability & Reproducibility) Title->Precision LOD Limit of Detection (LOD) Title->LOD LOQ Limit of Quantification (LOQ) Title->LOQ Robustness Robustness Title->Robustness

Caption: Key parameters for the validation of an analytical method.

Other Analytical Methods

While chromatography is the preferred technique for quantification, other methods can be used for identification and characterization.

  • Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique used for the qualitative identification of dyes in cosmetics and other samples.[8]

  • Spectroscopy: Various spectroscopic methods are available for structural characterization. These include Mass Spectrometry (MS), Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Raman spectroscopy.[9] These are powerful tools for confirming the identity of a reference standard or identifying unknown substances.

References

Application Notes and Protocols for Thin-Layer Chromatography of Solvent Violet 13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Violet 13, also known as D&C Violet No. 2, is a synthetic anthraquinone dye.[1] Its chemical name is 1-hydroxy-4-(p-tolylamino)anthraquinone.[1] This bright bluish-violet dye is insoluble in water but soluble in organic solvents like acetone and toluene.[1] It finds applications in coloring plastics, synthetic fibers, and cosmetics.[1] In the context of research and drug development, thin-layer chromatography (TLC) serves as a rapid, cost-effective, and versatile analytical tool for the assessment of this compound. Key applications include purity assessment, identification in complex matrices, reaction monitoring during synthesis, and stability studies. This document provides detailed protocols and application notes for the TLC analysis of this compound.

Data Presentation

The retention factor (Rƒ) is a fundamental parameter in TLC, representing the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. The Rƒ value is dependent on the stationary phase, mobile phase, and other experimental conditions. Below is a summary of expected Rƒ values for this compound and related anthraquinone compounds in various solvent systems on silica gel plates.

AnalyteSolvent System (v/v/v)Stationary PhaseApproximate Rƒ Value
This compound Toluene : Ethyl Acetate : Formic Acid (10:5:3)Silica Gel 60 F₂₅₄0.65 - 0.75
This compound n-Butanol : Acetic Acid : Water (40:10:50)Silica Gel 60 F₂₅₄0.55 - 0.65
This compound Toluene : Ethyl Acetate : Glacial Acetic Acid (6:3.5:0.5)Silica Gel 60 F₂₅₄0.70 - 0.80
AlizarinToluene : Ethyl Acetate : Glacial Acetic Acid (6:3.5:0.5)Silica Gel 60 F₂₅₄0.73 ± 0.008
PurpurinToluene : Ethyl Acetate : Glacial Acetic Acid (6:3.5:0.5)Silica Gel 60 F₂₅₄0.57 ± 0.007

Experimental Protocols

Protocol 1: Qualitative Analysis and Purity Assessment of this compound

This protocol outlines the procedure for the qualitative identification and purity assessment of a this compound sample using TLC.

1. Materials and Reagents:

  • TLC Plates: Pre-coated silica gel 60 F₂₅₄ plates (e.g., from Merck).

  • This compound Standard: A certified reference standard of this compound.

  • Sample Solution: Prepare a solution of the this compound sample to be analyzed in a suitable volatile solvent (e.g., acetone or dichloromethane) at a concentration of approximately 1 mg/mL.[2]

  • Standard Solution: Prepare a solution of the this compound standard in the same solvent and at the same concentration as the sample solution.[2]

  • Mobile Phase (Solvent System): A mixture of Toluene, Ethyl Acetate, and Formic Acid in a ratio of 10:5:3 (v/v/v).[3]

  • Developing Chamber: A glass tank with a lid.

  • Capillary Tubes: For spotting the samples.

  • Visualization: UV lamp (254 nm and 365 nm) and an iodine chamber.[4]

2. Procedure:

  • Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of about 0.5-1 cm. Place a piece of filter paper partially submerged in the solvent along the chamber wall to ensure saturation of the chamber with solvent vapors. Close the chamber and allow it to equilibrate for at least 30 minutes.[5]

  • Plate Preparation: With a pencil, gently draw a starting line (origin) about 1.5 cm from the bottom of the TLC plate. Mark the points for sample and standard application on this line, ensuring they are at least 1 cm apart and from the edges of the plate.[5]

  • Spotting: Using a capillary tube, apply a small spot (2-3 mm in diameter) of the sample solution and the standard solution to their respective marked points on the origin line. Allow the solvent to evaporate completely between applications if multiple applications are needed to achieve the desired concentration.[6]

  • Development: Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the origin line is above the solvent level. Close the chamber and allow the mobile phase to ascend the plate by capillary action until it reaches approximately 1 cm from the top of the plate.[6]

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.[6]

  • Visualization:

    • UV Light: Observe the dried plate under a UV lamp at 254 nm and 365 nm. This compound, being a conjugated system, should be UV active and appear as a dark spot on the fluorescent background.[4] Circle the spots with a pencil.

    • Iodine Vapor: Place the plate in a sealed chamber containing a few crystals of iodine. The spots will become visible as brownish-yellow marks.[4] Circle the spots as they will fade over time.

  • Rƒ Value Calculation: Measure the distance from the origin to the center of the sample and standard spots, and the distance from the origin to the solvent front. Calculate the Rƒ value for each spot using the formula:

    • Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)[6]

  • Analysis: Compare the Rƒ value and the appearance of the spot from the sample with that of the standard. The presence of additional spots in the sample lane indicates impurities.

Protocol 2: Quantitative Analysis of this compound by HPTLC-Densitometry

This protocol is for the quantitative determination of this compound in a sample using High-Performance Thin-Layer Chromatography (HPTLC) coupled with a densitometer.

1. Materials and Reagents:

  • HPTLC Plates: Pre-coated silica gel 60 F₂₅₄ HPTLC plates.

  • This compound Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to obtain a range of concentrations (e.g., 100-1000 ng/spot).

  • Sample Solution: Prepare the sample solution as described in Protocol 1, ensuring the expected concentration of this compound falls within the calibration range.

  • Mobile Phase: A mixture of methanol, water, and formic acid in a ratio of 80:19:1 (v/v/v).[7]

  • HPTLC System: Including an automatic sample applicator, developing chamber, and a TLC scanner (densitometer).

2. Procedure:

  • Plate Preparation and Activation: If required, pre-wash the HPTLC plate with methanol and activate it by heating at 110°C for 30 minutes.

  • Sample Application: Using the automatic applicator, apply a defined volume (e.g., 1-5 µL) of the calibration standards and the sample solution as bands onto the HPTLC plate.

  • Chromatographic Development: Develop the plate in a saturated HPTLC chamber with the chosen mobile phase until the solvent front migrates a defined distance (e.g., 8 cm).

  • Drying: Dry the plate thoroughly.

  • Densitometric Analysis: Scan the dried plate using a TLC scanner in absorbance/reflectance mode at the wavelength of maximum absorbance for this compound (which should be determined experimentally, but is expected in the visible region for a violet dye).

  • Calibration Curve: Plot the peak area of the calibration standards against their corresponding concentrations to construct a calibration curve.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Mobile Phase & Saturate Chamber D Spot Plate with Sample & Standard A->D B Prepare Sample & Standard Solutions B->D C Prepare & Mark TLC Plate C->D E Develop Plate in Chamber D->E F Dry Plate & Mark Solvent Front E->F G Visualize under UV Light F->G H Visualize with Iodine Vapor F->H I Calculate Rf Values G->I H->I J Compare Sample to Standard I->J

Caption: Workflow for the qualitative TLC analysis of this compound.

HPTLC_Quantification cluster_prep Preparation & Application cluster_dev Development & Drying cluster_analysis Densitometric Analysis A Prepare Calibration Standards & Sample C Apply Standards & Sample as Bands A->C B Activate HPTLC Plate B->C D Develop Plate in Saturated Chamber C->D E Dry the Developed Plate D->E F Scan Plate at λmax E->F G Generate Calibration Curve F->G H Quantify Analyte in Sample G->H

Caption: Workflow for quantitative HPTLC-Densitometry analysis.

References

Application Notes and Protocols: Solvent Violet 13 in Pyrotechnic Smoke Compositions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Solvent Violet 13 as a coloring agent in pyrotechnic smoke compositions. The information is intended for a technical audience and emphasizes safety, reproducibility, and quantitative analysis.

Introduction

This compound, a synthetic anthraquinone dye, is utilized in pyrotechnics to produce violet-colored smoke.[1] Its thermal stability allows it to vaporize and subsequently condense under the heat of a pyrotechnic reaction, forming a fine aerosol of colored particles perceived as smoke. The following sections detail the properties of this compound, formulation guidelines for pyrotechnic smoke compositions, detailed experimental protocols for preparation and testing, and critical safety considerations.

Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective and safe use in pyrotechnic formulations.

PropertyValueReference
Chemical Name 1-hydroxy-4-(p-tolylamino)anthraquinone[1]
C.I. Name This compound[2][3]
CAS Number 81-48-1[2][3]
Molecular Formula C₂₁H₁₅NO₃[1]
Molecular Weight 329.35 g/mol [2]
Appearance Dark violet powder[2]
Melting Point 190°C[4]
Boiling Point >300°C at 1028 hPa[4]
Solubility Insoluble in water; Soluble in acetone, toluene, benzene, xylene, and N,N-Dimethylformamide.[1][2]
Thermal Stability Decomposes at elevated temperatures. The combustion temperature of the pyrotechnic mixture must be carefully controlled to prevent degradation of the dye.
Toxicity May cause skin sensitization.[4] Inhalation of smoke should be avoided.[5]

Pyrotechnic Smoke Formulations

The generation of colored smoke is achieved through a low-temperature combustion reaction that volatilizes the dye. A typical formulation consists of an oxidizer, a fuel, a coolant to regulate the burn temperature, the dye, and a binder.

General Formulation

A baseline formulation for a colored smoke composition is provided below. The percentages are by weight.

ComponentFunctionPercentage (%)
Potassium Chlorate (KClO₃)Oxidizer27
Sugar (Sucrose or Lactose)Fuel18
This compoundColoring Agent36
Magnesium Carbonate (MgCO₃)Coolant/Stabilizer16
Sodium Bicarbonate (NaHCO₃)Coolant/Burn Rate Modifier3

Source: Adapted from a general colored smoke formulation.[6]

Patented Formulation Example (for illustrative purposes)

A patent for colored smoke compositions provides a range for components, which can be adapted for this compound.

ComponentFunctionPercentage (by mass)
Potassium ChlorateOxidizer20-35
Starch, Dextrose, Lactose, or SucroseFuel15-25
Nitrogen-rich compounds (e.g., Guanidine Nitrate)Flame Retardant5-15
Organic Dye (e.g., this compound)Coloring Agent27-40
Sodium Bicarbonate or Magnesium CarbonateCoolant8-18
Nitrocellulose or other polymerBinder1-2

Source: US Patent US20140238258A1[7]

Experimental Protocols

EXTREME CAUTION IS ADVISED. These protocols should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses with side shields, and heavy-duty, flame-resistant gloves. A face shield is also recommended.

  • Ventilation: Work in a well-ventilated fume hood.

  • Handling: Use non-sparking tools made of materials like wood, aluminum, or brass. Avoid friction, impact, and static electricity.

  • Storage: Store chemicals separately in clearly labeled containers in a cool, dry place away from heat sources. Do not store large quantities of mixed compositions.

  • Fire Safety: Have a fire extinguisher rated for chemical fires (e.g., Class B or C) readily available. A bucket of sand can also be used to smother small fires.

  • Disposal: Dispose of all waste materials according to institutional and local regulations for hazardous materials.

Preparation of the Pyrotechnic Composition

This protocol is adapted from a patented method for preparing colored smoke compositions and is designed for a research laboratory setting.[7]

Materials:

  • Potassium Chlorate (KClO₃), finely powdered

  • Sucrose (powdered)

  • This compound, finely powdered

  • Magnesium Carbonate (MgCO₃), light powder

  • Sodium Bicarbonate (NaHCO₃), powdered

  • Nitrocellulose (in a suitable solvent like acetone to form a lacquer)

  • Anti-static weighing boats

  • Non-sparking spatulas

  • Planetary mixer or a similar low-shear mixer

  • Drying oven with temperature control

  • Hydraulic press with a suitable die for pellet formation

Procedure:

  • Weighing: Individually and accurately weigh each of the dry components (Potassium Chlorate, Sucrose, this compound, Magnesium Carbonate, and Sodium Bicarbonate) in anti-static weighing boats.

  • Dry Mixing: Transfer the weighed dry ingredients to the bowl of a planetary mixer. Mix at a low speed for 15-20 minutes to ensure a homogenous mixture.

  • Binder Addition: While the mixer is running at low speed, slowly add the nitrocellulose lacquer. Continue mixing until the composition has a damp, granular consistency.

  • Granulation: If necessary, pass the damp mixture through a screen to create uniform granules.

  • Drying: Spread the granulated composition on a tray and dry in a temperature-controlled oven at a low temperature (e.g., 50-60 °C) until the solvent has completely evaporated.

  • Pressing: Press the dried, granulated composition into pellets of the desired size and density using a hydraulic press. The pressing pressure will influence the burn rate.

Performance Testing

The linear burn rate is a critical parameter for pyrotechnic compositions.

Apparatus:

  • A pressed pellet of the composition of known length.

  • A stand to hold the pellet horizontally.

  • A heat-resistant surface.

  • A high-speed camera or a video camera with a frame-by-frame playback function.

  • A ruler for scale in the video.

  • Ignition source (e.g., a hot wire or a fuse).

Procedure:

  • Measure the exact length of the pressed pellet.

  • Mount the pellet securely in the stand over the heat-resistant surface.

  • Position the camera to have a clear side-view of the pellet, with the ruler placed in the frame for scale.

  • Start recording and ignite one end of the pellet.

  • Record the entire burn event.

  • Analyze the video frame by frame to determine the time it takes for the flame front to travel the entire length of the pellet.

  • Calculate the burn rate in mm/s by dividing the pellet length by the burn time.

Smoke density can be evaluated by measuring the obscuration of a light source.

Apparatus:

  • A smoke chamber with a defined volume.

  • A light source (e.g., a collimated LED or laser).

  • A photodetector.

  • Data acquisition system to record the light intensity over time.

  • Exhaust fan for clearing the chamber.

Procedure:

  • Place the light source and photodetector on opposite sides of the smoke chamber.

  • Calibrate the system to 100% light transmittance with the chamber empty.

  • Place a small, weighed sample of the pyrotechnic composition in the chamber.

  • Ignite the sample remotely.

  • Record the light transmittance as a function of time as the smoke fills the chamber.

  • The smoke density can be reported as the minimum light transmittance or calculated as the mass extinction coefficient.

  • After the test, ventilate the chamber thoroughly.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Composition Preparation cluster_testing Performance Testing weigh Weigh Components mix Dry Mix weigh->mix bind Add Binder mix->bind granulate Granulate bind->granulate dry Dry granulate->dry press Press Pellets dry->press burn_rate Burn Rate Test press->burn_rate smoke_density Smoke Density Test press->smoke_density

Caption: Workflow for the preparation and testing of pyrotechnic smoke compositions.

Signaling Pathway of Smoke Generation

smoke_generation_pathway ignition Ignition combustion Low-Temperature Combustion ignition->combustion vaporization Dye Vaporization (this compound) combustion->vaporization Heat aerosol Aerosol Formation (Condensation) vaporization->aerosol Gas Expansion smoke Visible Violet Smoke aerosol->smoke

Caption: The process of generating colored smoke from a pyrotechnic composition.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Solvent Violet 13

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Solvent Violet 13 for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

This compound is a synthetic anthraquinone dye that is inherently hydrophobic, meaning it repels water.[1][2] Its chemical structure makes it insoluble in water and other polar solvents but soluble in various organic solvents.[1][3][4][5] Therefore, it will not dissolve if added directly to aqueous solutions like phosphate-buffered saline (PBS) or cell culture media. It is classified as an oil-soluble dye, designed for coloring non-polar materials like plastics, oils, and hydrocarbon-based solvents.[1][6]

Q2: What are the recommended organic solvents for dissolving this compound?

This compound dissolves in a range of non-polar and moderately polar organic solvents.[6] For experimental purposes, creating a concentrated stock solution in a water-miscible organic solvent is a common first step before further dilution into aqueous media. The solubility in various common organic solvents is summarized below.

Data Presentation: Solubility of this compound in Organic Solvents

SolventSolubility at 20°C (g/L)Reference
Dichloromethane35[7][8][9]
Methylbenzene (Toluene)7[1][7][8][9]
Butyl Acetate3[7][8][9]
Acetone1.3[1][7][8][9]
Ethyl Alcohol (Ethanol)0.2[7][8][9]
BenzeneSoluble[1][3]
XyleneSoluble[3][4][5]
Dimethylformamide (DMF)Soluble[3][4][5]

Note: "Soluble" indicates that sources confirm solubility, but a specific quantitative value was not provided. The provided data are for reference and may vary based on the purity of the dye and solvent.[7]

Q3: How can I prepare a solution of this compound for use in biological or aqueous experiments?

Because it is insoluble in water, indirect methods are required to disperse this compound in aqueous systems. The two most common strategies are using a co-solvent or employing a surfactant to create a micellar formulation.

  • Co-Solvent Method: A small amount of a water-miscible organic solvent is used to first dissolve the dye, which is then diluted into the aqueous buffer. Dimethyl sulfoxide (DMSO) is a common choice due to its high dissolving power and miscibility with water.

  • Surfactant (Micelle Encapsulation) Method: An amphiphilic surfactant, such as Pluronic® F-127, is used to encapsulate the hydrophobic dye molecules within micelles.[10][11] These micelles have a hydrophobic core that holds the dye and a hydrophilic shell that allows them to be dispersed in water.[12] This method is frequently used for the delivery of hydrophobic drugs and molecules to cells.[12]

Detailed protocols for both methods are provided in the "Experimental Protocols" section below.

Q4: I see precipitation after adding my this compound stock solution to my buffer. What's wrong?

This is a common issue that typically occurs when the dye's solubility limit is exceeded in the final aqueous solution. Here are the likely causes and solutions:

  • Final Concentration is Too High: The most common reason is that the final concentration of this compound is too high for the aqueous medium to support, even with a co-solvent.

    • Solution: Lower the final concentration of the dye in your working solution. Prepare fresh dilutions and vortex thoroughly before use.[10]

  • Co-Solvent Percentage is Too Low: The ratio of the organic co-solvent to the aqueous buffer may be insufficient to keep the dye in solution.

    • Solution: While you can try slightly increasing the co-solvent percentage, be aware that solvents like DMSO can have cytotoxic effects on cells, typically at concentrations above 0.5-1%. Always run a solvent-only control in your experiments.

  • Inadequate Mixing: The dye may precipitate locally if the stock solution is not dispersed quickly and evenly into the buffer.

    • Solution: Add the dye stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform mixing.

  • Buffer Incompatibility: Changes in pH or high ionic strength in the buffer can sometimes reduce the solubility of organic compounds.[10]

    • Solution: Ensure your buffer composition is consistent between experiments.[10] If possible, test the solubility in a simpler buffer or pure water to identify if a specific component is causing precipitation.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with this compound in experimental settings.

G start Start: Need to dissolve This compound q_solvent What is the target solvent? start->q_solvent organic Use recommended organic solvent (e.g., Toluene, DMF) q_solvent->organic Organic aqueous Aqueous / Biological Buffer q_solvent->aqueous Aqueous q_method Choose a solubilization method aqueous->q_method cosolvent Co-Solvent Method (e.g., DMSO) q_method->cosolvent Method 1 surfactant Surfactant Method (e.g., Pluronic F-127) q_method->surfactant Method 2 prepare_stock Prepare concentrated stock solution cosolvent->prepare_stock surfactant->prepare_stock dilute Dilute stock into aqueous buffer with vigorous mixing prepare_stock->dilute q_precipitate Does it precipitate? dilute->q_precipitate success Success: Solution is ready for experiment q_precipitate->success No troubleshoot Troubleshoot: - Lower final concentration - Check co-solvent % - Try surfactant method - Ensure rapid mixing q_precipitate->troubleshoot Yes troubleshoot->q_method

Caption: Troubleshooting workflow for dissolving this compound.

Experimental Protocols

Protocol 1: Using a Co-solvent (DMSO) for Aqueous Solutions

This protocol describes the standard method for preparing a working solution of a hydrophobic compound in an aqueous buffer.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Target aqueous buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Dissolve this compound powder in anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM).

    • Ensure the powder is completely dissolved by vortexing. Gentle warming (37°C) may assist, but avoid high temperatures.[13]

    • Store the stock solution protected from light.

  • Prepare the Final Working Solution:

    • Warm the stock solution and your target aqueous buffer to room temperature or 37°C.

    • While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve the desired final concentration (typically in the low µM range).

    • Critical Step: The final concentration of DMSO in the working solution should be kept as low as possible, ideally below 0.5% (v/v), to minimize potential toxicity in cellular assays.

    • Use the final working solution immediately for best results.

Protocol 2: Using a Surfactant (Pluronic® F-127) for Micelle Encapsulation

This protocol is useful when co-solvents are not suitable or when a more stable aqueous dispersion is needed.[10]

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Pluronic® F-127

  • Target aqueous buffer (e.g., PBS)

  • Vortex mixer and heater or water bath

Procedure:

  • Prepare a 10% (w/v) Pluronic® F-127 Stock Solution:

    • Dissolve 1 g of Pluronic® F-127 in 10 mL of anhydrous DMSO. This may require warming to 40-50°C for up to 30 minutes.[10]

    • Store this solution at room temperature. Do not refrigerate.[10]

  • Prepare a Concentrated this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO at a concentration of 1-5 mM.

  • Form the Dye-Surfactant Mixture:

    • Immediately before use, mix the this compound stock solution with the Pluronic® F-127 stock solution. The optimal ratio may require testing, but a 1:1 volume ratio is a good starting point.[10]

  • Prepare the Final Working Solution:

    • Add the dye-surfactant mixture dropwise to your aqueous buffer while vortexing to achieve the desired final dye concentration.[10]

    • The final concentration of Pluronic® F-127 should generally be kept low (e.g., ≤0.1%).[10] The solution is now ready for use in your experiment.

Mechanism of Micelle Solubilization

The diagram below illustrates how surfactant molecules encapsulate a hydrophobic dye like this compound, allowing it to be dispersed in an aqueous environment.

G cluster_micelle Micelle in Aqueous Solution dye Solvent Violet 13 head1 s1->head1 Hydrophobic Tail head2 s2->head2 head3 s3->head3 head4 s4->head4 head5 s5->head5 head6 s6->head6 head7 s7->head7 head8 s8->head8 head_label Hydrophilic Head head_label->head1

Caption: Micellar encapsulation of a hydrophobic dye molecule.

References

How to prevent aggregation of Solvent Violet 13 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Solvent Violet 13 in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

This compound, also known as C.I. 60725, is a synthetic anthraquinone dye.[1] It is insoluble in water but soluble in a variety of organic solvents. Its solubility is highest in non-polar and aromatic solvents.[1][2][3][4]

Q2: What causes this compound to aggregate in solution?

Aggregation of this compound, which can lead to precipitation, is primarily caused by factors that decrease its solubility or stability in the solvent system. Key causes include:

  • Exceeding Solubility Limits: Preparing a solution with a concentration of this compound that is higher than its saturation point in the chosen solvent.[5]

  • Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of the dye, causing it to crystallize or precipitate out of solution.[6]

  • Improper Solvent Selection: Using a solvent in which the dye has low intrinsic solubility.

  • Presence of Contaminants: The introduction of non-solvents, such as water, into the organic solvent can drastically reduce the solubility of the hydrophobic dye.[6]

  • Intermolecular Interactions: At high concentrations, dye molecules can self-associate through van der Waals forces and π-π stacking of the aromatic anthraquinone structures, leading to the formation of aggregates.

Q3: Can aggregation of this compound be reversed?

In some cases, mild aggregation or precipitation due to cooling can be reversed by gently heating the solution while stirring. However, if significant precipitation has occurred due to insolubility or contamination, it is often difficult to fully redissolve the dye into a stable solution. It is generally recommended to prepare a fresh solution under optimal conditions.

Troubleshooting Guide: Preventing Aggregation of this compound

This guide provides a systematic approach to diagnose and resolve issues related to the aggregation and precipitation of this compound in solution.

Symptom Possible Cause(s) Recommended Solution(s)
Immediate Precipitation Upon Dissolving 1. Supersaturated Solution: The concentration of this compound exceeds its solubility limit in the chosen solvent.[5] 2. Low-Quality or Inappropriate Solvent: The solvent may contain impurities (e.g., water) or is a poor solvent for the dye.[6]1. Prepare a more dilute solution. Refer to the solubility data to ensure the concentration is below the saturation point at the working temperature. 2. Use high-purity, anhydrous solvents. Ensure that all glassware is dry.
Precipitation After a Period of Time (Hours to Days) 1. Temperature Fluctuations: The solution is being stored at a temperature where the dye's solubility is lower.[6] 2. Solvent Evaporation: The solvent is evaporating, leading to an increase in the dye concentration.1. Store the solution at a constant, controlled room temperature. Avoid refrigeration unless the solvent's properties at low temperatures are known to be compatible with the dye's solubility. 2. Store the solution in a tightly sealed container to minimize solvent evaporation.
Cloudiness or Haze in the Solution 1. Formation of Fine Aggregates: Early-stage aggregation is occurring before visible precipitation. 2. Presence of Moisture: Absorption of atmospheric moisture into the solvent.1. Consider the addition of a dispersing agent or surfactant to stabilize the dye molecules. 2. Work in a low-humidity environment and use anhydrous solvents.
Inconsistent Color or Staining Results Non-uniform Dye Concentration: Aggregation and precipitation are leading to a heterogeneous solution.1. Filter the solution through a compatible syringe filter (e.g., PTFE for organic solvents) before use to remove any small aggregates. 2. Prepare fresh solutions more frequently to ensure consistency.

Data Presentation

Table 1: Solubility of this compound in Various Organic Solvents at 20°C

SolventSolubility (g/L)
Dichloromethane35
Methylbenzene (Toluene)7
Butyl Acetate3
Acetone1.3
Ethanol0.2

Data sourced from a technical data sheet. Note: This data is for reference; actual solubility may vary depending on the purity of the dye and solvent.

Experimental Protocols

Protocol for Preparing a Stable Stock Solution of this compound

This protocol outlines a general procedure for preparing a stable stock solution of this compound and includes steps for evaluating the effectiveness of stabilizing agents.

Materials:

  • This compound powder

  • High-purity, anhydrous organic solvent (e.g., toluene, xylene, or acetone)

  • Dispersing agent (optional, e.g., polymeric dispersants like those from the Efka® or Solsperse™ series)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and appropriate glassware

  • Analytical balance

Procedure:

  • Solvent Selection: Choose a solvent in which this compound has good solubility (refer to Table 1).

  • Drying of Glassware: Ensure all glassware is thoroughly dried to prevent water contamination.

  • Preparation of Dispersant Solution (if used):

    • If a dispersing agent is to be tested, prepare a stock solution of the dispersant in the chosen solvent according to the manufacturer's recommendations.

  • Dissolving this compound:

    • Weigh the desired amount of this compound powder.

    • In a volumetric flask, add the solvent and the magnetic stir bar.

    • If using a dispersant, add the appropriate volume of the dispersant stock solution to the solvent.

    • Slowly add the this compound powder to the solvent while stirring.

    • Continue stirring at room temperature until the dye is completely dissolved. Gentle warming (e.g., to 30-40°C) can be used to aid dissolution, but avoid excessive heat which could degrade the dye or cause rapid solvent evaporation.

  • Final Volume Adjustment: Once the dye is fully dissolved, adjust the final volume with the solvent.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any undissolved particles or micro-aggregates.

  • Storage: Store the solution in a tightly sealed, amber glass bottle at a constant room temperature, protected from light.

Visualizations

Aggregation_Prevention_Workflow start Start: Prepare This compound Solution check_solubility Is the concentration below the solubility limit? start->check_solubility dissolution Dissolve dye in high-purity, anhydrous solvent check_solubility->dissolution Yes lower_conc Option 2: Lower the concentration check_solubility->lower_conc No observe Observe for precipitation/aggregation dissolution->observe stable Stable Solution observe->stable No unstable Aggregation/ Precipitation Occurs observe->unstable Yes troubleshoot Troubleshoot unstable->troubleshoot add_dispersant Option 1: Add a polymeric dispersant troubleshoot->add_dispersant troubleshoot->lower_conc change_solvent Option 3: Change to a better solvent troubleshoot->change_solvent add_dispersant->dissolution lower_conc->dissolution change_solvent->dissolution

Caption: Workflow for preventing aggregation of this compound.

Signaling_Pathway High_Conc High Dye Concentration Reduced_Solubility Reduced Solubility & Increased Intermolecular Attraction High_Conc->Reduced_Solubility Low_Temp Low Temperature Low_Temp->Reduced_Solubility Poor_Solvent Poor Solvent Choice Poor_Solvent->Reduced_Solubility Contaminants Contaminants (e.g., Water) Contaminants->Reduced_Solubility Aggregation Aggregation Reduced_Solubility->Aggregation Precipitation Precipitation Aggregation->Precipitation Stable_Dispersion Stable Dispersion Dispersant Addition of Dispersing Agent Steric_Hindrance Steric Hindrance Dispersant->Steric_Hindrance provides Steric_Hindrance->Aggregation prevents

Caption: Factors influencing this compound aggregation and prevention.

References

Technical Support Center: Optimizing Solvent Violet 13 for Polymer Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Solvent Violet 13 for polymer dyeing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for which polymers is it suitable?

This compound, also known as C.I. 60725, is a synthetic anthraquinone dye with a bright bluish-violet hue.[1][2] It is an oil-soluble dye, meaning it is insoluble in water but soluble in various organic solvents.[3][4] This property makes it well-suited for coloring a wide range of amorphous polymers with high glass transition temperatures.

Recommended Polymers:

  • Polystyrene (PS)

  • Acrylonitrile Butadiene Styrene (ABS)

  • Polycarbonate (PC)

  • Polymethyl Methacrylate (PMMA)

  • Polyethylene Terephthalate (PET)

  • Rigid Polyvinyl Chloride (RPVC)

  • Styrene Acrylonitrile (SAN)

  • Acrylonitrile Styrene Acrylate (ASA)

Q2: What is the recommended starting concentration for this compound?

The optimal concentration of this compound depends on the desired color depth and whether the final product is transparent or opaque. The following are general starting recommendations:

ApplicationRecommended Concentration (% by weight)
Transparent0.01% - 0.05%
Opaque (with TiO₂)0.05% - 0.2%

It is always advisable to conduct preliminary trials with a small batch to determine the ideal concentration for your specific polymer and processing conditions.

Q3: How should this compound be incorporated into the polymer?

For industrial applications, this compound is typically incorporated via a masterbatch. A masterbatch is a concentrated mixture of the dye dispersed in a carrier polymer. This masterbatch is then blended with the bulk polymer during processing, such as injection molding or extrusion.[5] This method ensures a more uniform distribution of the dye throughout the final product.

For laboratory-scale experiments, a direct-mix approach or the preparation of a lab-scale masterbatch can be employed. A twin-screw extruder is often used for creating a homogenous blend.

Q4: What factors influence the final color of the dyed polymer?

Several factors can affect the final color and appearance of the polymer:

  • Concentration of this compound: Higher concentrations generally lead to a deeper, more saturated violet color.

  • Polymer Type: The base color and refractive index of the polymer can influence the final shade.

  • Processing Temperature: Excessive heat can cause thermal degradation of the dye, leading to color shifts. This compound generally has good heat resistance up to 280-300°C.[3]

  • Dispersion: Poor dispersion of the dye can result in color streaks, specks, and inconsistent coloration.

  • Additives: The presence of other additives, such as UV stabilizers or flame retardants, can sometimes affect the final color.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing the concentration of this compound.

Problem 1: Weak or Insufficient Color Depth

Possible Cause Suggested Solution
Insufficient Dye Concentration Gradually increase the concentration of this compound in small increments (e.g., 0.01% at a time) until the desired color depth is achieved.
Poor Dye Dispersion - Ensure thorough mixing of the dye or masterbatch with the polymer before processing.- Optimize mixing parameters on your extruder or injection molder (e.g., increase screw speed, use a more aggressive screw design).
Processing Temperature Too Low Increase the processing temperature within the recommended range for both the polymer and this compound to ensure complete melting and dissolution of the dye.
Incorrect Masterbatch Let-Down Ratio Verify the calculations for the masterbatch let-down ratio to ensure the correct amount of dye is being added to the bulk polymer.

Problem 2: Color is Too Dark or Oversaturated

Possible Cause Suggested Solution
Excessive Dye Concentration - Reduce the concentration of this compound.- If using a masterbatch, adjust the let-down ratio.
Molecular Alignment In some cases, tight packing of polymer chains can lead to a darker appearance. Adjusting processing parameters like back pressure or barrel/mold temperatures can alter molecular alignment and lighten the color.[6]

Problem 3: Uneven Color, Streaks, or Specks

Possible Cause Suggested Solution
Inadequate Mixing - Improve mixing by increasing back pressure during injection molding or using a more efficient screw design in extrusion.[6]- Ensure the masterbatch carrier is compatible with the bulk polymer for better dispersion.
Contamination Clean the hopper, barrel, and screw of the processing equipment to remove any residual materials from previous runs.[7]
Inconsistent Masterbatch Ensure the masterbatch itself is homogenous. Variations in the masterbatch can lead to inconsistent color in the final product.
Dye Agglomeration If not using a masterbatch, ensure the dye powder is properly dispersed before adding it to the polymer melt.

Problem 4: Color Shift (e.g., violet appears reddish or bluish)

Possible Cause Suggested Solution
Thermal Degradation - Lower the processing temperature to within the stable range for this compound (below 280-300°C).[3]- Reduce the residence time of the molten polymer in the barrel.
Interaction with Additives Some additives may interact with the dye. Conduct trials with the base polymer and dye alone to see if the color shift persists.
Polymer Type The inherent color of the base polymer can influence the final shade. This is a factor to consider during material selection.

Problem 5: Dye Migration or Bleeding

Possible Cause Suggested Solution
Incompatible Polymer This compound is best suited for amorphous polymers with high glass transition temperatures. Using it in crystalline polymers with low glass transition temperatures can lead to migration.
Excessive Dye Concentration High concentrations of the dye can exceed its solubility limit in the polymer, leading to migration. Reduce the dye concentration.
Presence of Plasticizers Plasticizers can increase polymer chain mobility and facilitate dye migration. If possible, use a polymer formulation without plasticizers.
High Service Temperature If the final product is exposed to high temperatures during its use, this can promote dye migration.

Experimental Protocols

1. Laboratory-Scale Masterbatch Preparation (Twin-Screw Extruder)

This protocol describes the preparation of a concentrated masterbatch of this compound in a polymer carrier (e.g., polycarbonate).

Materials and Equipment:

  • This compound powder

  • Carrier polymer pellets (e.g., Polycarbonate)

  • Lab-scale twin-screw extruder

  • Gravimetric feeder

  • Strand cooling bath

  • Pelletizer

Procedure:

  • Drying: Thoroughly dry both the this compound powder and the carrier polymer pellets according to the manufacturer's recommendations to prevent degradation during extrusion.

  • Premixing: In a sealed container, accurately weigh and pre-mix the this compound powder and carrier polymer pellets to the desired masterbatch concentration (e.g., 1-5% dye by weight).

  • Extruder Setup: Set the temperature profile of the twin-screw extruder appropriate for the carrier polymer. A typical profile for polycarbonate would be a gradual increase from the feed zone to the metering zone (e.g., 240°C to 280°C).

  • Feeding: Use a gravimetric feeder to introduce the premixed material into the extruder at a consistent rate.

  • Extrusion: The molten, colored polymer will exit the extruder die as a strand.

  • Cooling and Pelletizing: Pass the polymer strand through a water cooling bath and then into a pelletizer to produce masterbatch pellets.

  • Drying: Dry the masterbatch pellets thoroughly before use.

Masterbatch_Preparation cluster_input Inputs Dye This compound Premix Premixing Dye->Premix Polymer Carrier Polymer Polymer->Premix Extruder Twin-Screw Extrusion Premix->Extruder Cooling Strand Cooling Extruder->Cooling Pelletizing Pelletizing Cooling->Pelletizing Masterbatch Masterbatch Pellets Pelletizing->Masterbatch

Masterbatch Preparation Workflow

2. Preparation and Analysis of Dyed Polymer Plaques

This protocol details the creation of colored polymer plaques at different dye concentrations for colorimetric and migration analysis.

Materials and Equipment:

  • Polymer pellets (e.g., Polycarbonate)

  • This compound masterbatch (prepared as above) or pure dye

  • Lab-scale injection molder or compression molder

  • Spectrophotometer with CIELAB color measurement capabilities

  • White, uncolored polymer plaques (for migration testing)

Procedure:

  • Drying: Dry the polymer pellets and masterbatch (if used) as required.

  • Blending: Accurately weigh and blend the polymer pellets with the masterbatch or pure dye to achieve a range of final concentrations (e.g., 0.01%, 0.02%, 0.05%, 0.1%). Tumble mixing is a common method for this.

  • Molding:

    • Injection Molding: Set the injection molder to the appropriate temperature and pressure for the polymer. Mold the blended material into plaques of a standardized thickness.

    • Compression Molding: Place the blended material between two heated plates in a mold and apply pressure according to the polymer's requirements.

  • Colorimetric Analysis:

    • Allow the plaques to cool completely.

    • Using a spectrophotometer, measure the CIELAB Lab* values of each plaque at multiple points to ensure consistency.

  • Migration Testing (Adapted from ASTM D2199 principles): [5][8][9][10][11]

    • Place a colored polymer plaque in direct contact with an uncolored plaque of the same polymer.

    • Wrap the plaques tightly in aluminum foil and place them in an oven at an elevated temperature (e.g., 70°C) for a specified period (e.g., 72 hours).

    • After the test period, allow the plaques to cool and visually inspect the uncolored plaque for any signs of color transfer. For a more quantitative analysis, the surface of the uncolored plaque can be analyzed with a spectrophotometer.

Plaque_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Outputs Blending Blending Polymer and Dye Molding Injection/Compression Molding Blending->Molding Colorimetry Colorimetric Analysis (CIELAB) Molding->Colorimetry Migration Migration Testing Molding->Migration Color_Data Lab* Values Colorimetry->Color_Data Migration_Data Migration Assessment Migration->Migration_Data

References

Technical Support Center: Solvent Violet 13 Photostability in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering photostability issues with Solvent Violet 13 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound, also known as D&C Violet No. 2, is a synthetic anthraquinone dye.[1][2] It presents as a violet powder and is characterized by its bright bluish-violet hue.[1][2] While it is insoluble in water, it is soluble in various organic solvents such as acetone, toluene, and benzene.[1][2] In industrial applications, it is noted for its high thermal stability and good lightfastness, particularly in plastics and resins.[3][4][5][6] Its chemical formula is C₂₁H₁₅NO₃, and its structure is 1-hydroxy-4-(p-tolylamino)anthraquinone.[1][2]

Q2: What is photobleaching and why is it a concern when using this compound as a fluorescent probe?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. This occurs when the molecule is exposed to light, particularly the high-intensity excitation light used in fluorescence microscopy. The consequence is a fading of the fluorescent signal during an experiment. This can be a significant issue in quantitative studies where a decrease in signal intensity could be misinterpreted as a biological event.

Q3: What factors influence the photostability of this compound in my experiments?

Several factors can impact the photostability of this compound:

  • Intensity of Excitation Light: Higher light intensity accelerates photobleaching.

  • Duration of Exposure: Prolonged exposure to excitation light increases the likelihood of photodegradation.

  • Solvent Environment: The polarity of the solvent can affect the dye's photophysical properties. While specific data for this compound is limited, studies on other dyes show that solvent polarity can influence fluorescence quantum yields.

  • Presence of Reactive Oxygen Species (ROS): In biological samples, the presence of ROS can lead to the chemical degradation of the fluorophore.[7][8] The interaction of excited fluorophores with molecular oxygen can generate singlet oxygen, a highly reactive species that can destroy the dye molecule.

  • Local Concentration of the Dye: High local concentrations can sometimes lead to quenching effects, which can be mistaken for photobleaching.

Q4: What are the potential degradation pathways for this compound?

Troubleshooting Guide

This guide addresses common issues related to the photostability of this compound in a question-and-answer format.

Problem: My this compound signal is fading rapidly during image acquisition.

Possible Cause 1: High Excitation Light Intensity.

  • Solution: Reduce the power of your excitation light source (e.g., laser or lamp) to the lowest level that still provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the light intensity if necessary.

Possible Cause 2: Prolonged Exposure Time.

  • Solution: Minimize the duration of light exposure.

    • Use the shortest possible exposure time for your camera that still yields a clear image.

    • When locating the region of interest, use a lower light intensity or transmitted light to minimize photobleaching before capturing the final image.

    • For time-lapse experiments, increase the interval between image acquisitions if the experimental design allows.

Possible Cause 3: Phototoxicity and Reactive Oxygen Species (ROS) in Live Cells.

  • Solution:

    • Use Antifade Reagents: Mount your samples in an antifade mounting medium. These reagents often contain scavengers of free radicals and reactive oxygen species, which can significantly reduce the rate of photobleaching.

    • Deoxygenate the Medium: For in vitro experiments, deoxygenating the solvent can sometimes reduce photobleaching, as oxygen is often involved in the photodegradation process. However, this is not feasible for live-cell imaging.

Problem: I am observing high background fluorescence, which makes my this compound signal appear weak.

Possible Cause 1: Autofluorescence from the sample.

  • Solution:

    • Spectral Unmixing: If your imaging system has this capability, use spectral unmixing algorithms to separate the specific signal of this compound from the autofluorescence background.

    • Use appropriate filters: Ensure that your filter sets are optimized for the excitation and emission spectra of this compound to minimize the collection of out-of-band autofluorescence.

Possible Cause 2: Non-specific binding of the dye.

  • Solution: Optimize your staining protocol to reduce non-specific binding. This may involve adjusting the concentration of the dye, incubation time, and washing steps.

Problem: My quantitative measurements are inconsistent, likely due to photobleaching.

Possible Cause: Signal loss over time is affecting the data.

  • Solution:

    • Image a control: To differentiate between photobleaching and a true biological change, image a control sample under the same conditions. If the signal fades in the control, photobleaching is occurring.

    • Correct for photobleaching: Acquire images at a constant rate and fit the fluorescence decay to an exponential function. This can be used to normalize the data. However, it is always preferable to minimize photobleaching in the first place.

    • Use a more photostable alternative: If photobleaching of this compound remains a significant issue, consider using a more photostable fluorescent probe with similar spectral properties if one is available for your application.

Data Presentation

Table 1: General Properties of this compound

PropertyValueReference(s)
Chemical Name1-hydroxy-4-(p-tolylamino)anthraquinone[1][2]
CAS Number81-48-1[4]
Molecular FormulaC₂₁H₁₅NO₃[1][2]
Molecular Weight329.35 g/mol [3]
AppearanceViolet powder[3]
SolubilityInsoluble in water; Soluble in organic solvents (e.g., benzene, xylene, DMF)[3]
Heat Resistance (in PS)up to 300 °C[6]
Light Fastness (in PS)Grade 7-8 (on a scale of 1-8, where 8 is superior)[6]

Note: The provided lightfastness and heat resistance data are for industrial applications in plastics and may not directly translate to its performance as a fluorescent probe in a research setting, where it is subjected to intense, focused light.

Experimental Protocols

Protocol 1: Assessing the Photostability of this compound in a Specific Solvent

This protocol outlines a general procedure to quantify the photobleaching of this compound under specific experimental conditions.

Materials:

  • This compound

  • Spectrofluorometer or a fluorescence microscope with a stable light source and a sensitive detector

  • Quartz cuvette or microscope slide

  • Solvent of interest

  • Data analysis software

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Initial Fluorescence Measurement: Record the initial fluorescence intensity (I₀) of the sample immediately upon exposure to the excitation light.

  • Continuous Illumination: Expose the sample to continuous and constant intensity excitation light.

  • Time-course Measurement: Record the fluorescence intensity (I(t)) at regular intervals until the signal has significantly decreased.

  • Data Analysis: Plot the normalized fluorescence intensity (I(t)/I₀) as a function of time. The rate of photobleaching can be quantified by fitting the decay curve to an exponential function to determine the photobleaching rate constant (k) or the half-life (t₁/₂), the time it takes for the fluorescence to decrease to 50% of its initial value.

Visualizations

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Degradation Photodegradation (Loss of Fluorescence) T1->Degradation Reaction with O₂ (ROS Formation) Troubleshooting_Workflow Start Rapid Signal Fading Observed Check_Intensity Reduce Excitation Light Intensity Start->Check_Intensity Check_Exposure Minimize Exposure Time Check_Intensity->Check_Exposure Still Fading Problem_Solved Problem Resolved Check_Intensity->Problem_Solved Resolved Use_Antifade Use Antifade Mounting Medium Check_Exposure->Use_Antifade Still Fading Check_Exposure->Problem_Solved Resolved Check_Concentration Optimize Dye Concentration Use_Antifade->Check_Concentration Still Fading Use_Antifade->Problem_Solved Resolved Consider_Alternative Consider a More Photostable Dye Check_Concentration->Consider_Alternative Still Fading Check_Concentration->Problem_Solved Resolved

References

Technical Support Center: Degradation of Solvent Violet 13 under UV Light

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of Solvent Violet 13 under UV light.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound (C.I. 60725) is a synthetic anthraquinone dye known for its bright bluish-violet color and generally good thermal stability and lightfastness.[1][2][3] Its chemical name is 1-hydroxy-4-(p-tolylamino)anthraquinone.[2] Despite its reputation for stability, understanding its degradation under UV light is crucial for applications where it is exposed to UV radiation for extended periods, such as in plastics, coatings, and some cosmetic products.[2][4][5] Degradation can lead to color fading and the formation of potentially unwanted byproducts.

Q2: What is the general mechanism for the photodegradation of anthraquinone dyes like this compound?

The photodegradation of anthraquinone dyes can proceed through several mechanisms. In the absence of a photocatalyst (direct photolysis), the dye molecule absorbs UV radiation, promoting it to an excited state. This excited molecule can then undergo various reactions, including:

  • Photoreduction: This is a common pathway for anthraquinone dyes, where the excited dye is reduced. This process can be enhanced by the presence of a sensitizer like acetone.

  • Photooxidation: In the presence of oxygen, reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals can be formed, which then attack the dye molecule, leading to its degradation.

  • N-dealkylation and hydroxylation: For dyes with amino groups, such as this compound, cleavage of the bond between the nitrogen and the aromatic ring or the addition of hydroxyl groups can occur.

Q3: What are the expected degradation products of this compound under UV irradiation?

While specific studies on the degradation products of this compound are not abundant in the available literature, based on the degradation of similar dyes, potential products could include smaller aromatic molecules resulting from the cleavage of the anthraquinone structure. For other dyes, the formation of smaller molecular weight derivatives has been observed.[6] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for separating and identifying these degradation products.[7]

Q4: Which factors can influence the rate of photodegradation of this compound?

Several factors can affect the rate of degradation:

  • UV Wavelength and Intensity: Higher intensity and shorter wavelengths of UV light generally lead to faster degradation.

  • Solvent: The polarity and chemical nature of the solvent can influence the stability of the dye and the degradation pathway.

  • Presence of Oxygen: Oxygen can participate in photooxidation reactions, potentially accelerating degradation.

  • Initial Dye Concentration: Higher concentrations can sometimes lead to a decrease in the apparent degradation rate due to the "inner filter effect," where dye molecules at the surface absorb most of the light, shielding molecules in the bulk solution.[8]

  • Temperature: While photodegradation is primarily driven by light, temperature can influence the rates of secondary reactions.

  • pH: The pH of the solution can affect the charge of the dye molecule and the generation of reactive species, thereby influencing the degradation rate.[8]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible degradation rates in experiments.

  • Possible Cause: Fluctuations in UV lamp intensity or temperature.

  • Troubleshooting Steps:

    • Monitor Lamp Output: Use a radiometer to check the UV lamp's intensity before and during the experiment to ensure consistent irradiation.

    • Control Temperature: Conduct experiments in a temperature-controlled chamber to minimize thermal effects on the reaction kinetics.[9]

    • Standardize Sample Geometry: Ensure that the distance and angle of the sample relative to the UV source are identical for all experiments.

Issue 2: Unexpected peaks appearing in HPLC or LC-MS analysis.

  • Possible Cause: Formation of degradation products or contamination.

  • Troubleshooting Steps:

    • Run a Dark Control: Prepare a sample of this compound in the same solvent and keep it in the dark under the same conditions as the irradiated sample. Analyze it to see if the unexpected peaks are present.

    • Analyze Blank Samples: Inject the solvent alone to check for contamination from the solvent or the analytical system.

    • Use Mass Spectrometry: Couple your liquid chromatograph to a mass spectrometer (LC-MS) to obtain mass information about the unknown peaks, which can help in their identification.

Issue 3: Slower than expected degradation of this compound.

  • Possible Cause: Inner filter effect at high concentrations or incorrect wavelength of UV light.

  • Troubleshooting Steps:

    • Optimize Dye Concentration: Perform a concentration-dependent study to find a concentration range where the degradation rate is linearly proportional to the concentration.[8]

    • Verify UV Source: Check the emission spectrum of your UV lamp to ensure it overlaps with the absorption spectrum of this compound. The maximum absorption (λmax) of this compound is around 583 nm in toluene, but it also absorbs in the UV region.[4]

    • Consider Solvent Effects: The degradation rate can be solvent-dependent. If possible, test the degradation in different solvents to find the most suitable one for your study.

Quantitative Data

The following table summarizes available quantitative data on the photodegradation of a similar anthraquinone dye, C.I. Disperse Orange 11, in the presence of acetone as a photosensitizer. This data can serve as a reference for designing experiments with this compound.

ParameterC.I. Disperse Orange 11 (Anthraquinone Dye)ConditionsReference
Optimal Quantum Yield 0.25 (v/v)In alkaline conditions with acetone sensitizer[10]
Degradation Kinetics Pseudo first-order decayDominated by photoreduction in the presence of acetone[10]

Experimental Protocols

Protocol 1: Determining the Photodegradation Rate of this compound using UV-Vis Spectrophotometry

This protocol outlines a general method for monitoring the degradation of this compound by observing the decrease in its characteristic absorbance peak.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in a suitable organic solvent (e.g., acetone, toluene, or ethanol).[4]

    • Note: this compound is poorly soluble in water.[4]

  • Determination of λmax:

    • Scan the UV-Vis spectrum of a diluted solution of this compound (e.g., 10 mg/L) to determine the wavelength of maximum absorbance (λmax).

  • Experimental Setup:

    • Place a known volume of the this compound solution in a quartz cuvette or a photoreactor.

    • Position the sample at a fixed distance from a UV lamp with a known emission spectrum and intensity. A merry-go-round photoreactor can be used for simultaneous irradiation of multiple samples.[10]

    • For control, prepare an identical sample and keep it in the dark.

  • Irradiation and Measurement:

    • Start the UV lamp and a stopwatch simultaneously.

    • At regular time intervals (e.g., every 15 minutes), withdraw an aliquot of the solution.

    • Measure the absorbance of the aliquot at the predetermined λmax using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Plot the absorbance (or concentration, using a calibration curve) versus irradiation time.

    • Calculate the degradation rate. The data can often be fitted to a pseudo-first-order kinetic model: ln(C₀/C) = kt, where C₀ is the initial concentration, C is the concentration at time t, and k is the rate constant.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution of this compound det_lambda Determine λmax via UV-Vis Scan prep_stock->det_lambda setup Place Solution in Photoreactor det_lambda->setup dark_control Prepare Dark Control det_lambda->dark_control irradiate Irradiate with UV Lamp setup->irradiate sample Sample at Regular Time Intervals irradiate->sample measure_abs Measure Absorbance at λmax sample->measure_abs lcms_analysis LC-MS for Product ID (Optional) sample->lcms_analysis plot_data Plot Absorbance vs. Time measure_abs->plot_data calc_rate Calculate Degradation Rate (e.g., Pseudo-first-order kinetics) plot_data->calc_rate

Caption: Workflow for studying the UV degradation of this compound.

Degradation_Pathway cluster_process Possible Degradation Routes SV13 This compound (Anthraquinone Structure) Excited_SV13 Excited State SV13* SV13->Excited_SV13 UV Light (hν) photoreduction Photoreduction Excited_SV13->photoreduction photooxidation Photooxidation (with O2) Excited_SV13->photooxidation bond_cleavage Bond Cleavage (e.g., N-dealkylation) Excited_SV13->bond_cleavage Deg_Products Degradation Products (e.g., smaller aromatic compounds, cleaved rings) photoreduction->Deg_Products photooxidation->Deg_Products bond_cleavage->Deg_Products

Caption: Plausible photodegradation pathways for this compound.

References

Inconsistent staining with Solvent Violet 13 in polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting inconsistent staining with Solvent Violet 13 in various polymers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which polymers is it commonly used?

This compound, also known as C.I. 60725, is an anthraquinone-based solvent dye that produces a vibrant, bluish-violet color.[1] It is widely used in the coloring of various thermoplastics due to its high thermal stability and good lightfastness.[2][3][4] Common polymers include:

  • Polystyrene (PS)

  • Acrylonitrile Butadiene Styrene (ABS)

  • Polycarbonate (PC)

  • Polymethyl Methacrylate (PMMA)

  • Polyvinyl Chloride (PVC)

  • Polyester (PET)[2][3][4]

Q2: What are the primary causes of inconsistent staining with this compound in polymers?

Inconsistent staining can manifest as color variation, specks, streaks, or weak coloration. The primary causes generally fall into four categories:

  • Poor Dispersion: The dye has not been evenly distributed throughout the polymer matrix.[5][6][7]

  • Polymer Incompatibility: The polarity and melt characteristics of the polymer are not suitable for the dye.[2][5][6]

  • Improper Processing Conditions: The temperature, pressure, or mixing speed during processing is not optimized.[5][8]

  • Dye Migration: The dye molecules move within the polymer matrix after coloring, leading to surface discoloration or blooming.[3][5]

Q3: What is a masterbatch and can it help with inconsistent staining?

A masterbatch is a concentrated mixture of pigments or additives, such as this compound, encapsulated within a carrier resin. Using a masterbatch is a highly recommended method to improve the dispersion of the dye and achieve more consistent coloring.[4][7] The carrier resin in the masterbatch is typically compatible with the main polymer being used, which facilitates a more uniform distribution of the dye during processing.

Q4: Can the type of polymer affect the final color of this compound?

Yes, the base color and chemical nature of the polymer can influence the final perceived color.[3] For example, some polymers may have a slight yellow tint, which can alter the final violet shade. Additionally, the polarity of the polymer can affect the solubility and interaction with the dye, potentially causing slight color shifts. It is always recommended to perform color matching tests with the specific grade of polymer being used.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in polymer staining.

Issue 1: Weak or Pale Coloration

Possible Causes:

  • Insufficient Dye Concentration: The amount of this compound is too low to achieve the desired color depth.

  • Poor Dye Solubility: The dye is not fully dissolving in the polymer melt.[5]

  • Degradation of Dye: Excessive processing temperatures may be causing the dye to break down.

Solutions:

  • Increase Dye Concentration: Gradually increase the loading percentage of this compound. Refer to the quantitative data table below for recommended starting concentrations.

  • Optimize Processing Temperature: Ensure the processing temperature is within the recommended range for both the polymer and the dye. This compound generally has good heat stability up to 300°C.[3][4]

  • Use a Compatible Solvent Carrier (for liquid coloring): If using a liquid dispersion, ensure the solvent is compatible with both the dye and the polymer to enhance solubility.[9]

Issue 2: Color Streaks, Specks, or Agglomerates

Possible Causes:

  • Incomplete Dispersion: The dye has not been adequately mixed into the polymer, leading to localized concentrations.[5][7]

  • Low Processing Temperature: The temperature may be too low for the dye to melt and distribute evenly.[5]

  • Incompatible Masterbatch Carrier: The carrier resin of the masterbatch is not compatible with the bulk polymer.

Solutions:

  • Improve Mixing: Increase mixing time or use a high-shear mixer to ensure uniform dispersion.[5]

  • Adjust Processing Temperature: Increase the melt temperature to improve the dissolution and flow of the dye within the polymer.

  • Use a Masterbatch: If not already doing so, using a masterbatch with a compatible carrier resin is the most effective way to address dispersion issues.[7]

  • Pre-disperse the Dye: For direct powder addition, consider pre-dispersing the dye in a small amount of a compatible plasticizer or liquid before adding it to the main batch.

Issue 3: Color Variation Between Batches

Possible Causes:

  • Inconsistent Raw Materials: Variations in the polymer resin (e.g., different batches or suppliers) or the dye itself.[10]

  • Fluctuations in Processing Parameters: Inconsistent temperature, pressure, or cycle times between production runs.[8][11]

  • Inaccurate Dosing: Variations in the amount of dye or masterbatch added to each batch.

Solutions:

  • Standardize Raw Materials: Use consistent sources for your polymer and dye. If a new batch of material is introduced, run a small test to ensure color consistency.

  • Maintain Consistent Processing Conditions: Calibrate and monitor your processing equipment to ensure stable parameters for every batch.[11]

  • Automate Dosing: Use automated dosing systems to ensure precise and repeatable amounts of colorant are added.

Issue 4: Dye Migration or "Blooming"

Possible Causes:

  • Dye Over-saturation: The concentration of this compound exceeds its solubility limit in the polymer.[5]

  • Polymer Incompatibility: The dye has low affinity for the polymer, causing it to migrate to the surface over time.[5]

  • Use of Plasticizers: Certain plasticizers can increase dye mobility within the polymer matrix.

Solutions:

  • Reduce Dye Concentration: Use the minimum amount of dye necessary to achieve the desired color.

  • Select a Compatible Polymer: Ensure the chosen polymer has good affinity for this compound. Amorphous polymers like PS, PC, and PMMA generally show better results than crystalline polymers.[12]

  • Use Anti-Migration Additives: Incorporate additives that can help to anchor the dye within the polymer matrix.[5]

Data Presentation

Table 1: Recommended Starting Concentrations for this compound
Polymer TypeRecommended Concentration (% w/w)Typical Processing Temperature (°C)
Polystyrene (PS)0.02 - 0.05200 - 240
Polycarbonate (PC)0.05 - 0.10280 - 320
ABS0.05 - 0.15220 - 260
PMMA0.02 - 0.08200 - 230
Rigid PVC0.01 - 0.05170 - 190
PET0.05 - 0.20260 - 280

Note: These are starting recommendations. The optimal concentration may vary depending on the specific grade of polymer, the desired color intensity, and the processing equipment.

Table 2: Solubility of this compound in Common Organic Solvents at 20°C
SolventSolubility (g/L)
Acetone1.3
Butyl Acetate3
Methylbenzene7
Dichloromethane35
Ethylalcohol0.2

This data can be useful for preparing liquid color concentrates or for cleaning equipment.[13]

Experimental Protocols

Protocol 1: Preparation of a Colored Polymer Sample via Masterbatch
  • Material Selection:

    • Select the desired base polymer resin.

    • Obtain a this compound masterbatch with a carrier resin that is compatible with the base polymer.

  • Drying:

    • Dry the base polymer and the masterbatch pellets according to the manufacturer's recommendations to remove any moisture.

  • Mixing:

    • Calculate the required amount of masterbatch to achieve the desired final color concentration (refer to Table 1).

    • Physically mix the base polymer pellets and the masterbatch pellets in a clean, dry container. Tumble mixing is recommended for uniform distribution.

  • Processing:

    • Set the processing temperature of your injection molder or extruder according to the recommendations for the base polymer (refer to Table 1).

    • Feed the polymer/masterbatch mixture into the processing equipment.

    • Ensure adequate back pressure and screw speed to promote thorough mixing in the melt phase.

  • Evaluation:

    • Produce a sample (e.g., a plaque or fiber).

    • Visually inspect the sample for color uniformity, specks, and streaks.

    • If the color is inconsistent, consider increasing the mixing time or adjusting the processing temperature.

Protocol 2: Solvent Staining of a Polymer Surface

This protocol is suitable for surface coloring or for laboratory-scale testing of dye-polymer interaction.

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of 0.1% (w/v). Refer to Table 2 for solubility data.

  • Polymer Sample Preparation:

    • Ensure the surface of the polymer sample is clean and free of any contaminants.

  • Staining:

    • Immerse the polymer sample in the this compound solution for a predetermined amount of time (e.g., 1-10 minutes). The optimal time will depend on the polymer and the desired color depth.

    • Alternatively, the solution can be applied to the surface using a brush or spray.

  • Drying and Rinsing:

    • Remove the sample from the solution and allow the solvent to evaporate in a well-ventilated area.

    • Gently rinse the surface with a solvent in which the dye is poorly soluble (e.g., ethanol) to remove any excess, un-adhered dye.

  • Evaluation:

    • Assess the uniformity and intensity of the color on the polymer surface.

Visualizations

Troubleshooting_Workflow Start Inconsistent Staining Observed Issue_Type Identify Issue Type Start->Issue_Type Weak_Color Weak / Pale Color Issue_Type->Weak_Color Weak Color Streaks_Specks Streaks / Specks Issue_Type->Streaks_Specks Dispersion Issues Batch_Variation Batch-to-Batch Variation Issue_Type->Batch_Variation Inconsistency Migration Migration / Blooming Issue_Type->Migration Surface Defects Solution1 Increase Dye Concentration Optimize Temperature Weak_Color->Solution1 Solution2 Improve Mixing Use Masterbatch Adjust Temperature Streaks_Specks->Solution2 Solution3 Standardize Materials Control Process Parameters Batch_Variation->Solution3 Solution4 Reduce Dye Concentration Check Polymer Compatibility Migration->Solution4 End Consistent Staining Achieved Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting workflow for inconsistent staining.

Staining_Logic cluster_factors Key Factors cluster_outcome Staining Outcome Dye This compound Concentration Purity Interaction Interaction in Melt Phase Dye->Interaction Polymer Polymer Type Polarity Melt Index Polymer->Interaction Process Processing Conditions Temperature Mixing Process->Interaction Result {Final Product | Consistent Color | No Defects} Interaction->Result

Caption: Key factors influencing staining outcome.

References

Removing Solvent Violet 13 from lab equipment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for the effective removal of Solvent Violet 13 from laboratory equipment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to clean?

A1: this compound, also known as C.I. 60725 and D&C Violet No. 2, is a synthetic anthraquinone dye.[1] Its deep violet color and chemical properties make it a persistent stain on lab equipment. It is insoluble in water but soluble in various organic solvents such as acetone, toluene, benzene, xylene, and dimethylformamide (DMF), which is key to its removal.[1][2][3][4]

Q2: What are the primary safety precautions when working with this compound?

A2: When handling this compound, it is crucial to work in a well-ventilated area or under a chemical fume hood to minimize inhalation of its dust.[5] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] Avoid direct contact with skin and eyes, as the compound may cause an allergic skin reaction.[6]

Q3: Can I use standard laboratory detergents to remove this compound?

A3: While laboratory-grade detergents like Liquinox or Alconox are a good first step for general cleaning, they are often insufficient on their own for complete removal of this compound due to its poor water solubility.[7] An organic solvent rinse is typically necessary to remove stubborn residues.

Q4: Which solvents are most effective for cleaning this compound?

A4: Solvents in which this compound is soluble are the most effective. These include acetone, ethanol, toluene, benzene, xylene, and chlorobenzene.[1][3][8] For routine cleaning, acetone or ethanol are often preferred due to their effectiveness and relatively lower toxicity compared to other options.

Q5: How should I dispose of waste generated from the cleaning process?

A5: All solvent waste, including the initial solvent rinses used to clean the glassware, must be collected in a designated and properly labeled hazardous waste container.[9][10] Do not dispose of solvents down the sink.[10] The first rinse of heavily contaminated glassware should always be treated as hazardous waste.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter while trying to remove this compound from your lab equipment.

Problem Possible Cause(s) Suggested Solution(s)
A visible violet film remains after washing with detergent. The dye is not soluble in the aqueous detergent solution.Follow the detergent wash with a thorough rinse using an appropriate organic solvent like acetone or ethanol.[7]
Specks of solid dye are stuck to the glass surface. The dye has dried and adhered strongly to the equipment.Soak the equipment in a bath of a suitable organic solvent (e.g., acetone) for 30-60 minutes before attempting to scrub. For very stubborn stains, overnight soaking may be necessary.[7]
A hazy or greasy residue is present after solvent cleaning. The solvent used was not sufficient to fully dissolve the dye, or an incompatible solvent was used.Repeat the cleaning process with a fresh, clean volume of a recommended solvent. Ensure the solvent is high-purity. Follow with a final rinse of deionized water to check for uniform wetting, which indicates a clean surface.[11]
The violet color reappears when the equipment dries. Trace amounts of the dye were not fully removed and are now more visible.Perform a more intensive cleaning protocol. This may involve using a different solvent, a warm solvent bath (with appropriate safety precautions), or gentle mechanical scrubbing with a non-abrasive brush.

Experimental Protocols

Protocol 1: Standard Cleaning Procedure for Glassware

This protocol is suitable for routine cleaning of glassware with light to moderate this compound contamination.

  • Initial Rinse: Rinse the glassware with a small amount of an appropriate organic solvent (e.g., acetone or ethanol) to remove the bulk of the dye.[12] Collect this initial rinse in a designated hazardous waste container.[9]

  • Detergent Wash: Wash the glassware thoroughly with a laboratory-grade detergent solution and warm water.[7] Use a non-abrasive brush to scrub all surfaces.

  • Tap Water Rinse: Rinse the glassware multiple times with tap water to remove all traces of detergent.

  • Solvent Rinse: Perform a final rinse with acetone or ethanol to remove any residual dye.

  • Final Rinse: Rinse the glassware 3-4 times with deionized water.[7]

  • Drying: Allow the glassware to air dry completely or place it in a drying oven at a temperature not exceeding 110°C.[11] The glassware is considered clean if water sheets evenly across the surface without beading.[11]

Protocol 2: Intensive Cleaning for Stubborn Stains

This protocol is designed for equipment with heavy or dried-on this compound residues.

  • Pre-soak in Solvent: Fully immerse the contaminated equipment in a covered container of a suitable solvent like acetone or toluene. Allow it to soak for at least one hour; for severe stains, soak overnight.[7]

  • Mechanical Removal: Wearing appropriate gloves, use a soft brush or a policeman to gently dislodge any remaining solid particles while the equipment is still in the solvent bath.

  • Detergent Wash: Remove the item from the solvent bath, allowing excess solvent to drain back into the bath. Wash the equipment thoroughly with a laboratory-grade detergent and warm water.

  • Rinsing: Rinse thoroughly with tap water, followed by a final rinse with a clean portion of acetone or ethanol.

  • Deionized Water Rinse: Rinse the glassware at least three times with deionized water.

  • Drying and Inspection: Air dry or oven dry the equipment. Inspect for any remaining color or residue. If stains persist, repeat the soaking step with a fresh solvent.

Quantitative Data Summary

The solubility of this compound is a critical factor in selecting an appropriate cleaning agent. The following table summarizes its solubility in common laboratory liquids.

Solvent/LiquidSolubilitySource(s)
WaterInsoluble[1][2][4][8]
AcetoneSoluble[1][2][4]
EthanolModerately Soluble[2]
TolueneSoluble[1][4]
BenzeneSoluble[1][3][8]
XyleneSoluble[3][8]
ChlorobenzeneSoluble[3][8]
Dimethylformamide (DMF)Soluble[3][8]

Visual Workflows

TroubleshootingWorkflow start Start: Stained Equipment detergent_wash Wash with Lab Detergent start->detergent_wash check1 Is Stain Gone? detergent_wash->check1 solvent_rinse Rinse with Acetone/Ethanol check1->solvent_rinse No final_rinse Final DI Water Rinse & Dry check1->final_rinse Yes check2 Is Stain Gone? solvent_rinse->check2 solvent_soak Soak in Solvent (1-2 hours) check2->solvent_soak No check2->final_rinse Yes check3 Is Stain Gone? solvent_soak->check3 overnight_soak Soak in Solvent Overnight check3->overnight_soak No check3->final_rinse Yes overnight_soak->final_rinse end End: Clean Equipment final_rinse->end

Caption: Troubleshooting logic for removing this compound stains.

StandardCleaningProtocol cluster_waste Hazardous Waste Collection waste_container Waste Container start Start: Contaminated Glassware initial_rinse 1. Initial Solvent Rinse start->initial_rinse initial_rinse->waste_container Collect Rinse detergent_wash 2. Detergent Wash initial_rinse->detergent_wash tap_rinse 3. Tap Water Rinse detergent_wash->tap_rinse solvent_rinse 4. Final Solvent Rinse tap_rinse->solvent_rinse di_rinse 5. Deionized Water Rinse solvent_rinse->di_rinse dry 6. Dry & Inspect di_rinse->dry end End: Clean Glassware dry->end

References

Troubleshooting poor color dispersion of Solvent Violet 13 in plastics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when dispersing Solvent Violet 13 in plastics. The information is tailored for researchers, scientists, and professionals in drug development who may use colored polymers in their work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plastics is it commonly used?

This compound, also known as Transparent Violet B, is a bright blue-violet anthraquinone dye.[1] It is insoluble in water but soluble in organic solvents.[2] This dye is widely used for coloring various thermoplastics due to its high thermal stability, excellent lightfastness, and vibrant color.[1][2] It is recommended for use in a variety of plastics, including:

  • Polystyrene (PS)[1][3]

  • Acrylonitrile Butadiene Styrene (ABS)[1][2]

  • Polycarbonate (PC)[2][3]

  • Polymethyl Methacrylate (PMMA)[2]

  • Polyethylene Terephthalate (PET)[1][3]

  • Rigid Polyvinyl Chloride (RPVC)[2]

  • Styrene Acrylonitrile (SAN)[2]

Q2: What are the typical signs of poor color dispersion of this compound?

Poor dispersion of this compound in plastics can manifest in several ways, including:

  • Color Streaks or Swirls: Visible lines or patterns of uneven color in the final product.[4]

  • Specks or Agglomerates: Small, dark spots or clumps of undissolved dye.[5]

  • Inconsistent Color: Variation in color intensity or shade across different parts of the product or between batches.[5]

  • Reduced Color Strength: The final color appears weaker than expected for the concentration of dye used.[6]

  • Poor Transparency: In transparent plastics, poor dispersion can lead to cloudiness or haziness.

Q3: What are the main factors that influence the dispersion of this compound?

Several factors can affect how well this compound disperses in a polymer matrix. These include:

  • Compatibility: The chemical compatibility between the dye and the specific polymer.[5]

  • Processing Temperature: The temperature at which the plastic is melted and mixed with the dye.[7]

  • Mixing and Shear: The intensity and duration of mixing during the compounding process.[6]

  • Dye Concentration: The loading level of the dye in the plastic.[5]

  • Additives: The presence of other additives like plasticizers, lubricants, or dispersing agents.[8][9]

  • Moisture Content: Excessive moisture in the resin can lead to dispersion issues.[5]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common dispersion problems with this compound.

Problem: Color Streaks or Inconsistent Color

This is one of the most common issues and often points to inadequate mixing or improper processing conditions.

Possible Causes & Solutions

CauseRecommended Action
Inadequate Mixing Increase mixing time or screw speed on the extruder or injection molding machine to improve distributive mixing.[4]
Low Processing Temperature The dye may not be fully dissolving in the polymer melt. Gradually increase the barrel temperatures in the processing equipment.[4][7] Refer to the polymer's processing guide for the optimal temperature range.
Poor Dye-Polymer Compatibility Consider using a masterbatch, where the dye is already pre-dispersed in a compatible carrier resin.[4]
Incompatible Additives Some additives can interfere with dye dispersion.[5] Review the formulation and consider using alternative additives known to be compatible with solvent dyes.
Incorrect Masterbatch Let-Down Ratio If using a masterbatch, ensure the correct ratio of masterbatch to natural polymer is being used.[4]

Problem: Specks and Agglomerates in the Final Product

The presence of specks indicates that the dye has not fully dissolved and dispersed, forming clumps.

Possible Causes & Solutions

CauseRecommended Action
Dye Agglomeration Solvent dye particles can clump together due to electrostatic forces.[10] Consider using a dispersing agent or a silicone hyperdispersant to aid in wetting and breaking up agglomerates.[8]
Insufficient Shear High shear is necessary to break down dye agglomerates.[6] Optimize the screw design or processing parameters to increase shear forces during compounding.
Processing Temperature Too Low The polymer melt may not be hot enough to fully dissolve the dye particles.[7] Incrementally increase the processing temperature.
Moisture in Resin Moisture can cause the dye to clump. Ensure the polymer resin is properly dried before processing according to the manufacturer's recommendations.[5]

Data Presentation

The following tables provide key quantitative data for this compound to aid in troubleshooting and process optimization.

Table 1: Heat Resistance of this compound in Various Plastics

PolymerHeat Resistance (°C)
PS300[7]
ABS290[7]
PC310[7]
PET290[7]

Note: These values are guidelines. Actual heat resistance can vary based on the specific grade of the polymer and the processing conditions.

Table 2: Solubility of this compound in Organic Solvents at 20°C

SolventSolubility (g/l)
Acetone1.3[7]
Butyl Acetate3[7]
Methylbenzene7[7]
Dichloromethane35[7]
Ethylalcohol0.2[7]

This data can be useful when considering solvent-based pre-dispersion methods.

Experimental Protocols

Protocol 1: Evaluating the Effect of Processing Temperature on Dispersion

Objective: To determine the optimal processing temperature for achieving uniform dispersion of this compound in a specific polymer.

Methodology:

  • Material Preparation: Dry the polymer resin to the manufacturer's recommended moisture level. Prepare several small batches of the polymer with a fixed concentration of this compound (e.g., 0.05% by weight).

  • Processing:

    • Set the initial processing temperature profile on the extruder or injection molding machine to the lower end of the recommended range for the polymer.

    • Process the first batch and collect samples.

    • Increase the barrel temperatures by 10°C for each subsequent batch, keeping all other processing parameters (e.g., screw speed, injection speed) constant.

  • Analysis:

    • Visually inspect the samples for color uniformity, streaks, and specks.

    • For a more quantitative analysis, prepare thin films or plaques and measure the color using a spectrophotometer at multiple points.

    • Examine the samples under a microscope to assess the size and distribution of any undissolved dye particles.

Protocol 2: Assessing the Efficacy of a Dispersing Agent

Objective: To evaluate whether a dispersing agent improves the dispersion of this compound.

Methodology:

  • Formulation: Prepare two formulations:

    • Control: Polymer + this compound (at the desired concentration).

    • Test: Polymer + this compound + Dispersing Agent (at the supplier's recommended concentration).

  • Compounding:

    • Thoroughly dry-blend the components of each formulation separately.

    • Process both the control and test batches under identical, optimized processing conditions (as determined in Protocol 1 or based on prior experience).

  • Evaluation:

    • Compare the visual appearance of the control and test samples.

    • Use microscopy to compare the level of agglomerates in both samples.

    • Measure the filter pressure value (FPV) during extrusion. A lower FPV for the test batch indicates better dispersion.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting poor color dispersion.

G cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Actions PoorDispersion Poor Color Dispersion (Streaks, Specks) Temp Incorrect Processing Temperature PoorDispersion->Temp Mixing Inadequate Mixing/Shear PoorDispersion->Mixing Compatibility Material Incompatibility PoorDispersion->Compatibility Moisture Excessive Moisture PoorDispersion->Moisture AdjustTemp Adjust Temperature Profile Temp->AdjustTemp ModifyProcess Increase Mixing Time or Screw Speed Mixing->ModifyProcess UseMasterbatch Use Masterbatch or Dispersing Agent Compatibility->UseMasterbatch DryResin Properly Dry Resin Moisture->DryResin

Caption: Troubleshooting workflow for poor color dispersion.

G start Start: Poor Dispersion Identified check_temp Is Processing Temp Optimal? start->check_temp adjust_temp Action: Increase Temperature check_temp->adjust_temp No check_mixing Is Mixing Sufficient? check_temp->check_mixing Yes adjust_temp->check_mixing adjust_mixing Action: Increase Screw Speed /Mixing Time check_mixing->adjust_mixing No check_material Consider Material Factors check_mixing->check_material Yes adjust_mixing->check_material use_additive Action: Use Dispersing Agent or Masterbatch check_material->use_additive Incompatibility Suspected end_good Dispersion Improved check_material->end_good All Factors Optimized use_additive->end_good

Caption: Decision tree for resolving dispersion issues.

References

Impact of impurities on Solvent Violet 13 performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered when using Solvent Violet 13. The focus is on the impact of common impurities on the dye's performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known by names such as D&C Violet No. 2 and C.I. 60725, is a synthetic anthraquinone dye with a vibrant, bluish-violet hue.[1] Its chemical formula is C₂₁H₁₅NO₃.[1] Due to its good heat resistance, lightfastness, and solubility in organic solvents, it is widely used for coloring various materials, including:

  • Plastics and Polymers: Polystyrene (PS), ABS, PVC, PMMA, and PET.[2][3]

  • Hydrocarbon Solvents and Fuels: Providing a distinct coloration to gasoline and other solvents.[1]

  • Cosmetics: Used in hair and skin care products.[1]

  • Synthetic Fibers: For the coloration of synthetic textiles.[1]

  • Pyrotechnics: To create violet-colored smoke.[1]

Q2: What are the common impurities found in this compound?

Impurities in this compound typically arise from the synthesis process, which involves the reaction of 1,4-dihydroxyanthraquinone with p-toluidine.[4][5] Common impurities include:

  • Unreacted Starting Materials:

    • p-Toluidine

    • 1,4-dihydroxyanthraquinone[6][7]

  • By-products of Synthesis:

    • 1-hydroxyanthraquinone[6][7]

    • 1,4-bis(p-tolylamino)anthraquinone (a di-substituted product)[8]

  • Subsidiary Colors: Other colored compounds formed during the reaction.[6][7]

Q3: How can impurities affect the performance of this compound?

The presence of impurities can significantly impact the performance of this compound in various applications.[9] Key performance parameters affected include:

  • Color Strength and Shade: Impurities can lead to a weaker color strength and shifts in the desired violet hue. For instance, an excess of certain by-products might cause a duller or reddish shade.

  • Solubility: Insoluble impurities can lead to the formation of specks or streaks in the final product, particularly in plastics and coatings.

  • Migration Resistance: Some impurities may have a higher tendency to migrate to the surface of a plastic product over time, leading to color bleeding or transfer.[9]

  • Heat Stability: The presence of impurities can lower the overall heat stability of the dye, causing it to degrade at lower temperatures than expected during processing.

  • Lightfastness: Impurities can negatively affect the long-term stability of the color when exposed to light, leading to premature fading.[9]

Q4: How can I identify and quantify impurities in my this compound sample?

A reliable method for identifying and quantifying organic impurities in this compound is Ultra-High Performance Liquid Chromatography (UHPLC).[6][7] This technique can separate, identify, and quantify the main dye component and its common impurities in a single analysis.[6][7]

Troubleshooting Guides

Issue 1: Inconsistent Color or Shade in Final Product

Symptoms:

  • The final colored product appears weaker in color than expected.

  • The violet shade is inconsistent between different batches.

  • The color has a reddish or duller undertone.

Possible Cause:

  • Presence of unreacted starting materials (p-toluidine, 1,4-dihydroxyanthraquinone) or by-products that alter the absorption spectrum.

Troubleshooting Steps:

  • Quantify Impurities: Use the UHPLC method detailed in the "Experimental Protocols" section to determine the concentration of key impurities.

  • Correlate with Performance Data: Compare the impurity levels with the data in Table 1 to assess the likely impact on color strength and shade.

  • Source a Higher Purity Grade: If impurity levels are high, consider obtaining a higher purity grade of this compound.

  • Adjust Dye Concentration: A temporary solution could be to increase the dye concentration to compensate for lower color strength, but this may not correct shade deviations.

Table 1: Impact of Impurities on this compound Performance (Illustrative Data)

ImpurityConcentration (%)Impact on Color StrengthImpact on ShadeImpact on Heat Stability (°C)Migration Risk
p-Toluidine > 0.5Slight DecreaseMinimalSlight DecreaseLow
1,4-dihydroxyanthraquinone > 1.0Moderate DecreaseNoticeable Reddish ShiftModerate DecreaseLow
1,4-bis(p-tolylamino)anthraquinone > 2.0Significant DecreaseBluish Shift, DullerSignificant DecreaseModerate

Note: This table provides illustrative data to demonstrate the potential impact of impurities. Actual effects may vary based on the specific application and processing conditions.

Issue 2: Specks or Streaks in Plastic Applications

Symptoms:

  • Visible specks or streaks of undispersed color in the final plastic product.

  • Poor surface finish of the colored plastic.

Possible Cause:

  • Insoluble impurities or poor solubility of the this compound lot.

Troubleshooting Steps:

  • Assess Solubility: Perform the solubility test as described in the "Experimental Protocols" section.

  • Improve Dispersion: Ensure adequate mixing and dispersion of the dye in the polymer matrix. Consider using a pre-dispersion or masterbatch.

  • Check for Incompatible Additives: Some additives in the plastic formulation may reduce the solubility of the dye.

  • Filter the Dye Solution: If using the dye in a liquid system, filtering the solution before application can remove insoluble particles.

Issue 3: Color Bleeding or Migration on the Surface of Plastics

Symptoms:

  • The color of the plastic part transfers to other materials upon contact.

  • A tacky or colored film appears on the surface of the plastic over time.

Possible Cause:

  • Presence of impurities with low compatibility with the polymer matrix, leading to migration.

Troubleshooting Steps:

  • Perform a Migration Test: Use the migration resistance test protocol to quantify the extent of bleeding.

  • Identify Migrating Species: If possible, analyze the migrated substance to identify the specific impurity.

  • Select a Higher Stability Dye: Choose a grade of this compound with lower levels of migrating impurities.

  • Incorporate Anti-Migration Additives: In some formulations, anti-migration agents can be added to improve the stability of the dye within the plastic.[9]

Experimental Protocols

Protocol 1: UHPLC Analysis of this compound Impurities

This method is adapted from established procedures for the analysis of impurities in anthraquinone dyes.[6][7]

Objective: To identify and quantify p-toluidine, 1-hydroxyanthraquinone, and 1,4-dihydroxyanthraquinone in this compound.

Materials:

  • UHPLC system with a photodiode array (PDA) detector

  • C18 column (e.g., 1.7 µm particle size)

  • Ammonium acetate

  • Acetonitrile

  • Water (HPLC grade)

  • This compound sample

  • Reference standards for the impurities

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1 M ammonium acetate in water

    • Mobile Phase B: Acetonitrile

  • Standard Solution Preparation:

    • Prepare individual stock solutions of this compound and each impurity standard in a suitable solvent (e.g., acetonitrile).

    • Create a series of calibration standards by diluting the stock solutions to known concentrations.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the this compound sample in the same solvent used for the standards.

  • Chromatographic Conditions:

    • Column: C18, 1.7 µm

    • Injection Volume: 1-5 µL

    • Flow Rate: 0.3-0.5 mL/min

    • Detection: PDA detector, monitor at wavelengths appropriate for the dye and impurities (e.g., 254 nm, and the visible maximum of the dye).

    • Gradient Elution: A suitable gradient from Mobile Phase A to Mobile Phase B to separate all components.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve for each impurity.

    • Inject the sample solution.

    • Identify the impurities in the sample by comparing their retention times with those of the standards.

    • Quantify the impurities by using the calibration curves.

Workflow for UHPLC Analysis of this compound Impurities

UHPLC_Workflow A Mobile Phase & Standard/Sample Preparation B UHPLC System with C18 Column & PDA Detector A->B C Gradient Elution B->C D Data Acquisition (Chromatogram) C->D E Peak Identification (Retention Time) D->E F Quantification (Calibration Curve) E->F G Impurity Report (%) F->G

Caption: UHPLC analysis workflow for impurity quantification in this compound.

Protocol 2: Determination of Relative Color Strength

This protocol is based on the AATCC Test Method 182.[10]

Objective: To determine the color strength of a this compound sample relative to a reference standard.

Materials:

  • Spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

  • This compound sample and reference standard

  • A suitable solvent in which the dye is fully soluble (e.g., acetone, toluene).

Procedure:

  • Prepare Stock Solutions:

    • Accurately weigh equal amounts of the sample and the reference standard.

    • Dissolve each in the same volume of the chosen solvent in separate volumetric flasks to create stock solutions of the same concentration.

  • Prepare Working Solutions:

    • Dilute the stock solutions to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.4-0.7 AU at the wavelength of maximum absorbance).

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λmax) for the reference standard solution.

    • Measure the absorbance of both the sample and the reference standard solutions at the λmax.

  • Calculation:

    • Calculate the relative color strength using the formula: Relative Strength (%) = (Absorbance of Sample / Absorbance of Standard) * 100

Logical Flow for Troubleshooting Color Strength Issues

Color_Strength_Troubleshooting Start Low Color Strength Detected A Perform Relative Color Strength Test (AATCC TM182) Start->A B Is Strength < 95% of Standard? A->B C Perform UHPLC Impurity Analysis B->C Yes F Review Application Process (e.g., dispersion) B->F No D Are Impurity Levels High? C->D E Source Higher Purity this compound D->E Yes D->F No G Problem Resolved E->G F->G

Caption: Troubleshooting logic for addressing low color strength in this compound.

Protocol 3: Migration Resistance Test in Plastics

Objective: To assess the tendency of this compound to migrate out of a plastic matrix.

Materials:

  • Dyed plastic sample (e.g., a molded plaque).

  • Undyed white plastic sheet of the same or a different polymer (e.g., flexible PVC).

  • A press capable of applying controlled pressure and temperature.

  • Gray scale for assessing color transfer.

Procedure:

  • Sample Preparation:

    • Prepare a sample of the plastic colored with this compound at a specified concentration.

  • Test Assembly:

    • Place the dyed plastic sample in direct contact with the white plastic sheet.

  • Test Conditions:

    • Apply a defined pressure (e.g., 3 kg/cm ²) to the assembly.

    • Place the assembly in an oven at a specified temperature and for a set duration (e.g., 80°C for 24 hours).[11]

  • Assessment:

    • After the test period, separate the two plastic sheets.

    • Visually assess the white sheet for any color staining.

    • Rate the degree of color transfer using the gray scale (Grade 5 = no migration, Grade 1 = severe migration).[11]

Protocol 4: Heat Stability Test in Plastics

This protocol is based on the principles of ASTM D3045.[12][13]

Objective: To determine the temperature at which this compound begins to degrade when incorporated into a specific plastic.

Materials:

  • Plastic pellets containing this compound.

  • An injection molding machine or an oven for heat exposure.

  • A spectrophotometer or colorimeter.

Procedure:

  • Sample Preparation:

    • Prepare multiple identical samples of the colored plastic.

  • Heat Exposure:

    • Expose the samples to a series of increasing temperatures for a fixed duration (e.g., 5-10 minutes).

    • One sample should be kept at room temperature as a control.

  • Color Measurement:

    • After cooling, measure the color of each heat-exposed sample and the control sample using a spectrophotometer.

  • Determination of Heat Stability:

    • Calculate the color difference (ΔE) between each heated sample and the control.

    • The heat stability is the highest temperature at which the color change (ΔE) remains below a specified tolerance (e.g., ΔE < 3.0).[11]

References

Technical Support Center: Enhancing the Fluorescence Signal of Solvent Violet 13

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solvent Violet 13. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this versatile fluorophore.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as D&C Violet No. 2, is a synthetic anthraquinone dye.[1] It is characterized by its bright bluish-violet hue and is soluble in many organic solvents such as acetone, toluene, and benzene, but insoluble in water.[1] Its primary applications include the coloration of plastics (like polystyrene, ABS, and PVC), synthetic fibers, and hydrocarbon-based solvents.[2][3]

Q2: My this compound solution is showing a weak fluorescence signal. What are the common causes?

A weak fluorescence signal can stem from several factors:

  • Inappropriate Solvent Choice: The fluorescence quantum yield of many dyes, including those in the anthraquinone family, is highly dependent on the solvent environment.

  • Concentration Quenching: At high concentrations, dye molecules can interact with each other, leading to a decrease in fluorescence intensity.

  • Presence of Quenching Agents: Contaminants in the solvent or the sample itself can quench fluorescence.

  • Photobleaching: Prolonged exposure to the excitation light source can lead to the degradation of the fluorophore.[4]

  • Incorrect Instrument Settings: Suboptimal excitation and emission wavelength settings on the fluorometer can result in a lower detected signal.

Q3: How does solvent polarity affect the fluorescence of this compound?

The polarity of the solvent can significantly influence the fluorescence quantum yield of dyes. For many fluorophores, increasing solvent polarity can lead to a decrease in fluorescence intensity.[5] This is often due to the stabilization of non-radiative decay pathways in more polar environments. To enhance the fluorescence of this compound, experimenting with a range of solvents from nonpolar (e.g., toluene, benzene) to more polar (e.g., acetone, ethanol) is recommended to find the optimal medium for your application.[1][2][6]

Q4: Can the pH of the solution affect the fluorescence of this compound?

Yes, the pH of the medium can influence the fluorescence of many dyes, particularly those with acidic or basic functional groups.[7] For anthraquinone dyes, changes in pH can alter the protonation state of the molecule, which in turn can affect its electronic structure and, consequently, its fluorescence properties.[8][9] It is advisable to buffer your solution to a stable pH to ensure reproducible fluorescence measurements.

Troubleshooting Guides

Issue 1: Low Fluorescence Intensity

If you are experiencing a lower-than-expected fluorescence signal from your this compound solution, follow these troubleshooting steps:

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent Test the fluorescence of this compound in a range of solvents with varying polarities (see Data Presentation section for examples). Start with non-polar solvents like toluene or benzene.Identification of a solvent that provides a higher fluorescence quantum yield.
Concentration Quenching Prepare a dilution series of your this compound solution and measure the fluorescence of each dilution.A non-linear relationship between concentration and fluorescence intensity at higher concentrations will be observed. Diluting the sample should restore a linear response and increase the signal per molecule.
Contaminant Quenching Use high-purity, spectroscopy-grade solvents. Ensure all glassware is scrupulously clean.Elimination of external quenching sources should lead to an increased fluorescence signal.
Photobleaching Minimize the exposure time of the sample to the excitation light. Use the lowest effective excitation power.A more stable fluorescence signal over time.
Incorrect Instrument Settings Consult the absorption spectrum of this compound to determine the optimal excitation wavelength. Set the emission wavelength to the peak of its fluorescence spectrum.Maximized detection of the emitted fluorescence.
Issue 2: Inconsistent or Irreproducible Fluorescence Readings

For issues with the stability and reproducibility of your fluorescence measurements, consider the following:

Potential Cause Troubleshooting Step Expected Outcome
Solvent Evaporation Keep cuvettes capped whenever possible, especially when working with volatile solvents.Consistent concentration and, therefore, stable fluorescence readings over time.
Temperature Fluctuations Ensure your experiments are conducted at a constant, controlled temperature.Reduced variability in fluorescence intensity, as temperature can affect non-radiative decay rates.
pH Instability Use a suitable buffer system if your solvent system is aqueous or protic and you suspect pH is a factor.Stable fluorescence readings by maintaining a constant ionic state of the dye.
Dye Degradation Store this compound solutions in the dark and at a cool temperature to prevent degradation. Prepare fresh solutions regularly.Consistent fluorescence intensity from freshly prepared solutions.

Data Presentation

Table 1: Solubility of this compound in Various Organic Solvents

SolventSolubility (g/L at 20°C)Polarity (Dielectric Constant, ε)
Dichloromethane35.09.1
Methylbenzene (Toluene)7.02.4
Butyl Acetate3.05.0
Acetone1.321.0
Ethyl Alcohol (Ethanol)0.224.5

Data sourced from Xcolor Pigment.[6]

Experimental Protocols

Protocol 1: Enhancing Fluorescence through Solvent Selection

Objective: To determine the optimal solvent for maximizing the fluorescence signal of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., dichloromethane at 1 mg/mL).

  • Working Solution Preparation: Prepare a series of dilute working solutions (e.g., 1 µM) of this compound in a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetone, ethanol). Ensure the final absorbance of the solutions at the excitation maximum is below 0.1 to avoid inner filter effects.

  • Absorption Spectra Measurement: Record the UV-Vis absorption spectrum for each working solution to determine the excitation maximum in each solvent.

  • Fluorescence Spectra Measurement: For each working solution, excite the sample at its absorption maximum and record the fluorescence emission spectrum.

  • Data Analysis: Compare the integrated fluorescence intensities of this compound in the different solvents to identify the solvent that yields the highest fluorescence signal.

Protocol 2: Investigating Aggregation-Induced Emission (AIE)

Objective: To explore if this compound exhibits aggregation-induced emission, which could be a method for signal enhancement.

Methodology:

  • AIEgen Solution Preparation: Prepare a stock solution of this compound in a good solvent where it is highly soluble and molecularly dissolved (e.g., tetrahydrofuran - THF).

  • Solvent/Anti-Solvent Mixtures: In a series of vials, create mixtures of the "good" solvent (THF) and an "anti-solvent" in which this compound is poorly soluble (e.g., water or hexane). The volume fractions of the anti-solvent should range from 0% to 90%.

  • Fluorescence Measurement: Add a small aliquot of the this compound stock solution to each solvent/anti-solvent mixture, ensuring the final concentration is constant. After a brief equilibration period, measure the fluorescence spectrum of each mixture.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the volume fraction of the anti-solvent. A significant increase in fluorescence at higher anti-solvent fractions would indicate AIE behavior.[10][11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of troubleshooting and experimental design for enhancing the fluorescence of this compound.

Troubleshooting_Fluorescence start Low Fluorescence Signal check_solvent Is the solvent optimal? start->check_solvent yes_solvent Proceed to other checks check_solvent->yes_solvent no_solvent Optimize solvent (Protocol 1) check_solvent->no_solvent check_conc Is concentration too high? yes_conc Dilute sample check_conc->yes_conc no_conc Proceed to other checks check_conc->no_conc check_quench Are quenching agents present? yes_quench Use high-purity solvents check_quench->yes_quench no_quench Proceed to other checks check_quench->no_quench check_photo Is photobleaching occurring? yes_photo Minimize light exposure check_photo->yes_photo no_photo Review instrument settings check_photo->no_photo yes_solvent->check_conc no_solvent->check_conc yes_conc->check_quench no_conc->check_quench yes_quench->check_photo no_quench->check_photo

Caption: Troubleshooting workflow for low fluorescence signal.

Enhancement_Strategies start Enhance Fluorescence Signal solvent Solvent Optimization (Protocol 1) start->solvent aie Aggregation-Induced Emission (Protocol 2) start->aie mef Metal-Enhanced Fluorescence start->mef result1 result1 solvent->result1 Identify optimal solvent polarity result2 result2 aie->result2 Induce and observe aggregation result3 result3 mef->result3 Utilize metallic nanostructures

Caption: Strategies for enhancing fluorescence signal.

References

Validation & Comparative

A Comparative Guide to Solvent Violet 13 and Other Anthraquinone Dyes for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Solvent Violet 13 with other commercially available anthraquinone dyes, namely Solvent Red 135, Solvent Blue 35, Disperse Red 60, and Vat Violet 1. The information presented herein is intended to assist researchers in selecting the appropriate dye for their specific applications based on key performance characteristics.

Introduction to Anthraquinone Dyes

Anthraquinone dyes are a large and important class of colorants characterized by a core 9,10-anthraquinone structure.[1] Their properties, such as color, solubility, and fastness, are determined by the nature and position of substituent groups on the anthraquinone core. These dyes are widely used in various fields, including industrial dyeing, plastics coloration, and as functional materials in scientific research.

Overview of Compared Dyes

  • This compound: A bright bluish-violet anthraquinone dye, it is known for its solubility in organic solvents and is commonly used for coloring plastics, resins, and hydrocarbon-based products.[2][3] Its chemical structure is 1-hydroxy-4-(p-tolylamino)anthraquinone.[2]

  • Solvent Red 135: A yellowish-red solvent dye.[4][5] It is often used in plastics and resins due to its high heat resistance.[5]

  • Solvent Blue 35: A brilliant greenish-blue solvent dye.[6] It finds applications in coloring plastics and fuels.

  • Disperse Red 60: A bright red anthraquinone dye classified as a disperse dye, meaning it is sparingly soluble in water and is suitable for dyeing synthetic fibers like polyester.[7][8] Its structure is 1-amino-4-hydroxy-2-phenoxyanthraquinone.[8]

  • Vat Violet 1: A vat dye, which is applied in a soluble, reduced form before being oxidized to its insoluble, colored form within the fiber, leading to excellent fastness properties. It is primarily used for dyeing cotton and other cellulosic fibers.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for this compound and the other selected anthraquinone dyes. This data has been compiled from various sources to provide a comparative overview of their performance characteristics.

PropertyThis compoundSolvent Red 135Solvent Blue 35Disperse Red 60Vat Violet 1
CI Name This compoundSolvent Red 135Solvent Blue 35Disperse Red 60Vat Violet 1
CAS Number 81-48-1[1]20749-68-2[9]17354-14-2[10]17418-58-5[8]1324-55-6[11]
Molecular Formula C₂₁H₁₅NO₃[1]C₁₈H₆Cl₄N₂O[4]C₂₂H₂₆N₂O₂[10]C₂₀H₁₃NO₄[7]C₃₄H₁₄Cl₂O₂
Molecular Weight ( g/mol ) 329.35[1]408.07[12]350.45[10]331.32[7]525.38
Color Bluish-Violet[1]Yellowish-Red[4]Greenish-Blue[6]Bright Red[7]Bluish-Violet
Melting Point (°C) 142-143[2]320[12]120-122[10]185[8]Data not available
λmax (nm) Data not availableData not available652 (in chloroform)[13]Data not available520-580 (oxidized form)[11]
**Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) **Data not available6,200[9]≥16,000 (at 648-652nm in chloroform)[10]Data not availableData not available
Solubility Insoluble in water; Soluble in acetone, toluene, benzene[2]Insoluble in water; Soluble in ethanol, chloroform, acetone[4]Insoluble in water; Soluble in organic solvents[6]Insoluble in water; Soluble in dichloromethane[8]Insoluble in water, ethanol, acetone; Slightly soluble in toluene, xylene, chloroform[11]
Lightfastness (Blue Wool Scale, 1-8) 7-85Data not availableGood[7]Data not available
Heat Resistance (°C) ~300320[12]Data not availableData not availableData not available

Mandatory Visualization

G Comparative Structures of Anthraquinone Dyes cluster_core Core Anthraquinone Structure core Anthraquinone (9,10-dioxoanthracene) SV13 This compound (1-hydroxy-4-(p-tolylamino)anthraquinone) core->SV13 + -OH + -NH-p-tolyl SB35 Solvent Blue 35 (1,4-bis(butylamino)anthracene-9,10-dione) core->SB35 + 2x -NH-butyl DR60 Disperse Red 60 (1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione) core->DR60 + -NH2 + -OH + -O-phenyl SR135 Solvent Red 135 VV1 Vat Violet 1

Caption: Chemical relationship of selected dyes to the core anthraquinone structure.

Experimental Protocols

Determination of Molar Extinction Coefficient (ε)

Objective: To determine the molar absorptivity of a dye at its wavelength of maximum absorbance (λmax) using UV-Vis spectrophotometry, based on the Beer-Lambert Law (A = εbc).

Materials:

  • Dye sample

  • Appropriate solvent (e.g., chloroform, toluene, or other suitable organic solvent in which the dye is soluble)

  • UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks (various sizes)

  • Analytical balance

  • Pipettes

Procedure:

  • Preparation of a Stock Solution:

    • Accurately weigh a small amount of the dye (e.g., 10 mg) using an analytical balance.

    • Dissolve the dye in a known volume of the chosen solvent in a volumetric flask (e.g., 100 mL) to prepare a stock solution of known concentration.

  • Determination of λmax:

    • Prepare a dilute solution of the dye from the stock solution.

    • Fill a cuvette with the pure solvent to be used as a blank.

    • Fill a second cuvette with the dilute dye solution.

    • Scan the absorbance of the dye solution across a relevant wavelength range (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions:

    • Prepare a series of dilutions of the stock solution to create at least five standard solutions of different known concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Measurement of Absorbance:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the spectrophotometer using the cuvette containing the pure solvent (blank).

    • Measure the absorbance of each of the standard solutions, rinsing the cuvette with the next solution before each measurement.

  • Calculation of Molar Extinction Coefficient:

    • Plot a graph of absorbance versus concentration for the standard solutions.

    • Perform a linear regression analysis on the data points. The slope of the resulting line will be the molar extinction coefficient (ε) in L mol⁻¹ cm⁻¹ if the concentration is in mol/L, or in L g⁻¹ cm⁻¹ if the concentration is in g/L.

Assessment of Photostability

Objective: To evaluate the resistance of a dye to fading upon exposure to a standardized light source.

Materials:

  • Dye solutions of known concentration in a suitable solvent

  • Quartz cuvettes or other transparent sample holders

  • Xenon arc lamp or other standardized light source that simulates sunlight (as per ISO 105-B02 or ASTM D4303 standards).[14][15]

  • UV-Vis spectrophotometer

  • Blue wool standards (for comparative assessment)

Procedure:

  • Sample Preparation:

    • Prepare solutions of the dyes to be tested at a known concentration in a suitable solvent.

    • Prepare a control sample for each dye that will be kept in the dark.

  • Exposure:

    • Place the dye solutions in the light exposure chamber of the xenon arc lamp.

    • Simultaneously expose a set of blue wool standards alongside the samples.

    • Expose the samples for a predetermined period or until a specific change is observed in the blue wool standards.

  • Analysis:

    • At regular intervals, remove an aliquot of each exposed dye solution and the dark control.

    • Measure the absorbance of each solution at its λmax using a UV-Vis spectrophotometer.

    • Calculate the percentage of dye degradation over time by comparing the absorbance of the exposed sample to the dark control.

    • The lightfastness can be rated on the Blue Wool Scale (1-8) by comparing the fading of the dye sample to that of the blue wool standards.[15] A rating of 8 indicates the highest lightfastness.[5]

Determination of Solubility

Objective: To quantitatively determine the solubility of a dye in a specific solvent at a given temperature.

Materials:

  • Dye sample

  • Chosen solvent

  • Vials with screw caps

  • Shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., water bath or incubator)

  • Centrifuge

  • UV-Vis spectrophotometer or analytical balance

Procedure:

  • Equilibration:

    • Add an excess amount of the dye to a known volume of the solvent in a vial.

    • Seal the vial and place it in a shaker or on a magnetic stirrer in a temperature-controlled environment.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.

  • Separation of Undissolved Solid:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully take an aliquot of the supernatant, ensuring no solid particles are transferred. For fine suspensions, centrifugation may be necessary to separate the solid from the saturated solution.

  • Quantification:

    • Spectrophotometric Method:

      • Dilute a known volume of the saturated supernatant with the same solvent to a concentration that falls within the linear range of a pre-calibrated UV-Vis spectrophotometer.

      • Measure the absorbance of the diluted solution at the dye's λmax.

      • Calculate the concentration of the diluted solution using the Beer-Lambert law and a previously determined molar extinction coefficient.

      • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the dye in that solvent at the specified temperature.

    • Gravimetric Method:

      • Accurately transfer a known volume of the clear saturated solution to a pre-weighed container.

      • Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).

      • Weigh the container with the dried dye residue.

      • The difference in weight will give the mass of the dissolved dye.

      • Calculate the solubility in g/L or other appropriate units.

Conclusion

The choice of an anthraquinone dye for a specific research application depends on a variety of factors, including the desired color, the solvent system to be used, and the required stability to heat and light. This compound offers a vibrant violet color and is suitable for applications in non-polar environments. For applications requiring high thermal stability, Solvent Red 135 may be a better choice. When high lightfastness is critical, this compound demonstrates good performance. For dyeing synthetic fibers, a disperse dye like Disperse Red 60 would be more appropriate, while Vat Violet 1 is ideal for achieving high fastness on cellulosic substrates. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess and compare the performance of these and other dyes in their own laboratory settings.

References

A Comparative Guide to Solvent Violet 13 and Alternative Dyes for Polystyrene Coloration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing colored polystyrene in their applications, the selection of an appropriate dye is critical to ensure performance, stability, and batch-to-batch consistency. This guide provides an objective comparison of Solvent Violet 13 with other viable alternatives for polystyrene coloration, supported by experimental data and detailed testing protocols.

Performance Comparison of Dyes in Polystyrene

The selection of a dye for polystyrene is governed by several key performance indicators. The following tables summarize the quantitative data for this compound and two common alternatives, Solvent Blue 97 and Disperse Violet 26.

Dye C.I. Name CAS Number Chemical Class Shade in Polystyrene
Dye AThis compound81-48-1AnthraquinoneBluish Violet[1][2][3]
Dye BSolvent Blue 9732724-62-2AnthraquinoneReddish Blue
Dye CDisperse Violet 266408-72-6AnthraquinoneReddish Violet

Table 1: General Properties of Selected Dyes

Property This compound Solvent Blue 97 Disperse Violet 26 Test Method
Heat Resistance (°C) in PS 280-300[3]~300~300Internal Method
Lightfastness (Blue Wool Scale, 1-8) 6-8[1][3]7-87-8ISO 105-B02
Migration Resistance (Grey Scale, 1-5) 4-554-5Internal Method
Color Strength HighHighHighASTM D2244

Table 2: Performance Characteristics in Polystyrene

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of dye performance in polystyrene.

Preparation of Colored Polystyrene Samples

Objective: To create homogenous colored polystyrene plaques for subsequent testing.

Procedure:

  • Dry the polystyrene (PS) granules at 80°C for 2 hours to remove any residual moisture.

  • Pre-mix the dye powder with the PS granules in a high-speed mixer at a specified concentration (e.g., 0.05% for transparent shades, 0.1% with 1% TiO2 for opaque shades).

  • Melt-compound the mixture using a twin-screw extruder with a temperature profile appropriate for polystyrene (typically 180-220°C).

  • Injection mold the compounded material into standard test plaques (e.g., 50mm x 50mm x 2mm) under controlled conditions.

  • Condition the plaques at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Thermal Stability Assessment

Objective: To determine the temperature at which the dye begins to degrade or change shade during processing.

Procedure:

  • Prepare colored polystyrene samples as described above.

  • Using an injection molding machine, hold the molten colored polystyrene in the barrel at progressively increasing temperatures (e.g., in 10°C increments from 220°C to 320°C) for a fixed dwell time (e.g., 5 minutes).

  • Inject a sample plaque at each temperature.

  • Visually compare the color of the plaques against a control sample molded at the lowest temperature.

  • Alternatively, use a spectrophotometer to measure the color difference (ΔE*ab) according to ASTM D2244 between the test plaques and the control. The temperature at which a significant color change occurs is noted as the heat resistance limit.

Lightfastness Evaluation

Objective: To assess the resistance of the colored polystyrene to fading upon exposure to light.

Procedure:

  • Expose the colored polystyrene plaques in a Xenon arc weathering apparatus according to ISO 105-B02 or ASTM D4329.[4][5][6][7][8]

  • Simultaneously expose a set of blue wool standards (ISO 105-B02) or other agreed-upon reference materials.[9][10]

  • Periodically remove the samples and assess the change in color against the unexposed portion.

  • The lightfastness rating is determined by comparing the fading of the sample to the fading of the blue wool standards, with a rating of 1 indicating poor lightfastness and 8 indicating excellent lightfastness.[9]

Migration Resistance Test

Objective: To evaluate the tendency of the dye to migrate from the colored polystyrene to a contacting surface.

Procedure:

  • Place a colored polystyrene plaque in direct contact with an uncolored, plasticized PVC or another suitable substrate.

  • Wrap the assembly tightly with aluminum foil and place it in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

  • After the test period, separate the plaque and the contact substrate.

  • Visually assess the staining on the contact substrate.

  • Quantify the degree of migration using a grey scale for staining, where a rating of 5 indicates no migration and 1 indicates severe migration.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive comparison of dyes for polystyrene coloration.

Dye_Comparison_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Dye_Selection Dye Selection (SV13, SB97, DV26) PS_Drying Polystyrene Drying Dye_Selection->PS_Drying Compounding Melt Compounding PS_Drying->Compounding Molding Injection Molding Compounding->Molding Heat_Stability Thermal Stability Molding->Heat_Stability Lightfastness Lightfastness (ISO 105-B02) Molding->Lightfastness Migration Migration Resistance Molding->Migration Color_Strength Color Strength (ASTM D2244) Molding->Color_Strength Data_Tabulation Tabulate Quantitative Data Heat_Stability->Data_Tabulation Lightfastness->Data_Tabulation Migration->Data_Tabulation Color_Strength->Data_Tabulation Final_Report Generate Comparison Guide Data_Tabulation->Final_Report Protocol_Documentation Document Protocols Protocol_Documentation->Final_Report

Caption: Workflow for comparing dye performance in polystyrene.

Signaling Pathway for Photodegradation

While not a biological signaling pathway, the process of photodegradation of dyes in a polymer matrix can be conceptualized as a series of events. The following diagram illustrates a simplified pathway for dye degradation upon exposure to UV light.

Photodegradation_Pathway UV_Light UV Light Exposure Polymer_Matrix Polystyrene Matrix UV_Light->Polymer_Matrix Absorption Dye_Molecule Dye Molecule (Ground State) UV_Light->Dye_Molecule Absorption Radical_Formation Radical Formation (e.g., from polymer) Polymer_Matrix->Radical_Formation Excited_Dye Excited State Dye* Dye_Molecule->Excited_Dye Degradation_Products Degraded Dye (Colorless Products) Excited_Dye->Degradation_Products Reaction with O2 or Radicals Radical_Formation->Excited_Dye Interaction Fading Visible Fading Degradation_Products->Fading

Caption: Simplified pathway of dye photodegradation in polystyrene.

References

A Comparative Guide to Alternatives for Solvent Violet 13 in Plastic Coloration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in polymer science and materials development, the selection of a suitable colorant is a critical decision impacting the final product's performance and compliance. Solvent Violet 13, an anthraquinone dye, has been a common choice for coloring a variety of plastics due to its vibrant shade and good thermal stability. However, the emergence of alternatives with enhanced properties and evolving regulatory landscapes necessitates a comparative evaluation. This guide provides an objective comparison of this compound and its key alternatives, supported by quantitative performance data and detailed experimental methodologies.

Performance Comparison of Violet Colorants for Plastics

The following table summarizes the key performance indicators for this compound and its alternatives in various plastic resins. The data has been compiled from various technical datasheets and industry sources.

ColorantC.I. NameChemical ClassRecommended PlasticsHeat Resistance (°C)Light Fastness (Blue Wool Scale)Migration Resistance (1-5 Scale)
Reference
Product AThis compoundAnthraquinonePS, HIPS, ABS, PC, RPVC, PMMA, SAN, AS, PET260 - 300[1][2][3][4][5][6][7]6 - 8[1][2][3][6][7][8]Generally good, though some sources indicate poor migration resistance[5][9]
Alternatives
Product BSolvent Violet 36AnthraquinonePS, ABS, PMMA, PC, PA6, PET280 - 300[10][11][12]6 - 7[8][10][11][12]4 - 5[10][11]
Product CSolvent Violet 26AnthraquinonePS, SAN, RPVC, PA66, PES fiber, PMMA, PPO, PA6, PC, ABS, PBT, PET260 - 300[8][13]6 - 8[8][13][14]Not explicitly stated
Product DPigment Violet 23DioxazinePVC, PO, Rubber, PS, PUR, ABS, PA, PAN220 - 280[15][16][17][18]7 - 8[15][16][17]5[16]

Detailed Experimental Protocols

The performance data presented in this guide is typically generated using standardized testing methodologies. Below are detailed descriptions of the key experimental protocols.

Heat Stability Testing (DIN 53775 / DIN 12877)

Objective: To determine the maximum temperature a colorant can withstand in a specific polymer without significant color change.

Methodology:

  • The colorant is incorporated into the plastic resin at a specified concentration (e.g., 1/3 Standard Depth with 1% Titanium Dioxide) through a process like injection molding.[19]

  • The colored plastic specimens are then exposed to a series of increasing temperatures in an oven or during the injection molding process for a defined period (e.g., 5 minutes).[19]

  • The color of the heat-exposed samples is compared to a control sample that was not subjected to elevated temperatures.

  • The heat resistance is reported as the temperature at which the color change (ΔEab) remains within a specified tolerance (e.g., ΔEab ≤ 3).[19]

Light Fastness Testing (ISO 105-B02 / ASTM D4303)

Objective: To assess the resistance of a colorant to fading when exposed to light.

Methodology:

  • Colored plastic plaques are prepared according to standard procedures.

  • The specimens are exposed to a controlled artificial light source, typically a Xenon arc lamp, which simulates natural sunlight.[19][20]

  • Simultaneously, a set of standardized blue wool textiles (Blue Wool Scale 1-8) are exposed under the same conditions.[19]

  • The light fastness of the specimen is rated by comparing the degree of its fading to that of the blue wool standards. A rating of 8 indicates the highest lightfastness.[19][21]

Migration Resistance Testing (ISO 105-A03)

Objective: To evaluate the tendency of a colorant to migrate from a colored plastic to a material in contact with it.

Methodology:

  • A specimen of the colored plastic is brought into direct contact with a white, uncolored plastic sheet (typically plasticized PVC).[19]

  • The two sheets are held together under a specified pressure and at an elevated temperature (e.g., 80°C) for a set period.[22]

  • After the test period, the white sheet is separated from the colored specimen and examined for any color transfer.

  • The degree of staining on the white sheet is assessed using a standardized grey scale (ISO 105-A03), where a rating of 5 indicates no migration and a rating of 1 indicates severe migration.[19]

Visualization of Key Concepts

To further aid in the understanding of the materials and processes discussed, the following diagrams illustrate important relationships.

Colorant Selection Workflow start Define Application Requirements resin Identify Plastic Resin (e.g., PC, PET) start->resin performance Determine Performance Needs (Heat, Light, Migration) start->performance regulatory Consider Regulatory Compliance (e.g., FDA, REACH) start->regulatory alternatives Identify Potential Colorant Alternatives resin->alternatives performance->alternatives regulatory->alternatives data Gather Quantitative Performance Data alternatives->data compare Compare Alternatives to this compound data->compare select Select Optimal Colorant compare->select test Perform Application-Specific Testing select->test test->select Pass fail Re-evaluate Alternatives test->fail Fail fail->alternatives

Caption: A decision-making workflow for selecting a suitable colorant for a plastic application.

Simplified Chemical Structures cluster_0 Anthraquinone Dyes cluster_1 Dioxazine Pigments sv13 This compound (Anthraquinone Core) sv36 Solvent Violet 36 (Anthraquinone Core) sv13->sv36 Similar Chemical Class pv23 Pigment Violet 23 (Dioxazine Core) sv13->pv23 Different Chemical Class

Caption: A simplified representation of the chemical classes of the compared violet colorants.

References

Validation of Solvent Violet 13 as a Polymer Tracer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Solvent Violet 13's efficacy as a polymer tracer, presenting a comparative assessment against alternative fluorescent tracers. The information herein is supported by a review of available technical data and standardized testing protocols to assist researchers in selecting the most appropriate tracer for their specific application.

Executive Summary

This compound, a synthetic anthraquinone dye, is widely utilized as a colorant for various plastics and resins due to its high heat stability and good lightfastness.[1][2][3][4][5] Its potential as a polymer tracer is predicated on these properties, which suggest it can withstand polymer processing conditions and provide a stable, detectable signal. However, for sensitive applications such as in drug delivery systems or medical devices, a thorough validation of its performance as a tracer, including its leaching potential and impact on polymer properties, is crucial. This guide compares this compound with prominent fluorescent tracers—Nile Red, Coumarin dyes, and Perylene dyes—to provide a basis for informed selection.

Comparative Data of Polymer Tracers

The selection of a suitable polymer tracer depends on a variety of factors, including the polymer matrix, processing conditions, and the sensitivity of the detection method. The following tables summarize the key properties of this compound and its alternatives.

Table 1: General and Thermal Properties

PropertyThis compoundNile RedCoumarin DyesPerylene Dyes
Chemical Class AnthraquinoneBenzophenoxazinoneBenzopyronePerylene Diimide
CAS Number 81-48-1[6][7]7385-67-3VariesVaries
Molecular Formula C₂₁H₁₅NO₃[6][7]C₂₀H₁₈N₂O₂VariesVaries
Molecular Weight 329.35 g/mol [6]318.37 g/mol VariesVaries
Melting Point (°C) 189 - 190[2][3]>250Varies>300
Heat Stability (°C) Up to 300 in PS[2]GoodVaries, some stable to 300Excellent, up to 400+

Table 2: Solubility and Spectroscopic Properties

PropertyThis compoundNile RedCoumarin DyesPerylene Dyes
Solubility Soluble in organic solvents (e.g., benzene, xylene); Insoluble in water.[1][7]Soluble in organic solvents; Sparingly soluble in water.Varies by derivative, generally soluble in organic solvents.Generally soluble in organic solvents; water-soluble derivatives available.
Excitation Wavelength (nm) Not typically used for fluorescence~450-550 (solvent dependent)~350-450 (derivative dependent)~450-580 (derivative dependent)
Emission Wavelength (nm) Not typically used for fluorescence~550-650 (solvent dependent)~400-550 (derivative dependent)~500-700 (derivative dependent)
Fluorescence Quantum Yield LowHigh (solvent dependent)High (derivative and environment dependent)[8]Very High (up to ~1)[8]
Light Fastness (in PS) 7-8 (Excellent)[2]Moderate to GoodGoodExcellent

Experimental Protocols

To validate a substance as a polymer tracer, a series of experiments must be conducted to assess its stability, leaching potential, and impact on the host polymer.

Leaching/Migration Test Protocol

This protocol is adapted from ASTM D543 (Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents) and ISO 177 (Plastics — Determination of migration of plasticizers).[9][10][11][12][13]

Objective: To quantify the amount of tracer that leaches from the polymer matrix into a simulant fluid over time.

Materials:

  • Polymer samples containing a known concentration of the tracer.

  • Food simulants as specified in relevant regulations (e.g., distilled water, 10% ethanol, 3% acetic acid, olive oil).

  • Extraction thimbles and solvent (for Soxhlet extraction).

  • High-performance liquid chromatography (HPLC) or a suitable spectroscopic method for quantitative analysis.

  • Incubator or oven for controlled temperature exposure.

Procedure:

  • Sample Preparation: Prepare polymer specimens of a defined surface area and thickness containing the tracer at the desired concentration.

  • Initial Tracer Concentration: Determine the initial concentration of the tracer in the polymer using a suitable extraction method (e.g., Soxhlet extraction followed by HPLC analysis).

  • Immersion: Immerse the polymer specimens in the selected food simulant at a specified temperature and for a defined period (e.g., 10 days at 40°C). The ratio of the surface area of the specimen to the volume of the simulant should be controlled.

  • Sample Collection: At predetermined time intervals, an aliquot of the simulant is collected for analysis.

  • Quantitative Analysis: Analyze the collected simulant to determine the concentration of the leached tracer using a validated analytical method (e.g., HPLC with a UV-Vis or fluorescence detector).

  • Data Analysis: Calculate the cumulative amount of tracer leached per unit surface area of the polymer over time.

Assessment of Impact on Mechanical Properties

Objective: To evaluate if the presence of the tracer at the intended concentration affects the mechanical properties of the polymer.

Materials:

  • Polymer samples with and without the tracer (control).

  • Universal testing machine for tensile testing (e.g., according to ASTM D638).

  • Impact tester (e.g., according to ASTM D256 for Izod impact strength).

Procedure:

  • Sample Preparation: Prepare standard test specimens (e.g., dumbbell-shaped for tensile tests, notched bars for impact tests) from both the tracer-containing polymer and the control polymer.

  • Tensile Testing: Conduct tensile tests to determine properties such as tensile strength, Young's modulus, and elongation at break.

  • Impact Testing: Perform impact tests to measure the material's toughness.

  • Data Comparison: Statistically compare the mechanical properties of the tracer-containing polymer with the control polymer to identify any significant differences.

Visualizations

Experimental Workflow for Tracer Validation

G Workflow for Polymer Tracer Validation cluster_0 Tracer Incorporation cluster_1 Performance Evaluation cluster_2 Data Analysis and Validation Select Polymer and Tracer Select Polymer and Tracer Compound Tracer into Polymer Compound Tracer into Polymer Select Polymer and Tracer->Compound Tracer into Polymer Leaching Study Leaching Study Compound Tracer into Polymer->Leaching Study Mechanical Testing Mechanical Testing Compound Tracer into Polymer->Mechanical Testing Spectroscopic Analysis Spectroscopic Analysis Compound Tracer into Polymer->Spectroscopic Analysis Quantify Leaching Quantify Leaching Leaching Study->Quantify Leaching Compare Mechanical Properties Compare Mechanical Properties Mechanical Testing->Compare Mechanical Properties Determine Detection Limits Determine Detection Limits Spectroscopic Analysis->Determine Detection Limits Compare to Regulatory Limits Compare to Regulatory Limits Quantify Leaching->Compare to Regulatory Limits Final Validation Report Final Validation Report Compare to Regulatory Limits->Final Validation Report Assess Impact on Performance Assess Impact on Performance Compare Mechanical Properties->Assess Impact on Performance Assess Impact on Performance->Final Validation Report Validate Tracer Efficacy Validate Tracer Efficacy Determine Detection Limits->Validate Tracer Efficacy Validate Tracer Efficacy->Final Validation Report

Caption: A flowchart illustrating the key steps in validating a polymer tracer.

Comparison and Alternatives

This compound is a cost-effective and thermally stable option for a polymer tracer. Its distinct color can allow for simple visual identification in some applications. However, its primary function is as a colorant, and there is limited publicly available data on its fluorescence properties and performance specifically as a tracer at very low concentrations. One of the main concerns with any additive is its potential to migrate out of the polymer matrix. While this compound has good migration resistance as a colorant, specific leaching studies at tracer-level concentrations are necessary for sensitive applications.

Alternative Fluorescent Tracers:

  • Nile Red: This is a highly fluorescent dye that is sensitive to the polarity of its environment.[14] This property can be advantageous for studying polymer microenvironments. However, its fluorescence can be quenched in aqueous environments, and its stability may be a concern in some polymer systems. Studies have shown that leaching of Nile Red can occur, which could lead to false-positive results in some analyses.[14]

  • Coumarin Dyes: This class of dyes offers a wide range of derivatives with tunable fluorescence properties.[8][15][16][17] They generally exhibit good photostability and high quantum yields.[8] The stability of coumarin dyes within a polymer matrix can be excellent, and their versatility makes them suitable for a variety of applications.

  • Perylene Dyes: Perylene dyes are known for their exceptional photostability and very high fluorescence quantum yields, often approaching unity.[18] They are highly resistant to chemical and thermal degradation, making them excellent candidates for demanding applications.[18][19][20][21] While generally more expensive, their superior performance can be critical for applications requiring high sensitivity and long-term stability.

Conclusion

The validation of this compound as a polymer tracer requires a comprehensive evaluation of its performance beyond its established use as a colorant. While it offers advantages in terms of cost and thermal stability, its suitability for a specific tracer application must be confirmed through rigorous experimental testing, particularly concerning its leaching characteristics and any potential impact on the polymer's mechanical integrity. For applications demanding high sensitivity and quantitative analysis, fluorescent tracers such as Coumarin and Perylene dyes may offer superior performance due to their strong and stable fluorescence signals. The choice of the optimal tracer will ultimately depend on the specific requirements of the research or application, including the polymer type, processing conditions, required detection limits, and regulatory considerations.

References

A Comparative Purity Analysis of Commercial Solvent Violet 13 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of commercially available Solvent Violet 13, a synthetic anthraquinone dye. The purity of such compounds is critical in research and development settings, where impurities can lead to inconsistent results and interfere with experimental outcomes. This document outlines key analytical methodologies for purity assessment, presents a comparative analysis with a potential alternative, and offers detailed experimental protocols.

Introduction to this compound

This compound, also known as D&C Violet No. 2 and C.I. 60725, is a bright bluish-violet dye with the chemical formula C₂₁H₁₅NO₃.[1][2] It finds applications in coloring plastics, hydrocarbon solvents, and in the cosmetics industry.[1][2] In a research context, its fluorescent properties and stability are of interest. However, the purity of commercial grades can vary, potentially impacting experimental reproducibility. A known impurity that can arise during synthesis is 1,4-bis(p-tolylamino)anthraquinone.[3]

Comparative Purity Analysis

Due to the proprietary nature of commercial product formulations, this guide presents a hypothetical comparative analysis based on common analytical techniques. We compare a typical commercial sample of this compound with a high-purity reference standard and a potential alternative, Ethyl Violet.

Table 1: Comparative Purity and Photophysical Properties

ParameterThis compound (Commercial Grade A)This compound (Commercial Grade B)This compound (Reference Standard)Ethyl Violet (Alternative)
Purity (by HPLC) 95.2%97.8%>99.5%>98%
Major Impurity 1,4-bis(p-tolylamino)anthraquinone (2.1%)1,4-bis(p-tolylamino)anthraquinone (0.8%)Not DetectedUnidentified (0.5%)
Molar Absorptivity (ε) ~35,000 M⁻¹cm⁻¹ at 590 nm~36,500 M⁻¹cm⁻¹ at 590 nm~38,000 M⁻¹cm⁻¹ at 590 nm~87,000 M⁻¹cm⁻¹ at 596 nm
Fluorescence Emission Max 610 nm610 nm610 nm615 nm
Solubility in Ethanol GoodGoodHighVery High
Heat Resistance Up to 300°C[4]Up to 300°CHighModerate

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To separate and quantify this compound and its impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve 1 mg of the this compound sample in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution.

  • Mobile Phase: Prepare a mobile phase of 70:30 (v/v) acetonitrile and water containing 0.1% formic acid.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • Detection wavelength: 590 nm

  • Analysis: Inject the sample and record the chromatogram for 20 minutes. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS) for Impurity Identification

Objective: To identify the chemical structure of impurities detected by HPLC.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF) coupled with an HPLC system.

Procedure:

  • Utilize the same HPLC method as described above to separate the components.

  • The eluent from the HPLC column is directly introduced into the mass spectrometer.

  • Acquire mass spectra for each eluting peak in positive ion mode.

  • The accurate mass measurements of the impurity peaks are used to propose elemental compositions and identify the structures, such as 1,4-bis(p-tolylamino)anthraquinone.

UV-Vis Spectroscopy for Molar Absorptivity

Objective: To determine the molar absorptivity of the dye, a measure of how strongly it absorbs light at a particular wavelength.

Instrumentation:

  • UV-Vis spectrophotometer

Reagents:

  • Ethanol (spectroscopic grade)

Procedure:

  • Prepare a series of known concentrations of the this compound sample in ethanol.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is approximately 590 nm for this compound.

  • Plot a calibration curve of absorbance versus concentration.

  • The molar absorptivity (ε) is calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εbc).

Visualizations

Experimental Workflow for Purity Analysis

The following diagram illustrates the logical flow of the experimental work for the purity analysis of this compound.

G Experimental Workflow for Purity Analysis sample Commercial this compound Sample hplc HPLC Analysis (Purity Assessment) sample->hplc uv_vis UV-Vis Spectroscopy (Molar Absorptivity) sample->uv_vis ms LC-MS Analysis (Impurity Identification) hplc->ms If impurities detected data Data Analysis and Comparison hplc->data ms->data uv_vis->data

Caption: Workflow for the comprehensive purity analysis of this compound.

Conclusion

The purity of this compound can vary between commercial suppliers, which can have significant implications for research applications. The presence of impurities can alter the photophysical properties of the dye and may introduce confounding variables into experiments. For applications requiring high purity and batch-to-batch consistency, it is recommended to either purchase a high-purity reference standard or perform in-house purification and characterization. When considering alternatives like Ethyl Violet, researchers must evaluate not only the purity but also the specific spectral properties and compatibility with the experimental system. The analytical methods outlined in this guide provide a robust framework for the quality assessment of this compound and similar dyes.

References

Quantitative Analysis of Solvent Violet 13 in Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of common analytical techniques for the quantitative analysis of Solvent Violet 13 in various polymer matrices. Targeted at researchers, scientists, and professionals in drug development and material science, this document details experimental protocols, presents comparative data, and discusses the advantages and limitations of each method.

This compound, an anthraquinone-based dye, is widely used for coloring thermoplastics and synthetic resins such as polystyrene (PS), acrylonitrile butadiene styrene (ABS), polyvinyl chloride (PVC), and polyethylene terephthalate (PET).[1][2][3] Its quantification within these polymer matrices is crucial for quality control, stability studies, and ensuring compliance with regulatory standards.[4]

Comparison of Quantitative Methods

The primary methods for quantifying this compound in a polymer matrix are High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectroscopy, and Fluorescence Spectroscopy. Each technique offers distinct advantages in terms of sensitivity, selectivity, and throughput.

Parameter High-Performance Liquid Chromatography (HPLC) UV-Visible (UV-Vis) Spectroscopy Fluorescence Spectroscopy
Principle Chromatographic separation of the dye from the polymer matrix and other components, followed by detection.Measurement of the amount of light absorbed by the dye at a specific wavelength.[5]Measurement of the light emitted by the dye after excitation with a specific wavelength.
Selectivity Very High (separates dye from interfering matrix components).[6]Moderate to Low (susceptible to interference from other absorbing species in the matrix).High (specific excitation and emission wavelengths reduce interference).
Sensitivity (LOD/LOQ) Very High (ng/mL or lower).[7]Moderate (µg/mL range).[8]High to Very High (can be more sensitive than UV-Vis).
Linearity Range Wide.[7]Typically narrower than HPLC, adheres to Beer's Law.[5]Wide, but can be affected by self-quenching at high concentrations.
Sample Preparation More complex (requires dye extraction from the polymer).Simpler (often involves dissolving the polymer sample in a suitable solvent).Simpler (similar to UV-Vis, requires dissolution in a suitable solvent).
Advantages - High selectivity and sensitivity.- Can separate and quantify multiple dyes simultaneously.- Robust and reproducible results.[7]- Simple, rapid, and cost-effective.- Widely available instrumentation.[5]- High sensitivity and selectivity.- Can be used for in-situ measurements.[9]
Disadvantages - Higher instrument and operational costs.- More complex method development.- Requires extraction, which can be time-consuming.- Prone to matrix interference.- Lower sensitivity compared to HPLC and fluorescence.- Not all dyes are fluorescent.- Susceptible to quenching effects from the polymer matrix or impurities.
Typical Application Precise quantification in complex matrices, regulatory compliance, and stability-indicating assays.Routine quality control, process monitoring, and rapid screening.Trace-level detection, studying dye-polymer interactions, and imaging applications.[9]

Experimental Protocols

Detailed methodologies for each quantitative technique are provided below. These are generalized protocols and may require optimization based on the specific polymer matrix and instrumentation.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines the quantification of this compound after extraction from a polymer matrix.

a) Sample Preparation (Dye Extraction):

  • Weighing: Accurately weigh approximately 1 gram of the polymer sample containing this compound.

  • Dissolution: Dissolve the polymer in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) that solubilizes the polymer but not the dye.

  • Precipitation: Precipitate the polymer by adding a non-solvent (e.g., methanol). The dye will remain in the supernatant.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated polymer.

  • Filtration: Filter the supernatant containing the extracted dye through a 0.22 µm PTFE filter to remove any particulate matter.[7]

  • Evaporation & Reconstitution: Evaporate the solvent from the filtrate and reconstitute the residue in a known volume of the mobile phase.

b) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[7]

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[8]

  • Flow Rate: 0.3 mL/min.[7]

  • Detector: UV-Vis detector set at the maximum absorbance wavelength (λmax) of this compound, or a Mass Spectrometer (MS/MS) for higher selectivity.

  • Injection Volume: 10 µL.

c) Quantification:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solution.

  • Determine the concentration of this compound in the sample from the calibration curve.

UV-Visible (UV-Vis) Spectroscopy

This method is suitable for rapid quantification in simple, transparent polymer matrices.

a) Sample Preparation:

  • Weighing: Accurately weigh a portion of the polymer sample.

  • Dissolution: Dissolve the sample completely in a UV-transparent solvent (e.g., acetone, toluene, or dichloromethane) to a known final volume.[10][11] The concentration should be adjusted to ensure the absorbance reading falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Blank Preparation: Use the pure solvent as a blank reference.

b) Measurement:

  • Wavelength Scan: Perform a wavelength scan on a standard solution of this compound to determine its maximum absorbance wavelength (λmax).

  • Absorbance Reading: Measure the absorbance of the sample solution at the determined λmax using a spectrophotometer.

c) Quantification:

  • Prepare a series of standard solutions of this compound in the same solvent.

  • Measure the absorbance of each standard and create a calibration curve based on Beer's Law (Absorbance vs. Concentration).[5]

  • Calculate the concentration of this compound in the sample solution using the calibration curve.

Fluorescence Spectroscopy

This protocol is applicable for trace-level analysis, leveraging the fluorescent properties of this compound.

a) Sample Preparation:

  • Follow the same dissolution procedure as for UV-Vis Spectroscopy, using a fluorescence-free grade solvent. Ensure the final concentration is low enough to avoid inner filter effects and self-quenching.

b) Measurement:

  • Determine Wavelengths: Identify the optimal excitation and emission wavelengths for this compound in the chosen solvent using a spectrofluorometer.

  • Intensity Reading: Set the instrument to the determined excitation wavelength and measure the fluorescence emission intensity at the peak emission wavelength for the sample.

c) Quantification:

  • Prepare a series of dilute standard solutions of this compound.

  • Measure the fluorescence intensity for each standard to generate a calibration curve.

  • Determine the concentration of this compound in the sample from its fluorescence intensity using the calibration curve.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the quantitative analysis of this compound in a polymer matrix.

G Workflow for Quantitative Analysis of this compound in Polymers A Polymer Sample (with this compound) B Sample Preparation (Weighing, Dissolution, Extraction) A->B C1 UV-Vis Spectroscopy B->C1 For rapid screening C2 HPLC Analysis B->C2 For high selectivity C3 Fluorescence Spectroscopy B->C3 For trace analysis D1 Measure Absorbance at λmax C1->D1 D2 Chromatographic Separation & Detection C2->D2 D3 Measure Emission Intensity C3->D3 E Data Analysis & Quantification (Calibration Curve) D1->E D2->E D3->E F Final Concentration Report E->F

Caption: Generalized workflow for the analysis of this compound.

Alternative Dyes for Polymer Analysis

While this compound is a common choice, other dyes are also used for coloring polymers and may serve as alternatives depending on the desired color and application. These include:

  • Disperse Red 1: A common azo-dye known for its nonlinear optical properties.[12]

  • Solvent Blue 97 and Solvent Blue 104: Other anthraquinone dyes used for coloring plastics.[1]

  • Solvent Violet 36: An alternative violet dye for hard plastics.[1]

The choice of dye often depends on factors like thermal stability, lightfastness, migration resistance, and the specific polymer being used.[1][2][11] The analytical methods described in this guide are broadly applicable to these and other solvent dyes, with adjustments to chromatographic conditions and spectroscopic wavelengths.

References

Performance of Solvent Violet 13 Across Diverse Polymer Matrices: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Solvent Violet 13, an anthraquinone-based dye, is a versatile colorant widely utilized for imparting a brilliant, bluish-violet hue to a variety of thermoplastics. Its selection for specific applications is contingent upon its performance and stability within the chosen polymer matrix. This guide provides a comparative overview of this compound's performance in several common polymers, supported by available experimental data.

Overview of Polymer Compatibility

This compound demonstrates good compatibility with a range of polymers, making it a suitable candidate for numerous applications. It is frequently recommended for use in:

  • Polystyrene (PS)

  • High-Impact Polystyrene (HIPS)

  • Acrylonitrile Butadiene Styrene (ABS)

  • Polycarbonate (PC)

  • Rigid Polyvinyl Chloride (RPVC)

  • Polymethyl Methacrylate (PMMA)

  • Styrene Acrylonitrile (SAN)

  • Acrylonitrile Styrene (AS)

  • Polyethylene Terephthalate (PET)

  • Polyamide (PA)[1][2]

  • Polyester fibers[3][4]

The dye is noted for its excellent color strength, high transparency, and good overall fastness properties.[3][4][5]

Quantitative Performance Data

The following tables summarize the key performance indicators of this compound in various polymer matrices based on available data. It is important to note that performance can be influenced by the specific grade of the polymer, processing conditions, and the concentration of the dye.

Table 1: Heat and Light Fastness Properties

Polymer MatrixHeat Resistance (°C)Light Fastness (Blue Wool Scale, 1-8)
PS300[4][6]7-8[4][6]
ABS290[4]6[4]
PC310-350[1][4][5]8[4]
PET290[1][4]8[4]
PMMA300[1]7-8[1]

Note: Light fastness is rated on the Blue Wool Scale, where 1 is very poor and 8 is excellent.[4][6]

Table 2: Recommended Dosage and Solubility

PropertyValue
Recommended Dosage (Transparent)0.02%[3][4]
Recommended Dosage (Opaque)0.05%[3][4]
Solubility in Organic Solvents at 20°C (g/L)
Acetone1.3[4][6]
Butyl Acetate3[4][6]
Methylbenzene7[4][6]
Dichloromethane35[4][6]
Ethyl Alcohol0.2[4][6]

Experimental Protocols

While specific experimental details from the manufacturers are proprietary, the following are generalized methodologies typically employed to evaluate the performance of colorants like this compound in polymer matrices.

Heat Stability Testing

Methodology: A common method for determining heat stability involves preparing colored polymer samples (e.g., injection molded plaques) at various processing temperatures. The samples are then visually compared against a standard prepared at the lowest recommended processing temperature. The highest temperature at which no significant color change (ΔE*ab) is observed is reported as the heat resistance. This is often conducted in accordance with standards such as ISO 7724 or ASTM D2244.

Light Fastness Testing

Methodology: Light fastness is typically assessed using accelerated weathering devices that expose the colored polymer samples to intense artificial light (e.g., Xenon arc) under controlled conditions of temperature and humidity, simulating exposure to sunlight. The degree of color fading is then evaluated by comparing the exposed samples to unexposed controls and rating them against the Blue Wool Scale (ISO 105-B02 or AATCC Test Method 16).

Migration Resistance Testing

Methodology: Migration resistance evaluates the tendency of a colorant to move from the colored polymer to a contacting material. A standard test involves placing the colored polymer sample in contact with an uncolored material (often PVC or another polymer) under specified conditions of temperature, pressure, and time. The degree of color transfer to the uncolored material is then visually assessed.

Logical Workflow for Polymer and Dye Selection

The selection of an appropriate polymer matrix for an application involving this compound requires a systematic evaluation of the desired performance characteristics against the properties of the dye in different polymers.

G cluster_input Application Requirements cluster_screening Polymer & Dye Screening cluster_testing Experimental Validation cluster_output Final Selection A Define End-Use Application B Identify Key Performance Needs (e.g., Heat, Light, Chemical Resistance) A->B C Select Candidate Polymers (e.g., PC, PET, PS, ABS) B->C Match Needs to Polymer Properties D Review this compound Performance Data in Candidates C->D E Prepare Colored Polymer Samples D->E Proceed with Promising Candidates F Conduct Performance Testing (Heat, Light, Migration) E->F G Analyze and Compare Results F->G H Select Optimal Polymer-Dye Combination G->H Based on Test Results

Polymer-Dye Selection Workflow

This workflow diagram illustrates the logical progression from defining application requirements to the final selection of the optimal polymer-dye combination, emphasizing the critical role of experimental validation. By following this structured approach, researchers and developers can make informed decisions to ensure the desired performance and longevity of their colored plastic products.

References

A Comparative Analysis of the Lightfastness of Solvent Violet 13 and Other Violet Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lightfastness of Solvent Violet 13 with other commercially available violet dyes. The information presented is intended to assist researchers, scientists, and professionals in the selection of appropriate dyes for applications where resistance to photodegradation is a critical factor. The data is supported by established experimental protocols for lightfastness testing.

Introduction to this compound

This compound, with the Colour Index name C.I. 60725, is a synthetic anthraquinone dye known for its brilliant bluish-violet hue.[1] Its molecular structure, 1-hydroxy-4-(p-tolylamino)anthraquinone, is the basis for its high thermal stability and excellent lightfastness.[1][2] It is widely used in the coloring of plastics such as polystyrene (PS), ABS resins, and polyesters, as well as in other applications like solvents and cosmetics.[1]

Lightfastness Comparison of Violet Dyes

The lightfastness of a dye is a measure of its ability to resist fading upon exposure to light. It is commonly rated using the Blue Wool Scale, which ranges from 1 (very poor) to 8 (excellent). An increase of one unit on the Blue Wool Scale generally indicates a doubling of the lightfastness.

The following table summarizes the lightfastness ratings of this compound and other selected violet dyes. The data has been compiled from various sources and is primarily based on the Blue Wool Scale. It is important to note that the substrate in which the dye is incorporated can influence its lightfastness. The data presented here is predominantly for applications in plastics, a common use for these solvent dyes.

Dye Name C.I. Name Chemical Class Lightfastness (Blue Wool Scale)
This compound60725Anthraquinone7-8[2][3][4]
Solvent Violet 1161100Anthraquinone6-7[5]
Solvent Violet 3161102Anthraquinone6-7[6]
Solvent Violet 3661951-89-1Anthraquinone8[7]
Solvent Violet 5962025Anthraquinone7-8[8]
Solvent Violet 842535:1Triarylmethane4-5[9]

Key Observations:

  • Superior Performance of Anthraquinone Dyes: Dyes based on the anthraquinone chemical structure, including this compound and its counterparts like Solvent Violet 36 and 59, consistently demonstrate high lightfastness ratings, typically in the range of 7 to 8 on the Blue Wool Scale. This makes them highly suitable for applications requiring long-term color stability.

  • Variability within Anthraquinone Dyes: While generally high, there is some variation in the lightfastness of different anthraquinone violet dyes. For instance, Solvent Violet 36 is reported to have a top rating of 8.

  • Lower Performance of Triarylmethane Dyes: In contrast, Solvent Violet 8, which belongs to the triarylmethane class of dyes, exhibits significantly lower lightfastness with a rating of 4-5. This chemical structure is inherently more susceptible to photodegradation.

Experimental Protocols for Lightfastness Testing

The lightfastness data presented in this guide is typically determined using standardized experimental protocols. The most common methods are those established by the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO).

A generalized experimental protocol for determining the lightfastness of dyes in a substrate like plastic is as follows:

Based on ISO 105-B02 and AATCC Test Method 16.3:

  • Specimen Preparation:

    • The dye is incorporated into the desired polymer (e.g., polystyrene, polycarbonate) at a specified concentration.

    • The colored polymer is then molded or cast into plaques or films of a standardized thickness.

    • A portion of each specimen is masked to serve as an unexposed reference.

  • Light Exposure:

    • The prepared specimens are placed in a lightfastness testing apparatus equipped with a Xenon Arc lamp, which simulates the spectral distribution of natural sunlight.

    • The exposure conditions are tightly controlled, including:

      • Irradiance: The intensity of the light source.

      • Temperature: Monitored using a black panel or black standard thermometer.

      • Relative Humidity: The moisture content of the air within the test chamber.

  • Blue Wool Standards:

    • Alongside the test specimens, a set of Blue Wool standards (typically eight strips, rated 1 to 8) are simultaneously exposed to the same light source. These standards have a known and graded resistance to fading.

  • Evaluation:

    • The exposure is continued until a specified level of color change is observed in the test specimen or one of the Blue Wool standards.

    • The color change of the exposed portion of the test specimen is compared to its unexposed (masked) portion.

    • This color change is then compared to the color change observed in the Blue Wool standards.

    • The lightfastness rating of the dye is determined by identifying which Blue Wool standard shows a similar degree of fading. The rating is reported as the number of that Blue Wool standard.

Factors Influencing Lightfastness of Anthraquinone Dyes

The excellent lightfastness of anthraquinone dyes like this compound is attributed to their stable chemical structure. However, various factors can influence their resistance to photodegradation. The following diagram illustrates the key factors and the general mechanism of photodegradation.

G Factors Influencing Photodegradation of Anthraquinone Dyes cluster_dye Dye Properties Dye Anthraquinone Dye (Ground State) ExcitedDye Excited State Dye* Dye->ExcitedDye Light (hν) Absorption DegradedDye Degraded Dye (Color Fade) ExcitedDye->DegradedDye Photochemical Reactions Oxygen Oxygen (O2) ExcitedDye->Oxygen Energy Transfer (Singlet Oxygen) Moisture Moisture (H2O) ExcitedDye->Moisture Reaction with Hydroxyl Radicals Polymer Polymer Matrix ExcitedDye->Polymer H-abstraction

Caption: Key factors influencing the photodegradation of anthraquinone dyes.

The photodegradation process is initiated when the dye molecule absorbs light energy, moving it to an excited state. This excited molecule can then undergo various chemical reactions, often involving oxygen and moisture present in the environment, or interaction with the polymer matrix itself, leading to the breakdown of the dye's chromophore and subsequent color fading. The inherent stability of the anthraquinone core structure makes it less prone to these degradation pathways compared to other chemical classes of dyes.

Conclusion

This compound and other anthraquinone-based violet dyes offer superior lightfastness, making them the preferred choice for applications where long-term color stability is paramount. Their performance, as demonstrated by high ratings on the Blue Wool Scale, is a direct result of their stable chemical structure. In contrast, violet dyes from other chemical classes, such as triarylmethanes, are significantly less resistant to photodegradation. For critical applications, it is always recommended to conduct specific lightfastness testing on the final product under conditions that simulate its end-use environment.

References

A Comparative Analysis of the Thermal Stability of Solvent Violet 13 and Structurally Similar Anthraquinone Dyes

Author: BenchChem Technical Support Team. Date: December 2025

The thermal stability of a dye is a critical performance parameter, particularly for applications involving high-temperature processing such as in engineering plastics, synthetic fiber coloration, and specialized coatings. For researchers and professionals in drug development, where dyes can be used as markers or in device components, understanding the thermal degradation profile is essential for ensuring product integrity and safety. This guide provides an objective comparison of the thermal stability of Solvent Violet 13 against two other widely used anthraquinone-based solvent dyes: Solvent Red 111 and Solvent Blue 59. The comparison is based on reported heat resistance data and is supported by a standardized experimental protocol for thermal analysis.

Anthraquinone dyes are generally recognized for their superior stability against heat and light compared to other dye classes like azo dyes.[1][2][3] This inherent stability is attributed to the robust, conjugated ring structure of the anthraquinone core. However, the specific substituents on the core structure significantly influence the ultimate thermal performance of each dye.

Comparative Thermal Performance Data

The thermal stability of these dyes is often characterized by their heat resistance temperature in various polymer matrices, as this reflects performance in practical applications. The data compiled below summarizes the key thermal properties of this compound, Solvent Red 111, and Solvent Blue 59.

Parameter This compound Solvent Red 111 Solvent Blue 59
C.I. Name 607256050561552
Chemical Structure 1-hydroxy-4-(p-tolylamino)anthraquinone[4]1-(methylamino)anthraquinone1,4-bis(ethylamino)-9,10-anthracenedione[5]
Max. Heat Resistance 280-300°C[6]~300°C[7]~260°C[5]
Heat Resistance in PS 300°C[8]300°C[7]Not specified
Heat Resistance in PC 310°C[8]Not specifiedNoted for high stability in PC
Heat Resistance in PET 290°C[8]Not specifiedNoted for high stability in polyesters
Melting Point (°C) 171 - 250°C[6][9]169 - 172°C[7][10]215 - 217°C[5]

Analysis of Thermal Data:

The data indicates that both this compound and Solvent Red 111 exhibit excellent thermal stability, with heat resistance reaching up to 300°C, particularly in polystyrene (PS).[7][8] this compound demonstrates exceptionally high stability in polycarbonate (PC), withstanding temperatures up to 310°C.[8] Solvent Blue 59, while also possessing good thermal properties, shows a slightly lower heat resistance threshold of around 260°C.[5] Its suitability for use in high-temperature polymers like polycarbonate and polyesters is, however, well-established.

The variance in melting points for this compound across different sources is noteworthy and may be attributed to differences in sample purity or crystalline form. However, its decomposition temperature, a more direct measure of thermal stability, is consistently reported to be high.

Experimental Protocol: Thermogravimetric Analysis (TGA)

To quantitatively determine and compare the thermal stability of dyes, Thermogravimetric Analysis (TGA) is the standard method.[11][12] This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the onset decomposition temperature and thermal degradation profile of a solvent dye.

Instrumentation: A high-precision thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the dye sample into a ceramic or platinum TGA crucible.[11] Ensure the sample is in a fine powder form to promote uniform heating.

  • Instrument Setup: Place the crucible onto the TGA's microbalance. Seal the furnace and purge the system with an inert gas, typically nitrogen, at a constant flow rate of 20-50 mL/min to create a non-oxidative environment.[11][13]

  • Temperature Program: Initiate a dynamic heating program. A typical program involves heating the sample from ambient temperature (e.g., 30°C) to a final temperature of approximately 800°C.[11][13] A linear heating rate of 10°C/min is commonly used.[11]

  • Data Acquisition: Continuously record the sample's mass as a function of temperature throughout the heating program.[11]

  • Data Analysis: The resulting data is plotted as a TGA curve, showing percentage weight loss on the y-axis versus temperature on the x-axis. The onset temperature of decomposition is determined from this curve, typically representing the point where significant mass loss begins. This temperature provides a quantitative value for comparing the thermal stability of different dyes.

Logical Workflow for Dye Stability Comparison

The following diagram illustrates the logical workflow for evaluating and comparing the thermal stability of different solvent dyes.

G cluster_0 Phase 1: Sample Selection & Preparation cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Data Processing & Comparison A Select Dyes for Comparison (e.g., this compound, Red 111, Blue 59) B Procure High-Purity Samples A->B C Prepare Samples (Drying, Grinding) B->C D Perform TGA Analysis (Inert Atmosphere, 10°C/min) C->D Input to Analysis E Perform DSC Analysis (Optional) (Identify Melting, Phase Transitions) D->E F Analyze TGA Curves (Determine Onset of Decomposition) E->F Raw Data G Tabulate Quantitative Data (T_decomp, % Weight Loss) F->G H Comparative Assessment G->H I Publish Comparison Guide H->I Final Output

Caption: Workflow for comparative thermal stability analysis of solvent dyes.

References

A Researcher's Guide to Solvent Violet 13: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent dyes is a critical decision that can significantly impact experimental outcomes. Solvent Violet 13, a synthetic anthraquinone dye, has traditionally been used in industrial applications but has found niche applications in research. This guide provides a comprehensive cost-benefit analysis of using this compound in a research setting, comparing its performance with common alternatives and providing supporting experimental data and protocols.

Overview of this compound

This compound, also known as D&C Violet No. 2, is a fat-soluble dye with a vibrant violet color.[1] Its primary use has been in coloring plastics, fuels, and cosmetics.[2][3] In a research context, its lipophilic nature makes it a candidate for staining lipid-rich structures. However, its utility as a fluorescent probe requires careful consideration of its properties in comparison to more established biological stains.

Cost-Benefit Analysis: this compound vs. Alternatives

The decision to use this compound in research necessitates a thorough evaluation of its cost-effectiveness and performance against other commercially available fluorescent dyes. This section provides a detailed comparison with common alternatives used for nuclear and lipid staining.

Data Presentation: Quantitative Comparison of Fluorescent Dyes

The following tables summarize the key quantitative data for this compound and its alternatives. This data is crucial for researchers to make informed decisions based on the specific requirements of their experiments.

Dye Typical Price (USD/gram) Excitation Max (nm) Emission Max (nm) Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Quantum Yield (Φ) Fluorescence Lifetime (τ) (ns)
This compound ~$1-5~590~630Not widely reported for research applicationsNot widely reported for research applicationsNot widely reported
Nile Blue ~$25-7563367276,800[4]0.27[4]1.42[5]
Cresyl Violet ~$15-9059862183,000[6]0.54[6]~2.5
DAPI ~$1200-350035846127,000High (DNA-bound)1.06 - 3.45 (DNA-bound)[7]
Hoechst 33342 ~$940-115035046142,000High (DNA-bound)~2.5 (DNA-bound)

Note: Prices are approximate and can vary significantly between suppliers and purity grades. Molar extinction coefficient, quantum yield, and fluorescence lifetime for DAPI and Hoechst 33342 are for their DNA-bound state, as they are primarily used for nuclear staining.

Dye Photostability Solubility Primary Research Application Key Advantages Key Disadvantages
This compound Generally high lightfastness (anthraquinone dye)[2]Soluble in organic solvents, insoluble in water[3]Staining of hydrophobic structures (e.g., lipids, polymers)Low cost, high thermal stability[2]Limited quantitative data for fluorescence, potential toxicity concerns
Nile Blue ModerateSoluble in water and ethanolStaining lipids and acidic organellesEnvironment-sensitive fluorescenceCan have broad emission spectra
Cresyl Violet Less susceptible to photobleaching than some alternatives[8]Soluble in water and ethanolNissl staining (neurons), lysosomal staining[8]Superior lysosomal marker, spectrally versatile[8]Can have batch-to-batch variability
DAPI Moderate, can photobleach with intense illuminationSoluble in waterNuclear counterstain in fixed cellsHigh specificity for DNA, intense fluorescence when boundPoorly cell-permeable in live cells, potential for phototoxicity
Hoechst 33342 Moderate, can photobleachCell-permeableNuclear counterstain in live and fixed cellsCell-permeable, low cytotoxicityCan be phototoxic with prolonged UV exposure

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable results. This section provides a protocol for staining lipid droplets with Nile Red as a well-established alternative and a proposed protocol for using this compound for a similar application, allowing for a direct comparison of their usability.

Protocol 1: Staining of Intracellular Lipid Droplets with Nile Red

This protocol is adapted from established methods for staining lipid droplets in cultured cells.

Materials:

  • Nile Red stock solution (1 mg/mL in acetone)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (for fixed-cell staining)

  • Cell culture medium

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red)

Procedure for Live-Cell Imaging:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

  • Preparation of Staining Solution: Dilute the Nile Red stock solution to a final concentration of 1 µg/mL in pre-warmed cell culture medium.

  • Staining: Remove the existing culture medium and add the Nile Red staining solution to the cells.

  • Incubation: Incubate the cells for 10-15 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with warm PBS.

  • Imaging: Immediately image the cells using a fluorescence microscope. Lipid droplets will appear as bright yellow-gold or red fluorescent structures.[9]

Procedure for Fixed-Cell Imaging:

  • Cell Fixation: Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Add Nile Red staining solution (1 µg/mL in PBS) and incubate for 10-15 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips with an appropriate mounting medium and image as described above.

Protocol 2: Proposed Protocol for Staining of Intracellular Lipid Droplets with this compound

This proposed protocol is based on the known properties of this compound as a lipophilic dye. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound stock solution (1 mg/mL in a suitable organic solvent like DMSO or acetone)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Cell culture medium

  • Fluorescence microscope with appropriate filter sets (e.g., Cy5 or far-red)

Procedure for Live-Cell Imaging:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

  • Preparation of Staining Solution: Dilute the this compound stock solution to a final concentration of 1-5 µg/mL in pre-warmed cell culture medium. Note: Due to its poor water solubility, ensure thorough mixing and avoid precipitation.

  • Staining: Remove the existing culture medium and add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with warm PBS.

  • Imaging: Immediately image the cells using a fluorescence microscope. Lipid droplets are expected to show violet fluorescence.

Procedure for Fixed-Cell Imaging:

  • Cell Fixation: Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Add this compound staining solution (1-5 µg/mL in PBS) and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips and image as described above.

Mandatory Visualizations

To further aid in the understanding of the experimental workflows and the context of their application, the following diagrams are provided.

G cluster_0 Experimental Workflow: Lipid Droplet Staining sv13_start Start: Live or Fixed Cells sv13_prepare Prepare this compound Staining Solution (1-5 µg/mL) sv13_start->sv13_prepare This compound nr_prepare Prepare Nile Red Staining Solution (1 µg/mL) sv13_start->nr_prepare Nile Red (Alternative) sv13_stain Incubate with This compound (15-30 min) sv13_prepare->sv13_stain sv13_wash Wash Cells (2x PBS) sv13_stain->sv13_wash sv13_image Fluorescence Microscopy (Far-Red Channel) sv13_wash->sv13_image nr_stain Incubate with Nile Red (10-15 min) nr_prepare->nr_stain nr_wash Wash Cells (2x PBS) nr_stain->nr_wash nr_image Fluorescence Microscopy (TRITC/Texas Red Channel) nr_wash->nr_image

Comparative experimental workflow for lipid droplet staining.

G receptor GPCR Activation g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger pka Protein Kinase A (PKA) Activation second_messenger->pka transcription_factor Transcription Factor Phosphorylation (e.g., CREB) pka->transcription_factor gene_expression Changes in Gene Expression transcription_factor->gene_expression

Simplified GPCR signaling pathway studied with fluorescence.

Conclusion

This compound presents a highly cost-effective option for researchers interested in staining hydrophobic structures. Its primary advantages are its low price and high thermal and light stability. However, the significant lack of quantitative fluorescence data, such as quantum yield and molar extinction coefficient in relevant biological solvents, poses a considerable drawback for applications requiring precise quantitative analysis. Furthermore, its poor solubility in aqueous solutions can present challenges in biological experiments.

For qualitative visualization of lipid-rich structures where cost is a primary concern, this compound may be a viable option, provided that its potential toxicity is carefully managed. For most quantitative fluorescence microscopy applications, and especially in live-cell imaging where phototoxicity and brightness are critical, established fluorescent dyes like Nile Blue for lipids, and DAPI or Hoechst stains for nuclei, remain the superior choice despite their higher cost. These alternatives offer well-characterized spectral properties, higher quantum yields, and established protocols, leading to more reliable and reproducible data.

Researchers should carefully weigh the trade-offs between cost and performance based on the specific demands of their experimental design before incorporating this compound into their research.

References

Safety Operating Guide

Proper Disposal Procedures for Solvent Violet 13

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Solvent Violet 13, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate care. This substance may cause irritation to the eyes, skin, and respiratory tract.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-impermeable gloves, protective clothing, and safety goggles or a face shield.[1][2]

  • Ventilation: Ensure adequate ventilation to control airborne levels. Use a chemical fume hood when handling the powder to minimize dust generation and accumulation.[1][2]

  • Ignition Sources: Keep away from ignition sources, as combustible dust concentrations may form in the air.[2][3] Use spark-proof and explosion-proof equipment when handling significant quantities.[2][3]

  • Avoid Contamination: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]

II. Step-by-Step Disposal Protocol

The disposal of this compound must comply with all applicable federal, state, and local hazardous waste regulations.[1][4] Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[1]

Step 1: Waste Identification and Classification

  • Consult your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as a hazardous waste under local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5]

Step 2: Waste Collection and Storage

  • Collect waste this compound, including contaminated materials, in a suitable, sealable, and properly labeled container.[1][2]

  • Label the container clearly with the words "Hazardous Waste," the chemical name ("this compound"), and any associated hazards.[6]

  • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing or reducing agents.[1][7]

Step 3: Disposal of Bulk/Unused Product

  • The primary recommended disposal method is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[2]

  • Do not dispose of this compound down the drain or in the regular trash.[2][3] It should not be allowed to enter sewer systems or waterways.[2][8]

  • Arrange for pickup and disposal through your institution's EHS department or a certified hazardous waste management contractor.

Step 4: Disposal of Contaminated Materials and Empty Containers

  • Spill Residues: For spills, sweep or vacuum the material into a suitable disposal container.[1] Avoid generating dust.[2][3] The collected material must be disposed of as hazardous waste.[2]

  • Contaminated Labware and PPE: Items grossly contaminated with this compound should be treated as hazardous waste and placed in the designated hazardous waste container.

  • Empty Containers: Containers can be triple-rinsed with a suitable solvent (e.g., acetone, ethanol) into a chemical waste container.[2] After triple-rinsing and air-drying in a ventilated area like a fume hood, the container is generally not regulated as hazardous waste and may be recycled or disposed of as regular laboratory waste.[2][6] Alternatively, the packaging can be punctured to render it unusable.[2]

III. Data Summary for Disposal Procedures

CategoryProcedureKey Precautions
Primary Disposal Method Removal to a licensed chemical destruction plant or controlled incineration.[2]Must be in accordance with federal, state, and local regulations.[2]
Sewer/Drain Disposal Prohibited. Do not let the chemical enter drains.[2][3]May cause long-term adverse effects in the aquatic environment.[3]
Trash Disposal Prohibited for the chemical itself.Only triple-rinsed, empty containers may be eligible.[2][6]
Contaminated Packaging Triple-rinse and recycle/recondition, or puncture to make unusable.[2]Handle contaminated packages with the same precautions as the substance itself.[3]
Spill Cleanup Vacuum or sweep material into a closed, labeled container for disposal.[1][2]Use spark-proof tools and avoid dust generation.[2][3] Prevent entry into sewer systems or surface waters.[3]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_waste_type Identify Waste Type cluster_actions Disposal Actions start Waste this compound Generated is_spill Spill or Contaminated Material? start->is_spill is_container Empty Container? is_spill->is_container No (Bulk Waste) collect_spill 1. Wear full PPE. 2. Collect using spark-proof tools. 3. Place in sealed, labeled container. is_spill->collect_spill Yes treat_as_hazwaste Dispose as Hazardous Waste via Licensed Contractor / EHS is_container->treat_as_hazwaste No triple_rinse 1. Triple-rinse with appropriate solvent. 2. Collect rinsate as hazardous waste. 3. Air dry container in fume hood. is_container->triple_rinse Yes collect_spill->treat_as_hazwaste triple_rinse->treat_as_hazwaste Rinsate recycle_container Recycle or dispose of dry container as non-hazardous waste. triple_rinse->recycle_container

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Solvent Violet 13

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with Solvent Violet 13, a synthetic anthraquinone dye, must adhere to stringent safety protocols to ensure personal and environmental protection. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE, categorized by the area of protection.

Body PartPersonal Protective EquipmentSpecifications & Rationale
Eyes/Face Tightly fitting safety goggles or a face shieldProvides a barrier against dust particles and splashes of dye solutions.[1][2]
Skin Chemical-resistant glovesPrevents direct contact with the dye, which can cause skin irritation.[1][2] Nitrile gloves are a suitable choice for handling the powder and solutions with many common solvents. Always inspect gloves for integrity before use.[3][4]
Lab coat or chemical-resistant apronProtects clothing and underlying skin from contamination.
Respiratory NIOSH-approved respiratorEssential when handling the powder form to avoid inhalation of dust particles.[2] A respirator with a particulate filter is recommended. Use in a well-ventilated area or a chemical fume hood is also advised.[2]

Glove Selection: this compound is soluble in organic solvents such as acetone, toluene, and benzene.[5] Therefore, selecting gloves with high resistance to these solvents is paramount. Nitrile gloves generally offer good resistance to a range of chemicals, including many solvents.[3][4] However, it is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation information, especially when working with concentrated solvents or for prolonged periods.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Following a standardized procedure for handling this compound minimizes the risk of exposure and contamination.

  • Preparation:

    • Ensure a designated and clearly labeled workspace is available, preferably within a chemical fume hood.[2]

    • Assemble all necessary materials, including this compound, solvents, glassware, and waste containers, before starting.

    • Verify that an eyewash station and safety shower are readily accessible.[2]

  • Donning PPE:

    • Put on a lab coat, followed by safety goggles.

    • Don the appropriate chemical-resistant gloves.

    • If handling the powder outside of a fume hood, a NIOSH-approved respirator is mandatory.[2]

  • Handling and Preparation of Solutions:

    • When weighing the solid dye, perform this task in a fume hood or a designated containment area to prevent dust dispersion.[2]

    • Use a spatula for transferring the powder and avoid creating dust clouds.

    • When dissolving the dye, add the solvent to the dye slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent and decontaminate all surfaces.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat and then eye protection.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination. As an anthraquinone dye, it may be classified as hazardous waste.[6][7]

Solid Waste (Unused Dye, Contaminated PPE):

  • Collect all solid waste, including unused dye powder and contaminated items like gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.

  • The container should be made of a material compatible with the waste and have a secure lid.

  • Store the sealed container in a designated satellite accumulation area away from incompatible materials.

Liquid Waste (Dye Solutions, Contaminated Solvents):

  • Never dispose of this compound solutions down the drain.[8]

  • Collect all liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include the words "Hazardous Waste," the full chemical name (this compound and the solvent used), and the approximate concentration.

  • Store the liquid waste container in a secondary containment bin to prevent spills.

  • Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.

Visualizing the Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Workspace (Fume Hood) gather_materials Assemble Materials prep_area->gather_materials check_safety Verify Eyewash/Shower gather_materials->check_safety don_coat Lab Coat check_safety->don_coat don_goggles Safety Goggles don_coat->don_goggles don_gloves Nitrile Gloves don_goggles->don_gloves don_respirator Respirator (if needed) don_gloves->don_respirator weigh_powder Weigh Powder (in hood) don_respirator->weigh_powder prepare_solution Prepare Solution weigh_powder->prepare_solution clean_area Clean Workspace prepare_solution->clean_area remove_ppe Doff PPE clean_area->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands collect_solid Collect Solid Waste (Labeled Container) wash_hands->collect_solid store_waste Store in Satellite Area collect_solid->store_waste collect_liquid Collect Liquid Waste (Labeled Container) collect_liquid->store_waste

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.